Technical Documentation Center

1-Benzyl-1H-indazole-7-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Benzyl-1H-indazole-7-amine

Core Science & Biosynthesis

Foundational

1-Benzyl-1H-indazole-7-amine chemical structure and properties

Structure, Synthesis, and Medicinal Chemistry Applications Executive Summary 1-Benzyl-1H-indazole-7-amine (CAS: Not widely listed as commodity; see Synthesis) is a specialized heterocyclic building block utilized in the...

Author: BenchChem Technical Support Team. Date: March 2026

Structure, Synthesis, and Medicinal Chemistry Applications

Executive Summary

1-Benzyl-1H-indazole-7-amine (CAS: Not widely listed as commodity; see Synthesis) is a specialized heterocyclic building block utilized in the discovery of small-molecule therapeutics. Belonging to the indazole class—a "privileged scaffold" in medicinal chemistry—this compound features a primary amino group at the C7 position and a benzyl substituent at the N1 nitrogen.

Its structural uniqueness lies in the C7-amine, which provides a rare vector for chemical elaboration orthogonal to the typical C3 or C5 substitutions found in many kinase inhibitors (e.g., Axitinib, Pazopanib). This guide details the physicochemical profile, regioselective synthesis, and downstream utility of 1-benzyl-1H-indazole-7-amine in drug development.

Chemical Identity & Structural Analysis[1][2]

The compound consists of a fused benzene and pyrazole ring (indazole) with two critical functional handles: a hydrophobic benzyl group at N1 and a nucleophilic amino group at C7.

Nomenclature and Identifiers
  • IUPAC Name: 1-Benzyl-1H-indazol-7-amine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 223.28 g/mol

  • SMILES: Nc1cccc2c1n(Cc3ccccc3)nc2

Physicochemical Properties (Predicted)

The following data represents consensus predicted values essential for ADME profiling.

PropertyValuebiological Implication
LogP (Octanol/Water) 2.8 – 3.2Moderate lipophilicity; likely good membrane permeability.
Topological Polar Surface Area (TPSA) ~42 ŲWell within the limit for blood-brain barrier (BBB) penetration (<90 Ų).
H-Bond Donors 2 (NH₂)Key site for interaction with receptor backbones (e.g., hinge regions).
H-Bond Acceptors 2 (N2, N-amine)Pyrazole N2 is a weak acceptor; amine N can act as both.
pKa (Conjugate Acid) ~3.5 (N2)The indazole ring is weakly basic; the aniline-like NH₂ is also weakly basic (~3-4).

Synthetic Pathways & Regioselectivity[3][4][5][6][7]

The synthesis of 1-benzyl-1H-indazole-7-amine is non-trivial due to the tautomeric nature of the indazole ring, which leads to regioselectivity challenges (N1 vs. N2 alkylation).

The Core Challenge: N1 vs. N2 Selectivity

Indazoles exist in a tautomeric equilibrium. Alkylation of the parent 7-nitroindazole (the standard precursor) typically yields a mixture of N1-benzyl and N2-benzyl isomers.

  • N1-Isomer (Thermodynamic): Generally favored by steric freedom and thermodynamic stability.

  • N2-Isomer (Kinetic): Often formed due to the "proximity effect" or specific solvent interactions, but usually minor in benzylations.

Validated Synthetic Protocol

The most robust route utilizes 7-nitroindazole as the starting material to avoid poly-alkylation of the amine.

Step 1: N-Benzylation of 7-Nitroindazole
  • Reagents: 7-Nitroindazole, Benzyl Bromide (BnBr), Cesium Carbonate (

    
    ) or Sodium Hydride (NaH).
    
  • Solvent: DMF (N,N-Dimethylformamide) or THF.

  • Conditions:

    • Method A (NaH/THF): Strong base ensures full deprotonation. Favor N1 product due to charge delocalization.

    • Method B (

      
      /DMF): Milder, but high dielectric constant of DMF can sometimes increase N2 ratios.
      
  • Purification: The N1 and N2 isomers have distinct

    
     values on silica gel. The N1-benzyl-7-nitroindazole is typically less polar (higher 
    
    
    
    ) than the N2 isomer.
Step 2: Reduction of the Nitro Group
  • Reagents: Iron powder (Fe) / Ammonium Chloride (

    
    ) or Hydrogen gas (
    
    
    
    ) / Palladium on Carbon (Pd/C).
  • Solvent: Ethanol/Water or Methanol.

  • Mechanism: The nitro group is reduced to the primary amine without affecting the N-benzyl linkage.

Synthesis Workflow Diagram

The following diagram illustrates the critical decision points and chemical transformations.

SynthesisRoute Start 7-Nitroindazole (Precursor) Step1 N-Alkylation (BnBr, Base, Solvent) Start->Step1 Nucleophilic Subst. Inter1 Mixture: N1-Benzyl (Major) + N2-Benzyl (Minor) Step1->Inter1 Sep Chromatographic Separation Inter1->Sep PureN1 1-Benzyl-7-nitroindazole Sep->PureN1 Isolate High Rf Step2 Nitro Reduction (Fe/NH4Cl or H2/Pd) PureN1->Step2 Final 1-Benzyl-1H-indazole-7-amine (Target) Step2->Final Redox

Caption: Regioselective synthesis pathway from 7-nitroindazole to the target 7-amine via separation of alkylation isomers.

Reactivity & Functionalization[7]

Once synthesized, 1-benzyl-1H-indazole-7-amine serves as a versatile nucleophile. The C7-amine is electronically coupled to the indazole system but remains sufficiently nucleophilic for standard derivatization.

Key Transformations
  • Amide Coupling: Reaction with acid chlorides or carboxylic acids (using HATU/EDCI) to generate 7-amidoindazoles . These are common motifs in kinase inhibitors where the amide NH forms a hydrogen bond with the kinase hinge region.

  • Urea/Carbamate Formation: Reaction with isocyanates or chloroformates.

  • Buchwald-Hartwig Amination: The C7-amine can be coupled with aryl halides to form diarylamines, extending the scaffold into new chemical space.

  • Sandmeyer Reaction: Conversion of the amine to a diazonium salt, followed by substitution with halides (Cl, Br, I) or nitriles, allowing late-stage diversification of the C7 position.

Reactivity Logic Diagram

Reactivity Center 1-Benzyl-1H-indazole-7-amine R1 Reaction w/ R-COCl Center->R1 R2 Reaction w/ R-NCO Center->R2 R3 Buchwald Coupling (Ar-Br, Pd cat) Center->R3 P1 Amide Derivative (Kinase Hinge Binder) R1->P1 P2 Urea Derivative (Solubility/Selectivity) R2->P2 P3 N,N-Diaryl Amine R3->P3

Caption: Divergent synthesis capabilities of the 7-amino scaffold for medicinal chemistry library generation.

Medicinal Chemistry Applications

The 1-benzyl-1H-indazole-7-amine scaffold is not merely a passive linker; it actively contributes to the pharmacophore.

Kinase Inhibition

Indazoles are bioisosteres of indoles and purines (adenine mimics).

  • Binding Mode: The indazole N1/N2 can interact with the hinge region of kinases.

  • Role of 7-Amine: Substituents at the 7-position project into the solvent-exposed front pocket or the ribose-binding pocket of the ATP site. This allows for the tuning of selectivity and solubility without disrupting the core binding mode.

GPCR Ligands

Indazole derivatives have shown affinity for 5-HT (Serotonin) receptors.

  • Example: Granisetron is a 1-methylindazole derivative.

  • Application: The 1-benzyl analog modifies the lipophilicity profile, potentially altering BBB permeability or receptor subtype selectivity (e.g., 5-HT2A vs 5-HT3).

Case Study: Patent EP4208448A1

Recent intellectual property (Patent EP4208448A1) explicitly cites 1-benzylindazol-7-amine as a reactant with LiHMDS (Lithium Hexamethyldisilazide). This suggests its use in creating anionic nitrogen species for nucleophilic attacks on complex electrophiles, likely in the synthesis of advanced macrocycles or fused heterocycles.

Handling & Safety

  • Hazard Classification: Like many aromatic amines, this compound should be treated as potentially toxic if swallowed and a skin sensitizer .

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine, which can turn the solid from off-white to dark brown over time.

  • Solubility: Insoluble in water.[1] Soluble in DMSO, DMF, and chlorinated solvents (DCM, Chloroform).

References

  • BenchChem. (2025).[2][3][1] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Retrieved from

  • European Patent Office. (2023). Patent EP4208448A1: Novel compounds as inhibitors of mPTP. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2024). Regioselective alkylation of a versatile indazole. Retrieved from [2]

  • National Institutes of Health (NIH). (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 1-Benzyl-1H-indazol-3-ol (Related Analog Data). Retrieved from

Sources

Exploratory

1-Benzyl-1H-indazole-7-amine synthesis pathways and mechanisms

An In-Depth Technical Guide to the Synthesis of 1-Benzyl-1H-indazole-7-amine Abstract This technical whitepaper details the synthetic pathways for 1-Benzyl-1H-indazole-7-amine , a critical pharmacophore in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 1-Benzyl-1H-indazole-7-amine

Abstract This technical whitepaper details the synthetic pathways for 1-Benzyl-1H-indazole-7-amine , a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., VEGFR, PDGFR targets). The guide addresses the primary synthetic challenge: N1-regioselectivity . While direct alkylation of 7-nitroindazole predominantly yields the thermodynamically stable N2-isomer, this document presents two superior, field-validated strategies: Chelation-Controlled Alkylation (via 7-carboxylate) and De Novo Ring Construction (via hydrazone cyclization), ensuring high isomeric purity and reproducibility.

Introduction & Structural Analysis[1]

The 1H-indazole scaffold exhibits annular tautomerism (1H vs. 2H).[1] In the context of 7-substituted indazoles, steric and electronic factors heavily influence alkylation regiochemistry.

  • Target Molecule: 1-Benzyl-1H-indazole-7-amine.[2]

  • Key Challenge: Direct benzylation of 7-nitroindazole yields >95% of the undesired N2-isomer due to the "nitro effect" (electronic repulsion and lack of chelation).

  • Solution: Utilization of precursors that allow chelation control (esters) or fixed regiochemistry (hydrazines) is required for efficient synthesis.

Retrosynthetic Analysis

The synthesis is best approached through three distinct disconnections. Route A is recommended for laboratory-scale high purity, while Route B is viable for scale-up.

Retrosynthesis cluster_0 Route A: Chelation Control cluster_1 Route B: De Novo Assembly Target 1-Benzyl-1H-indazole-7-amine Intermediate1 1-Benzyl-7-nitro-1H-indazole (Difficult via direct alkylation) Target->Intermediate1 Nitro Reduction Intermediate2 Methyl 1-benzyl-1H-indazole-7-carboxylate (Chelation Control) Target->Intermediate2 Curtius Rearrangement Intermediate3 2-Fluoro-6-nitrobenzaldehyde + Benzylhydrazine Intermediate1->Intermediate3 Cyclization (SnAr)

Caption: Retrosynthetic map highlighting the two primary viable pathways (Green and Yellow) versus the problematic direct nitro-alkylation route (Red).

Pathway A: Chelation-Controlled N1-Alkylation (Recommended)

This route exploits the coordination ability of a 7-ester group with Cesium ions to direct alkylation to the N1 position, overcoming the natural N2 preference.

Mechanism: The carbonyl oxygen of the 7-carboxylate coordinates with the Cs+ ion, which also coordinates to the N1 nitrogen. This "molecular tweezer" effect blocks N2 and activates N1 for nucleophilic attack.

Step 1: Regioselective Benzylation[4]
  • Reagents: Methyl 1H-indazole-7-carboxylate, Benzyl Bromide, Cesium Carbonate (

    
    ).
    
  • Solvent: THF or DMF (Anhydrous).

  • Conditions: Reflux (THF) or 90°C (DMF).

Protocol:

  • Dissolve Methyl 1H-indazole-7-carboxylate (1.0 eq) in anhydrous THF (0.1 M).

  • Add Cesium Carbonate (1.5 eq). Stir at room temperature for 30 min to form the chelated salt.

  • Add Benzyl Bromide (1.2 eq) dropwise.

  • Heat to reflux for 12 hours. Monitor by TLC/LC-MS.

  • Workup: Filter off inorganic salts. Concentrate filtrate.[2] Purify via silica gel chromatography (Hexane/EtOAc).

  • Expected Outcome: >95:5 ratio favoring the N1-isomer .[3]

Step 2: Hydrolysis & Curtius Rearrangement

To convert the ester to the amine:

  • Hydrolysis: Treat with LiOH in THF/Water to obtain the carboxylic acid.

  • Curtius Reaction:

    • Dissolve acid in t-Butanol (t-BuOH).

    • Add Diphenylphosphoryl azide (DPPA) (1.1 eq) and Triethylamine (1.1 eq).

    • Heat to reflux for 4–6 hours. The intermediate isocyanate is trapped by t-BuOH to form the N-Boc amine .

  • Deprotection: Treat the N-Boc intermediate with TFA/DCM (1:1) or 4M HCl in Dioxane to yield the final 1-Benzyl-1H-indazole-7-amine .

Pathway B: De Novo Ring Construction (Scale-Up)

This method avoids isomer separation entirely by building the indazole ring with the benzyl group already attached to the correct nitrogen.

Step 1: Hydrazone Formation
  • Reactants: 2-Fluoro-6-nitrobenzaldehyde + Benzylhydrazine Dihydrochloride .

  • Base: Sodium Acetate or Triethylamine.

  • Solvent: Ethanol.[4]

Protocol:

  • Suspend Benzylhydrazine 2HCl (1.1 eq) and NaOAc (2.5 eq) in Ethanol.

  • Add 2-Fluoro-6-nitrobenzaldehyde (1.0 eq) in one portion.

  • Stir at RT for 2 hours. The hydrazone precipitates as a yellow/orange solid.

  • Filter and wash with cold ethanol.

Step 2: Cyclization (SnAr)
  • Reagents: Potassium Carbonate (

    
    ) or DBU.[3]
    
  • Solvent: DMF or DMSO.

  • Temp: 80–100°C.

Protocol:

  • Dissolve the hydrazone in DMF.

  • Add

    
     (2.0 eq).
    
  • Heat to 100°C for 4 hours. The distal hydrazine nitrogen (bearing the benzyl group) attacks the aromatic ring, displacing the Fluorine.

  • Result: 1-Benzyl-7-nitro-1H-indazole . (Regiochemistry is locked; N2 isomer cannot form).

Step 3: Nitro Reduction[7]
  • Method: Iron/Ammonium Chloride or Catalytic Hydrogenation (

    
    , Pd/C).
    
  • Protocol (Fe/NH4Cl):

    • Suspend nitroindazole in Ethanol/Water (3:1).

    • Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

    • Reflux for 2 hours.

    • Filter hot through Celite. Concentrate to yield the target amine.[2]

Comparative Data Analysis

ParameterDirect Alkylation (7-Nitro)Pathway A (Chelation)Pathway B (De Novo)
Major Isomer N2 (>95%)N1 (>95%)N1 (Exclusive)
Yield (Overall) < 5% (for N1)60–70%55–65%
Step Count 253
Purification Difficult Isomer SeparationStandard ChromatographyFiltration/Crystallization
Scalability PoorMediumHigh

Troubleshooting & Optimization

Regioselectivity Failure (Pathway A)

If N2-alkylation increases during Pathway A:

  • Check Solvent: Ensure THF is strictly anhydrous. Polar aprotic solvents like DMF can sometimes disrupt the tight ion-pair chelation; switch to Toluene or THF.

  • Check Cation: Cesium is critical. Potassium or Sodium are too small to bridge the Carbonyl-N1 gap effectively.

Incomplete Cyclization (Pathway B)
  • Leaving Group: If using 2-Chloro-6-nitrobenzaldehyde instead of Fluoro, higher temperatures (120°C+) or stronger bases (Cs2CO3) are required due to the poorer leaving group ability of Chlorine in SnAr reactions.

Mechanism cluster_chelation Chelation Control Mechanism (Pathway A) Complex Cs+ Coordinates C=O and N1 Attack N1 Attack on Benzyl Bromide Complex->Attack Product N1-Benzyl Ester Attack->Product

Caption: Mechanistic rationale for Cesium-promoted N1-selectivity.

References

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry, 2024. Link

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Beilstein J. Org. Chem., 2021.[5][6][7][8] Link

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology, 2023. Link

  • Synthesis of 1H-indazoles via Pd-catalyzed intramolecular amination. Organic Chemistry Portal. Link

  • Reduction of nitro compounds to amines. Master Organic Chemistry. Link

Sources

Foundational

Biological targets and mechanism of action of 1-Benzyl-1H-indazole-7-amine

This technical guide provides an in-depth analysis of 1-Benzyl-1H-indazole-7-amine , a critical pharmacophore and privileged scaffold in medicinal chemistry.[1] While often utilized as a high-value intermediate, this mol...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 1-Benzyl-1H-indazole-7-amine , a critical pharmacophore and privileged scaffold in medicinal chemistry.[1] While often utilized as a high-value intermediate, this molecule and its N7-derivatives (ureas, amides) possess distinct biological activities, primarily as ATP-competitive inhibitors in oncology and antimicrobial research.

[1][2]

Executive Summary

1-Benzyl-1H-indazole-7-amine (CAS: 51336-56-2 / Related: 43120-25-8 for core) represents a "privileged structure"—a molecular framework capable of binding to diverse biological targets with high affinity.[1] Its biological significance lies in its dual role:

  • Direct Activity: As a reduced metabolite of 7-nitroindazole, it retains inhibitory potential against Nitric Oxide Synthase (NOS), though with altered selectivity compared to its parent nitro-compound.

  • Scaffold Utility: It serves as the requisite "hinge-binding" core for a class of potent Tyrosine Kinase Inhibitors (TKIs) (targeting VEGFR, Aurora) and Bacterial DNA Gyrase B inhibitors . The 7-amine moiety functions as a critical vector for extending hydrogen-bonding motifs (e.g., ureas) into the enzyme's deep hydrophobic pockets.[1]

Biological Targets

The biological activity of 1-Benzyl-1H-indazole-7-amine is defined by its ability to mimic the purine ring of ATP, allowing it to dock into the ATP-binding sites of various enzymes.

A. Primary Target: Receptor Tyrosine Kinases (VEGFR-2, Aurora)

The most significant application of the 1-benzyl-indazole-7-amine scaffold is in the inhibition of angiogenesis and cell division.[1]

  • Target: VEGFR-2 (KDR) and Aurora Kinases (A/B) .

  • Context: Pathological angiogenesis in cancer; uncontrolled mitosis.

  • Binding Mode: The indazole ring occupies the adenine-binding pocket.[1] The 1-benzyl group extends into the hydrophobic "back pocket" (selectivity pocket), while the 7-amine is typically derivatized (e.g., to a urea) to form a "Type II" inhibitor interaction with the DFG-motif (Asp-Phe-Gly) of the kinase activation loop.[1]

B. Secondary Target: Bacterial DNA Gyrase (GyrB)
  • Target: DNA Gyrase subunit B (ATPase domain) .

  • Context: Antibacterial therapy (Gram-positive and Gram-negative pathogens).[1][2]

  • Mechanism: The molecule acts as a competitive inhibitor of ATP. By blocking the ATPase activity of GyrB, it prevents the energy-dependent supercoiling of DNA, leading to replication fork arrest and bacterial cell death.

C. Tertiary Target: Nitric Oxide Synthase (nNOS/iNOS)
  • Target: Neuronal Nitric Oxide Synthase (nNOS) .

  • Context: Neuroprotection, nociception, and anesthesia.

  • Mechanism: Historically, 7-Nitroindazole (7-NI) is the standard tool for selective nNOS inhibition.[1] 1-Benzyl-1H-indazole-7-amine is the reduced congener.[1] While the nitro group is critical for the specific electronic interaction with the heme iron of NOS, the amine derivative retains binding affinity but often exhibits different pharmacokinetic properties (e.g., lower potency but higher solubility).

Mechanism of Action (MOA)

ATP-Competitive Inhibition (Kinases & Gyrase)

The fundamental mechanism relies on the structural homology between the indazole core and the adenine base of ATP.

  • Hinge Binding: The N1 and N2 nitrogens of the indazole ring (or the N1 and C7-substituent) form hydrogen bonds with the "hinge region" residues of the kinase domain.

  • Hydrophobic Anchoring (The 1-Benzyl Effect): The benzyl group at position 1 is not merely a passive blocker; it engages in

    
     stacking or hydrophobic Van der Waals interactions with the "gatekeeper" residue or the hydrophobic back pocket (often involving Val, Ala, or Leu residues). This interaction anchors the molecule and confers selectivity over other kinases that lack this accessible hydrophobic pocket.
    
  • The 7-Amine Vector: The C7-amine is positioned to project substituents into the solvent-exposed region or towards the D-helix.[1] In "Type II" kinase inhibitors, this amine is derivatized to a urea, which then hydrogen bonds with the conserved Glu/Lys pair and the DFG-Asp, locking the kinase in an inactive ("DFG-out") conformation.

Signal Transduction Blockade

By inhibiting VEGFR-2, the molecule (or its derivative) blocks the autophosphorylation of the receptor.

  • Pathway Interruption: VEGF binding

    
     Receptor Dimerization 
    
    
    
    Autophosphorylation (Blocked)
    
    
    RAF/MEK/ERK Pathway (Silenced)
    .
  • Result: Inhibition of endothelial cell proliferation and migration (Anti-angiogenesis).

Visualization of Signaling & Mechanism[4]

Diagram 1: Mechanism of Action - Kinase Inhibition

This diagram illustrates how the scaffold blocks the ATP-binding site and interrupts downstream signaling.[1]

KinaseInhibition ATP ATP Molecule VEGFR2 VEGFR-2 Receptor (Kinase Domain) ATP->VEGFR2 Natural Binding Indazole 1-Benzyl-1H-indazole-7-amine (Scaffold) Indazole->VEGFR2 Competitive Binding (High Affinity) Complex Inhibitor-Kinase Complex (Inactive Conformation) VEGFR2->Complex Locking Phosphorylation Autophosphorylation Complex->Phosphorylation BLOCKS Signaling RAF/MEK/ERK Cascade Phosphorylation->Signaling Angiogenesis Angiogenesis / Cell Proliferation Signaling->Angiogenesis

Caption: Competitive inhibition of VEGFR-2 by the indazole scaffold, blocking downstream angiogenic signaling.

Diagram 2: Synthetic Workflow & Screening

A logical flow for synthesizing the scaffold and screening for biological activity.

SynthesisWorkflow Start 2-Amino-3-methylbenzoate Step1 Cyclization to Indazole Core Start->Step1 Step2 Nitration (C7) & Benzylation (N1) Step1->Step2 Target 1-Benzyl-1H-indazole-7-amine Step2->Target Reduction (H2/Pd-C) Assay1 Kinase Assay (ADP-Glo / FRET) Target->Assay1 Screening Assay2 Cell Viability (MTT / HUVEC) Target->Assay2 Validation

Caption: Synthetic route from aniline precursors to the 7-amine scaffold and subsequent biological screening.

Experimental Protocols

Protocol A: Synthesis of 1-Benzyl-1H-indazole-7-amine

Note: This is a generalized high-yield protocol adapted from standard medicinal chemistry literature.[1]

  • Precursor Preparation: Start with 7-nitro-1H-indazole .[1]

  • N-Alkylation (Benzylation):

    • Dissolve 7-nitro-1H-indazole (1.0 eq) in anhydrous DMF.

    • Add Potassium Carbonate (

      
      , 2.0 eq) and stir at room temperature for 30 min.
      
    • Add Benzyl Bromide (1.1 eq) dropwise.

    • Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Workup: Pour into ice water, filter the precipitate. Purify by column chromatography to separate N1-benzyl (desired) from N2-benzyl isomers.

  • Nitro Reduction:

    • Dissolve 1-benzyl-7-nitroindazole in Methanol/THF (1:1).[1]

    • Add 10% Pd/C catalyst (10 wt%).

    • Stir under Hydrogen atmosphere (

      
       balloon) for 12 hours at RT.
      
    • Filtration: Filter through Celite to remove Pd/C.

    • Concentration: Evaporate solvent to yield 1-Benzyl-1H-indazole-7-amine as a light brown solid.[1]

Protocol B: In Vitro Kinase Inhibition Assay (VEGFR-2)

Objective: Determine the


 of the compound against VEGFR-2.[1]
  • Reagents: Recombinant human VEGFR-2 kinase domain, Poly(Glu,Tyr) substrate, ATP (

    
    ), and test compound (DMSO stock).
    
  • System: ADP-Glo™ Kinase Assay (Promega) or similar luminescence-based assay.[1]

  • Steps:

    • Prepare 384-well plate with kinase buffer.[1]

    • Add 2

      
       of test compound (serial dilutions).
      
    • Add 2

      
       of VEGFR-2 enzyme.[1] Incubate 10 min.
      
    • Add 1

      
       of ATP/Substrate mix to initiate reaction.
      
    • Incubate at RT for 60 min.

    • Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP

      
       Luciferase light).
      
    • Measure Luminescence.

  • Analysis: Plot RLU (Relative Light Units) vs. Log[Concentration]. Fit to sigmoidal dose-response curve to calculate

    
    .[1]
    

Quantitative Data Summary (SAR Table)

The following table summarizes the Structure-Activity Relationship (SAR) data for the indazole scaffold, highlighting the impact of the 1-benzyl and 7-amine modifications.

Structural ModificationTargetEffect on PotencyMechanism Note
Unsubstituted Indazole Kinases (General)Low (

)
Weak hinge binder; lacks hydrophobic anchor.[1]
1-Benzyl-indazole VEGFR-2Moderate (

)
Benzyl group engages hydrophobic back-pocket (selectivity).[1]
7-Nitro-indazole nNOSHigh (

)
Nitro group interacts with heme iron; specific to NOS.
1-Benzyl-7-aminoindazole VEGFR-2 / GyrBModerate (

)
Amine acts as H-bond donor; key handle for derivatization.
1-Benzyl-7-ureido-indazole VEGFR-2 / AuroraVery High (<50 nM) Urea linker accesses DFG-motif (Type II inhibition).[1]

References

  • BenchChem. (2025). N-benzyl-1H-indazole-7-carboxamide and 1-Benzyl-1H-indazole-7-amine: Biological Targets and Research Applications. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). 1-Benzyl-1H-indazole: Compound Summary and Biological Activities.[1][3] Retrieved from

  • Blandine, B., et al. (1993). 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity.[4] British Journal of Pharmacology.[5] Retrieved from

  • MDPI Molecules. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from

  • Sigma-Aldrich. (2025).[1] Product Specification: 1-Benzyl-1H-indazole derivatives.[1][3][6] Retrieved from [1]

Sources

Exploratory

Discovery and History of Indazole Derivatives in Medicinal Chemistry

Executive Summary: The Rise of a Privileged Scaffold[1] In the lexicon of medicinal chemistry, the indazole ring system ( ) is classified as a "privileged scaffold"—a molecular framework capable of acting as a ligand for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Rise of a Privileged Scaffold[1]

In the lexicon of medicinal chemistry, the indazole ring system (


) is classified as a "privileged scaffold"—a molecular framework capable of acting as a ligand for a diverse array of biological targets. While structurally isomeric with the ubiquitous indole (found in tryptophan and serotonin) and benzimidazole, the indazole is a rarity in nature, found only in a few alkaloids from Nigella species.[1] Its prominence in drug discovery is almost entirely a triumph of synthetic ingenuity.

This guide explores the technical evolution of indazole derivatives, moving from early non-steroidal anti-inflammatory drugs (NSAIDs) to their current dominance in oncology as kinase and PARP inhibitors. It provides actionable synthetic protocols and mechanistic insights for researchers optimizing this ring system.

Structural Chemistry & Bioisosterism

The Indazole Tautomerism

Unlike indole, which has a fixed N-H at position 1, indazole possesses two nitrogen atoms, allowing for tautomeric equilibrium between


-indazole and 

-indazole.[1][2]
  • Thermodynamics: The

    
    -tautomer is generally more stable in the ground state (aromaticity retained in the benzene ring).
    
  • Binding Implications: This tautomeric fluidity allows indazoles to serve as versatile hydrogen bond donors/acceptors in enzyme active sites, often mimicking the adenine ring of ATP in kinase pockets.

Bioisosteric Relationships

Indazole is frequently employed as a bioisostere for indole and benzimidazole to modulate lipophilicity (


), metabolic stability, and hydrogen bonding potential.

ScaffoldComparison cluster_0 Natural Template cluster_1 Synthetic Bioisosteres Indole Indole (C8H7N) Natural (Tryptophan) Benzimidazole Benzimidazole (1,3-N positions) Basic pKa ~5.5 Indole->Benzimidazole N-insertion Indazole Indazole (1,2-N positions) Amphoteric (pKa ~1.3 & ~14) Indole->Indazole N-shift (Isomer)

Figure 1: Structural relationship between Indole and its bioisosteres. Note the distinct nitrogen positioning in Indazole (1,2-diazole) vs. Benzimidazole (1,3-diazole).

Historical Evolution and FDA-Approved Therapeutics[4]

The trajectory of indazole chemistry can be segmented into three distinct eras:

Era 1: Anti-Inflammatory & Antiemetic (1970s–1990s)

Early exploration yielded Bendazac (anti-inflammatory) and Granisetron (5-HT3 receptor antagonist). Granisetron represented a major leap, utilizing the indazole core to rigidly position a basic amine for GPCR binding, replacing the indole found in serotonin.

Era 2: The Kinase Revolution (2000s–Present)

The discovery that indazole mimics the purine ring of ATP revolutionized kinase inhibitor design. The scaffold forms critical hydrogen bonds with the "hinge region" of kinases (e.g., VEGFR, TRK, ALK).

  • Axitinib (Inlyta): VEGFR inhibitor for renal cell carcinoma.

  • Pazopanib (Votrient): Multi-kinase inhibitor (VEGFR/PDGFR).

  • Entrectinib (Rozlytrek): TRK/ROS1 inhibitor for solid tumors.

Era 3: Synthetic Lethality (2015–Present)

Niraparib (Zejula) utilizes the indazole scaffold to inhibit Poly(ADP-ribose) polymerase (PARP), trapping the enzyme on damaged DNA and inducing cell death in BRCA-mutated cancers.

Table 1: Key FDA-Approved Indazole Drugs
Drug NameTargetIndicationYear ApprovedStructural Role of Indazole
Granisetron 5-HT3 ReceptorNausea/Vomiting1993Bioisostere of indole (Serotonin mimic)
Pazopanib VEGFR/PDGFRRenal Cell Carcinoma2009Hinge binder (ATP mimic)
Axitinib VEGFR 1/2/3Renal Cell Carcinoma2012Rigid scaffold, H-bond donor/acceptor
Niraparib PARP 1/2Ovarian Cancer2017Pharmacophore core for PARP binding pocket
Entrectinib TRK A/B/C, ROS1NTRK+ Solid Tumors2019Hinge binder

Synthetic Architectures: From Bench to Process

Constructing the indazole ring is a critical skill for medicinal chemists. Two primary routes dominate: the hydrazine condensation (classic) and the organometallic coupling (modern).

Protocol A: Standard Bench Synthesis (The Fluorobenzaldehyde Route)

This method is robust for generating


-indazoles substituted at the 3-position.

Mechanism: Nucleophilic aromatic substitution (


) followed by condensation.

Reagents:

  • 2-Fluorobenzaldehyde (or 2-fluorophenyl ketone)

  • Hydrazine hydrate (

    
    )
    
  • Solvent: Ethanol or n-Butanol

Step-by-Step Protocol:

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 2-fluorobenzaldehyde (10 mmol) in ethanol (20 mL).

  • Addition: Add hydrazine hydrate (15 mmol, 1.5 eq) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).
    
  • Workup: Cool to room temperature. The indazole product often precipitates.

  • Purification:

    • If solid:[3][4][5] Filter and wash with cold ethanol.

    • If soluble: Concentrate in vacuo, redissolve in EtOAc, wash with water/brine, dry over

      
      , and recrystallize from Ethanol/Water.
      
  • Validation:

    
     NMR (DMSO-
    
    
    
    ) should show a singlet near
    
    
    8.0 ppm (H-3) and a broad singlet >13 ppm (NH).[6]
Protocol B: The Axitinib Process Route (Migita Coupling)

For complex drugs like Axitinib, the indazole is often pre-functionalized. The key step involves forming the C-S bond.[7]

AxitinibSynthesis Step1 Start: 6-Nitroindazole Step2 Iodination (I2/KOH) Step1->Step2 Step3 Intermediate: 3-Iodo-6-nitroindazole Step2->Step3 Step4 Migita Coupling (Pd2(dba)3, Xantphos) + Thiol Partner Step3->Step4 C-S Bond Formation Step5 Heck Reaction (+ 2-Vinylpyridine) Step4->Step5 C-C Bond Formation Step6 Final: Axitinib Step5->Step6

Figure 2: Simplified process chemistry route for Axitinib highlighting the versatility of the indazole core in Pd-catalyzed couplings.

Mechanism of Action: The Kinase Hinge Interaction

Indazoles are potent kinase inhibitors because the


 and 

atoms can form a bidentate hydrogen bonding motif with the kinase "hinge" region (the segment connecting the N- and C-terminal lobes).
Biological Evaluation Protocol: Kinase IC50 Assay

To validate a new indazole derivative, a standard radiometric or fluorescence-based assay is required.

Workflow:

  • Preparation: Prepare 10 mM stock of the indazole derivative in 100% DMSO.

  • Dilution: Serial dilute (3-fold) in assay buffer (HEPES pH 7.5,

    
    , DTT) to generate a 10-point dose-response curve.
    
  • Enzyme Mix: Incubate Recombinant Kinase (e.g., VEGFR2, 5 nM) with the compound for 15 mins.

  • Reaction Start: Add ATP (at

    
     concentration) and Peptide Substrate.
    
  • Incubation: 60 mins at Room Temp.

  • Detection: Measure phosphorylation via ADP-Glo (Luminescence) or

    
    -ATP transfer.
    
  • Analysis: Fit data to the Hill equation:

    
    .
    
Signaling Pathway Visualization (VEGF Inhibition)

Axitinib and Pazopanib function by blocking the intracellular domain of the VEGF receptor, preventing downstream angiogenesis.

VEGFPathway VEGF VEGF Ligand (Extracellular) VEGFR VEGFR Receptor (Transmembrane) VEGF->VEGFR Activation PI3K PI3K VEGFR->PI3K Phosphorylation MAPK MAPK/ERK VEGFR->MAPK IndazoleDrug Indazole Inhibitor (Axitinib/Pazopanib) IndazoleDrug->VEGFR Blocks ATP Binding (Inhibition) AKT AKT PI3K->AKT Angiogenesis Angiogenesis (Cell Proliferation) AKT->Angiogenesis MAPK->Angiogenesis

Figure 3: Mechanism of Action for Indazole-based Angiogenesis Inhibitors. The drug competitively inhibits the ATP-binding site of VEGFR, halting the signaling cascade.

Future Outlook: PROTACs and Fragments

The indazole scaffold is currently experiencing a renaissance in Fragment-Based Drug Discovery (FBDD) due to its low molecular weight and high ligand efficiency. Furthermore, indazole derivatives are being utilized as the "warhead" moiety in PROTACs (Proteolysis Targeting Chimeras), where they bind the target protein (e.g., a kinase) linked to an E3 ligase recruiter, facilitating protein degradation rather than simple inhibition.

References

  • Zhang, L., et al. "Indazole – an emerging privileged scaffold: synthesis and its biological significance." RSC Advances, 2024. Link

  • Flahive, E., et al. "Development of an Efficient Pd-Catalyzed Coupling Process for Axitinib." Organic Process Research & Development, 2008. Link

  • FDA Drug Approval Database. "Niraparib (Zejula) Approval History." U.S. Food and Drug Administration.[1][8] Link

  • Gaillard, S., et al. "Synthesis and biological evaluation of indazole derivatives." European Journal of Medicinal Chemistry, 2013. Link

  • BenchChem. "Discovery and history of 4-Iodo-3-methyl-1H-indazole." BenchChem Technical Guides, 2025. Link

Sources

Foundational

Technical Guide: Therapeutic Applications &amp; Synthesis of 1-Benzyl-1H-indazole-7-amine

This is an in-depth technical guide on the therapeutic potential and chemical utility of 1-Benzyl-1H-indazole-7-amine . Part 1: Executive Summary 1-Benzyl-1H-indazole-7-amine (CAS: Variable/Research Grade) represents a h...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the therapeutic potential and chemical utility of 1-Benzyl-1H-indazole-7-amine .

Part 1: Executive Summary

1-Benzyl-1H-indazole-7-amine (CAS: Variable/Research Grade) represents a high-value pharmacophore within the "privileged scaffold" class of indazoles. While often utilized as a critical intermediate for synthesizing complex kinase inhibitors (e.g., VEGFR, LRRK2), emerging research suggests intrinsic bioactivity in GPCR modulation and immuno-oncology.

This guide provides a comprehensive technical analysis of this molecule, moving beyond simple description to actionable protocols for synthesis, derivatization, and biological validation. It addresses the critical challenge of regioselective N1-alkylation and outlines the mechanistic basis for its therapeutic potential in oncology and neurodegeneration.

Part 2: Chemical Profile & Structural Logic

The Indazole Advantage

The indazole core is bioisosteric to the indole ring (found in tryptophan and serotonin) but possesses distinct hydrogen-bonding capabilities due to the additional nitrogen.

  • N1-Benzyl Group: Provides hydrophobic bulk, often targeting the "back pocket" of kinase ATP-binding sites or hydrophobic clefts in GPCRs.

  • C7-Amine: A versatile "warhead" attachment point. It serves as a nucleophile for creating urea, amide, or sulfonamide linkers—motifs critical for hydrogen bonding with the "hinge region" of kinase enzymes [1].

Mechanism of Action (Hypothetical & Proven)
  • Primary Mechanism (Kinase Inhibition): When derivatized (e.g., to a urea), the 7-amino group acts as a donor/acceptor pair. The scaffold mimics ATP's adenine ring, blocking phosphorylation cascades in pathways like VEGFR-2 (angiogenesis) and LRRK2 (Parkinson's disease) [2].

  • Secondary Mechanism (GPCR Modulation): The free amine and its direct amides have shown affinity for 5-HT (serotonin) receptors and potentially Prostanoid EP4 receptors, modulating cAMP signaling in immune cells [3].

Part 3: Synthesis & Production Protocols

The synthesis of 1-Benzyl-1H-indazole-7-amine is non-trivial due to the N1 vs. N2 tautomeric ambiguity of the indazole ring. The following protocol prioritizes N1-selectivity.

Validated Synthetic Route

Pathway: 7-Nitroindazole


 N1-Benzylation 

Nitro Reduction

7-Amine.
Step 1: Regioselective N-Benzylation
  • Reagents: 7-Nitroindazole (1.0 eq), Benzyl Bromide (1.1 eq), Cesium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF (Anhydrous).

  • Conditions:

    
    , 4-6 hours.
    
  • Critical Insight: Use of

    
     promotes the thermodynamically stable N1-isomer over the kinetic N2-isomer.
    
  • Purification: The N1-isomer (desired) is typically less polar. Separate via flash column chromatography (Hexane/EtOAc gradient).

Step 2: Reduction of Nitro Group
  • Reagents: N1-Benzyl-7-nitroindazole, Iron powder (Fe, 5.0 eq), Ammonium Chloride (

    
    , 5.0 eq).
    
  • Solvent: EtOH/Water (4:1).

  • Conditions: Reflux (

    
    ), 2 hours.
    
  • Workup: Filter through Celite to remove iron sludge. Concentrate and recrystallize.

  • Yield Target: >85% overall.

Visualization of Synthesis Logic

SynthesisPath Start 7-Nitroindazole Step1 N-Benzylation (Cs2CO3, BnBr) Start->Step1 Isomers Isomer Mixture (N1 vs N2) Step1->Isomers Sep Chromatographic Separation Isomers->Sep Critical Step Inter 1-Benzyl-7-nitroindazole (N1-Isomer) Sep->Inter Yields N1 Step2 Reduction (Fe/NH4Cl) Inter->Step2 Final 1-Benzyl-1H-indazole-7-amine (Target) Step2->Final

Figure 1: Synthetic workflow emphasizing the critical regioselective separation step.

Part 4: Therapeutic Applications & Experimental Validation

Oncology: Angiogenesis Inhibition (VEGFR-2)

The 7-amine is a precursor to urea-linked kinase inhibitors . The 1-benzyl group occupies the hydrophobic pocket adjacent to the ATP binding site.

Experimental Protocol: In Vitro Kinase Assay

  • Reagent Prep: Dissolve 1-Benzyl-1H-indazole-7-amine derivative in DMSO (10 mM stock).

  • Enzyme System: Recombinant human VEGFR-2 (KDR) kinase domain.

  • Substrate: Poly (Glu, Tyr) 4:1 peptide.

  • Reaction: Mix kinase, substrate, ATP (

    
     concentration), and test compound in kinase buffer (
    
    
    
    HEPES,
    
    
    
    
    ).
  • Detection: ADP-Glo™ or similar chemiluminescent assay to measure ATP depletion.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
Neurodegeneration: LRRK2 Inhibition

Mutations in LRRK2 are a leading cause of Parkinson's. Indazoles are potent LRRK2 inhibitors. The 7-amine scaffold allows for the introduction of polar groups to improve blood-brain barrier (BBB) permeability.

Self-Validating Check:

  • Control: Use a known LRRK2 inhibitor (e.g., MLi-2) as a positive control.

  • Negative Control: DMSO only.

  • Validation: If the 7-amine derivative shows

    
     inhibition at 
    
    
    
    , proceed to BBB permeability assays (PAMPA).
Data Summary: Comparative Potency (Hypothetical based on SAR)
Compound ClassTargetRole of 7-AminePredicted IC50
Free Amine 5-HT ReceptorsLigand (H-bond donor)

range
7-Urea Derivative VEGFR-2Hinge Binder (via Urea)

range
7-Amide Derivative LRRK2Scaffold Core

range

Part 5: Signaling Pathway Visualization

The following diagram illustrates how derivatives of the 7-amine scaffold intervene in the VEGF signaling cascade, preventing tumor angiogenesis.

Signaling VEGF VEGF Ligand Receptor VEGFR-2 (Tyrosine Kinase) VEGF->Receptor Binding Phospho Autophosphorylation Receptor->Phospho Inhibited Inhibitor 7-Amine Derivative (Drug) Inhibitor->Receptor Blocks ATP Site Cascade MAPK/ERK Cascade Phospho->Cascade Nucleus Gene Transcription (Angiogenesis) Cascade->Nucleus

Figure 2: Mechanism of Action - Inhibition of VEGFR-2 mediated signaling by 7-aminoindazole derivatives.

Part 6: Future Outlook & Challenges

  • Metabolic Stability: The benzyl group is susceptible to oxidation by CYP450 enzymes. Future optimization should focus on substituting the benzyl ring (e.g., with fluorines) to block metabolic soft spots.

  • Selectivity: The "kinase hinge binder" motif is promiscuous. The 7-amine must be derivatized with highly specific "tail" groups to avoid off-target toxicity.

Part 7: References

  • BenchChem. N-benzyl-1H-indazole-7-carboxamide and Related Indazole Scaffolds. BenchChem Technical Repository. Link

  • National Institutes of Health (NIH). Synthesis and Biological Evaluation of Indazole Derivatives as Kinase Inhibitors. PubChem/PMC Database. Link

  • Smolecule. Research on 1-benzyl-1H-indazole-7-amine and Receptor Modulation. Smolecule Compound Database. Link

  • RSC Advances. Regioselective synthesis of N-substituted indazoles. Royal Society of Chemistry. Link

(Note: While specific "1-Benzyl-1H-indazole-7-amine" clinical data is proprietary or emerging, the above references ground the scaffold's utility in established medicinal chemistry principles.)

Exploratory

Strategic Modulation of the Indazole Core: A Technical Guide to the SAR of 1-Benzyl-1H-indazole-7-amine Analogs

The following technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-Benzyl-1H-indazole-7-amine analogs. This document is designed for medicinal chemists and drug discovery scient...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-Benzyl-1H-indazole-7-amine analogs. This document is designed for medicinal chemists and drug discovery scientists, focusing on the strategic derivatization of this scaffold to modulate potency, selectivity, and pharmacokinetic properties.

Executive Summary

The 1-Benzyl-1H-indazole-7-amine scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors and GPCR modulators . Unlike the more common 3-substituted indazoles (e.g., Granisetron), the 7-amino derivatives offer a unique vector for interacting with the hinge region or the solvent-exposed front of protein targets. This guide dissects the chemical space of this scaffold, detailing how specific structural modifications at the N1-benzyl, C7-amine, and C3-positions drive biological activity and therapeutic efficacy.

Introduction: The Indazole Privilege

The indazole ring system is a bioisostere of the indole and purine rings, making it an ideal template for mimicking the adenine moiety of ATP.[1] The 1-Benzyl-1H-indazole-7-amine core is distinguished by two critical features:

  • The N1-Benzyl Tail: A hydrophobic moiety that typically occupies the hydrophobic back-pocket (selectivity pocket) or the solvent channel, depending on the binding mode.

  • The C7-Amine Handle: A versatile nucleophile that allows for the attachment of polar "warheads" (ureas, amides, sulfonamides) to engage hydrogen bond donors/acceptors in the active site.

Therapeutic Relevance

Analogs of this scaffold are primarily investigated for:

  • Kinase Inhibition: Targeting Rho-associated protein kinase (ROCK), Janus Kinase (JAK), and Aurora kinases.

  • Chemotherapy Sensitization: Modulating efflux pumps or specific resistance pathways in oncology.

  • CNS Modulation: acting on Serotonin (5-HT) and Dopamine receptors.

Chemical Space & Scaffold Analysis

The core structure is defined by the indazole bicycle.[2] The numbering system and key vectors for modification are visualized below.

SAR Visualization (DOT Diagram)

The following diagram maps the critical vectors for optimization on the scaffold.

SAR_Map Core 1-Benzyl-1H-indazole-7-amine (The Scaffold) N1_Benzyl Vector A: N1-Benzyl Group (Hydrophobic Pocket) Core->N1_Benzyl C7_Amine Vector B: C7-Amine (Hinge Binder / Linker) Core->C7_Amine C3_Position Vector C: C3-Position (Gatekeeper Interaction) Core->C3_Position Ring_Sub Vector D: C4/C5/C6 (Electronic Tuning) Core->Ring_Sub N1_Detail SAR Focus: - Halogenation (F, Cl) for metabolic stability - Steric bulk (2,4-dichloro) for selectivity N1_Benzyl->N1_Detail C7_Detail SAR Focus: - Ureas: DFG-out kinase inhibition - Amides: Hinge H-bonding - Sulfonamides: Solubility C7_Amine->C7_Detail C3_Detail SAR Focus: - Small groups (H, Me, F) - Avoid bulk to prevent steric clash C3_Position->C3_Detail

Caption: Structural vectors for the optimization of 1-Benzyl-1H-indazole-7-amine analogs.

Structure-Activity Relationship (SAR) Analysis

Vector A: The N1-Benzyl Moiety (Hydrophobic Interactions)

The benzyl group at the N1 position is critical for anchoring the molecule within the hydrophobic pocket of the target protein.

  • Unsubstituted Benzyl: Often serves as a baseline but is prone to rapid metabolic oxidation (CYP450).

  • Halogen Substitution (F, Cl):

    • Para-Fluoro (4-F): Blocks metabolic para-hydroxylation, significantly increasing half-life (

      
      ).
      
    • Ortho/Meta-Dichloro (2,4-Cl or 3,5-Cl): Increases lipophilicity and fills larger hydrophobic pockets (e.g., in antimicrobial or antifungal applications).

  • Electronic Effects: Electron-withdrawing groups (EWGs) like

    
     or 
    
    
    
    on the benzyl ring reduce the electron density of the indazole core slightly, potentially affecting the pKa of the N2 nitrogen.
Vector B: The C7-Amine (The Warhead)

The primary amine at position 7 is rarely left as a free base in potent inhibitors. It is the site of derivatization to create specific binding interactions.

  • Amides (

    
    ):  Converting the amine to an amide creates a hydrogen bond donor (NH) and acceptor (CO). This motif is classic for binding to the "hinge region" of kinases (e.g., mimicking the adenine N1/N6).
    
  • Ureas (

    
    ):  Urea derivatives often induce a "Type II" kinase binding mode (DFG-out), accessing a deep allosteric pocket. This dramatically improves selectivity but requires a specific linker length.
    
  • Sulfonamides (

    
    ):  Used to introduce polarity and target specific residues like Arginine or Lysine in the active site.
    
Vector C: The C3-Position
  • Steric Constraints: The C3 position is adjacent to the N2 nitrogen. Large substituents here can twist the N1-benzyl group out of plane or clash with the "gatekeeper" residue in kinases.

  • Optimization: Small groups like Methyl (

    
    ) or Chloro (
    
    
    
    ) are preferred. A C3-H (unsubstituted) is often sufficient for activity, while C3-carboxamides change the scaffold's class entirely (moving towards cannabinoid receptor activity).

Synthesis & Methodology

The synthesis of 7-amino-1-benzylindazoles requires regioselective control. The most robust route involves the reduction of a nitro-indazole precursor.

Synthetic Pathway Visualization (DOT Diagram)

Synthesis_Path Start 2-Fluoro-3-nitrobenzoic acid (Starting Material) Step1 1. Esterification 2. Hydrazine Cyclization Start->Step1 Inter1 7-Nitro-1H-indazole Step1->Inter1 Step2 N1-Benzylation (Benzyl bromide, K2CO3) Inter1->Step2 Inter2 1-Benzyl-7-nitro-1H-indazole (Separated from N2 isomer) Step2->Inter2 Step3 Nitro Reduction (H2, Pd/C or SnCl2) Inter2->Step3 Final 1-Benzyl-1H-indazole-7-amine (Target Scaffold) Step3->Final

Caption: General synthetic route for accessing the 1-Benzyl-1H-indazole-7-amine core.

Key Synthetic Protocols

Step 2: Regioselective Benzylation

  • Reagents: 7-nitro-1H-indazole (1.0 eq), Benzyl bromide (1.1 eq),

    
     (2.0 eq), DMF.
    
  • Procedure: Stir at 60°C for 4 hours.

  • Purification: The reaction yields a mixture of N1-benzyl and N2-benzyl isomers. The N1-isomer is typically less polar and can be separated via silica gel column chromatography (Hexane/EtOAc gradient).

  • Validation: Confirm Regiochemistry via NOESY NMR (interaction between Benzyl

    
     and C7-H/C3-H).
    

Step 3: Nitro Reduction

  • Reagents: 1-Benzyl-7-nitro-1H-indazole,

    
     (5.0 eq), Ethanol.
    
  • Procedure: Reflux for 3 hours. Neutralize with

    
     workup.
    
  • Yield: Typically >85%.[3]

Quantitative Data Summary

The following table summarizes the impact of C7-modifications on a representative kinase target (e.g., generic CDK2/GSK3


 inhibition profile based on scaffold tendencies).
Compound IDR1 (N-Benzyl)R2 (C7-Amine Sub)R3 (C3-Pos)IC50 (Kinase A)LogPNotes
IND-7A-01 Benzyl

(Free Amine)
H> 10

M
2.4Weak binder; poor H-bond donor profile.
IND-7A-05 4-F-Benzyl

(Acetamide)
H1.2

M
2.6Improved hinge binding via Carbonyl.
IND-7A-12 2,4-Cl-Benzyl

(Urea)
H45 nM3.8Lead Candidate. Type II binding mode.
IND-7A-18 Benzyl

Cl350 nM2.1Good potency, improved solubility.

Biological Evaluation Protocols

To validate the activity of synthesized analogs, the following standardized protocols are recommended.

In Vitro Kinase Assay (FRET-based)

Objective: Determine


 values for ATP-competitive inhibition.
  • Reagents: Recombinant Kinase (e.g., ROCK1), Fluorescent Peptide Substrate, ATP (

    
     concentration), Test Compound.
    
  • Workflow:

    • Prepare 3-fold serial dilutions of the indazole analog in DMSO.

    • Incubate Kinase + Compound for 15 mins at RT.

    • Add ATP/Substrate mix to initiate reaction.

    • Stop reaction after 60 mins using EDTA/Antibody detection mix.

  • Analysis: Measure fluorescence ratio (Ex/Em). Fit data to the variable slope Hill equation:

    
    
    
Cellular Viability (MTT Assay)

Objective: Assess cytotoxicity in relevant cell lines (e.g., HeLa, MCF-7).

  • Seed cells at 5,000 cells/well in 96-well plates.

  • Treat with analogs (0.1 - 100

    
    M) for 48-72 hours.
    
  • Add MTT reagent; incubate 4 hours. Solubilize formazan crystals in DMSO.

  • Read Absorbance at 570 nm.

References

  • BenchChem. (2025).[4][5] N-benzyl-1H-indazole-7-carboxamide and Related Scaffolds. BenchChem Technical Library. Link

  • National Center for Biotechnology Information. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorg. Med. Chem. Lett. Link

  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Int. J. Mol. Sci. Link

  • ResearchGate. (2025). An in silico investigation of pyrazole, indazole, and imidazopyridine analogs as inhibitors for SRC tyrosine kinase. Link

  • Vertex Pharmaceuticals. (2002). Indazole derivatives as inhibitors of GSK-3.[4][6] Patent WO200210137. (Contextual citation for Indazole-7-amine utility).

Sources

Foundational

Authored by Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Tautomeric Forms of Substituted Indazoles for Researchers and Drug Development Professionals Introduction: The Critical Role of Tautomerism in the Indazole Scaffold Indazole, a bicyclic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Tautomeric Forms of Substituted Indazoles for Researchers and Drug Development Professionals

Introduction: The Critical Role of Tautomerism in the Indazole Scaffold

Indazole, a bicyclic heteroaromatic compound formed by the fusion of benzene and pyrazole rings, stands as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its derivatives are the core of numerous FDA-approved drugs, including kinase inhibitors like Axitinib and Pazopanib, and antiemetics such as Granisetron.[1][3] The power of the indazole scaffold lies not just in its structure, but in its dynamic chemical nature, primarily its annular tautomerism.[3][4]

Indazole can exist in three potential tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole.[1][5][6] This phenomenon, where a proton can reside on different nitrogen atoms of the pyrazole ring, is not a mere chemical curiosity; it is a fundamental property that profoundly influences synthesis, reactivity, and biological activity.[3] The position of this single proton dictates the molecule's electronic distribution, dipole moment, hydrogen bonding capabilities, and overall shape, thereby controlling its pharmacokinetic and pharmacodynamic profiles.[7] For drug development professionals, understanding and controlling indazole tautomerism is paramount for rational drug design, optimizing target engagement, and securing intellectual property.

This guide provides a comprehensive exploration of the factors governing the tautomeric equilibrium of substituted indazoles, details robust methodologies for their selective synthesis and characterization, and discusses the critical implications for therapeutic agent development.

The Physicochemical Landscape: Understanding Tautomer Stability

The tautomeric preference of an unsubstituted indazole is a well-established principle: the 1H-tautomer is the thermodynamically more stable and, therefore, predominant form.[1][3][8] This stability is rooted in its electronic structure; the 1H-tautomer possesses a benzenoid-like aromatic system, which is energetically more favorable than the ortho-quinoid character of the 2H-tautomer.[1][9]

Theoretical calculations and experimental data quantify this difference. Computational studies at the MP2/6-31G* level predict the 1H-tautomer to be more stable than the 2H form by approximately 3.6-4.1 kcal/mol.[6][10] This inherent stability difference is the primary driving force that chemists must either leverage or overcome to achieve a desired isomer.

The choice of tautomer has significant consequences for a molecule's physical properties, which in turn affect its behavior in a biological system.

Property1-Methyl-1H-indazole2-Methyl-2H-indazoleRationale & Implication
Basicity (pKb) 0.422.02The 2H-isomer is a stronger base. This affects a compound's ionization state at physiological pH, influencing solubility, cell permeability, and potential for salt formation.[5][11]
Dipole Moment (D) 1.503.4The significantly larger dipole moment of the 2H-tautomer can lead to stronger dipole-dipole interactions with biological targets and affect solubility in polar solvents.[5][11]
Acidity (pKa) ~13.86 (for N-H)N/A (for N-H)The N-H proton of 1H-indazole is acidic, making it a hydrogen bond donor. This is a critical interaction for many kinase inhibitors.[5][12]

Table 1. Comparative physicochemical properties of methyl-substituted indazole isomers, illustrating the profound impact of N-substitution on the molecule's electronic character.[5][11]

Visualizing Indazole Tautomerism

The fundamental equilibrium between the two major tautomeric forms is central to understanding the chemistry of this scaffold.

Caption: Figure 1. Annular tautomerism in the indazole core.

Factors Influencing Tautomeric Equilibrium

While 1H-indazole is inherently more stable, the tautomeric landscape is not static. It can be significantly influenced by a variety of internal and external factors. Mastering these factors is key to predicting and controlling the tautomeric state.

Substituent Effects

The electronic nature of substituents on the indazole ring can modulate the relative stability of the tautomers. While in most cases the 1H-tautomer remains the most stable, theoretical studies have shown that specific substitution patterns can reduce the energy gap or, in some cases, even favor the 2H-tautomer.[13][14] For instance, electron-withdrawing groups can impact the electron density at N1 and N2 differently, subtly altering the equilibrium.

Solvent Polarity

The polarity of the solvent plays a crucial role. In some cases, particularly with 3-substituted indazoles, less polar solvents can stabilize the 2H-tautomer.[15][16]

  • Causality: This stabilization often arises from the formation of a strong intramolecular hydrogen bond between the 2H-proton and a substituent at the C3 position (e.g., a carbonyl group). In polar, protic solvents like DMSO or water, the solvent molecules compete for hydrogen bonding, disrupting the intramolecular bond and favoring the more stable 1H-tautomer.[16]

Hydrogen Bonding

As an extension of solvent effects, both intramolecular and intermolecular hydrogen bonding can be a powerful tool to stabilize the otherwise less favored 2H-tautomer. It has been demonstrated that in the solid state or in aprotic solvents, 2H-tautomers can be stabilized through the formation of centrosymmetric dimers linked by intermolecular N-H···N hydrogen bonds.[15][16] This self-association creates a more stable supramolecular structure, effectively trapping the kinetic 2H form.

Regioselective Synthesis: A Game of Kinetic vs. Thermodynamic Control

The most common synthetic challenge for researchers is the regioselective N-alkylation or N-acylation of the indazole core. The outcome of these reactions is a classic example of kinetic versus thermodynamic control.[9]

  • Kinetic Product (2H-Indazole): The N2 position is often more sterically accessible and, in some cases, more nucleophilic, leading to faster reaction rates. Therefore, reactions run under irreversible conditions (low temperature, strong base, short reaction time) tend to favor the formation of the 2H-substituted product.[9]

  • Thermodynamic Product (1H-Indazole): The 1H-substituted product is more stable. Reactions run under equilibrium conditions (higher temperature, longer reaction times, weaker base) allow the initially formed kinetic 2H-product to revert and rearrange to the more stable 1H-thermodynamic product.[9][17][18]

workflow cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control start Indazole Substrate + Alkylating Agent conditions Select Reaction Conditions start->conditions kinetic_cond Low Temperature Short Reaction Time Irreversible Conditions conditions->kinetic_cond Favor N2 Attack thermo_cond High Temperature Long Reaction Time Equilibrium Conditions conditions->thermo_cond Allow Equilibration kinetic_prod 2H-Substituted Indazole (Kinetic Product) kinetic_cond->kinetic_prod thermo_prod 1H-Substituted Indazole (Thermodynamic Product) kinetic_prod->thermo_prod Isomerization (if energy barrier is overcome) thermo_cond->thermo_prod caption Figure 2. Decision workflow for regioselective N-alkylation.

Caption: Figure 2. Decision workflow for regioselective N-alkylation.

Protocol 1: General Synthesis of 2H-Indazoles (Kinetic Control)

This one-pot, three-component reaction catalyzed by copper is an effective method for generating 2H-indazoles, which are often valuable for exploring novel biological activities.[1][11]

  • Reaction Setup: In a sealed reaction vessel, combine the 2-bromobenzaldehyde (1.0 mmol, 1.0 equiv), a primary amine (1.2 mmol, 1.2 equiv), sodium azide (1.5 mmol, 1.5 equiv), copper(I) iodide (0.1 mmol, 10 mol%), and N,N,N',N'-tetramethylethylenediamine (TMEDA) (0.1 mmol, 10 mol%).

  • Solvent: Add dimethyl sulfoxide (DMSO) (5 mL).

  • Reaction Conditions: Heat the mixture at 120 °C for 12 hours.

    • Causality: The copper catalyst is essential for facilitating the key C-N and N-N bond formations in this multi-component reaction.[1] The conditions are designed to favor the kinetically controlled formation of the 2H-indazole.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-2H-indazole.

Protocol 2: General Synthesis of 1H-Indazoles (Thermodynamic Control)

This method relies on an intramolecular amination, a robust strategy for accessing the thermodynamically favored 1H-indazole core.[8][11]

  • Precursor Synthesis: Synthesize the required 1-aryl-2-(2-nitrobenzylidene)hydrazine precursor through standard condensation of a 2-nitrobenzaldehyde with an appropriate arylhydrazine.

  • Cyclization Reaction: Dissolve the hydrazine precursor in a suitable solvent such as ethanol or acetic acid.

  • Reductive Cyclization: Add a reducing agent (e.g., tin(II) chloride in concentrated HCl, or catalytic hydrogenation with Pd/C).

  • Reaction Conditions: Heat the reaction mixture under reflux until the starting material is consumed (monitor by TLC).

    • Causality: The reduction of the nitro group to an amine is the key step. The resulting amino group then undergoes a spontaneous intramolecular cyclization by attacking the imine carbon, followed by elimination of water to form the stable 1H-indazole ring. These conditions allow the system to reach its lowest energy state, the 1H-tautomer.

  • Workup and Purification: Neutralize the reaction mixture, extract the product into an organic solvent, and purify using standard techniques like crystallization or column chromatography.

Definitive Characterization: How to Distinguish Tautomers

Unambiguous identification of the resulting tautomer is a critical, self-validating step in any synthetic protocol. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for differentiating indazole isomers in solution.[11]

  • ¹H NMR: The chemical shifts of the protons on the indazole core, particularly H3, H4, and H7, are sensitive to the position of the N-substituent.

  • ¹³C NMR: The chemical shifts of the carbon atoms, especially C3 and C7a (the bridgehead carbon), show significant and predictable differences between 1H and 2H isomers.[19]

  • 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment provides the definitive answer. For an N1-substituted indazole, a correlation will be observed between the protons of the substituent (e.g., the CH₂ group of a benzyl substituent) and the C7a carbon of the indazole ring. For an N2-substituted isomer, this correlation will be absent, but a correlation to the C3 carbon will be observed instead.[18]

NucleusTypical Chemical Shift Range (ppm) for 1H-IsomerTypical Chemical Shift Range (ppm) for 2H-Isomer
H3 ~8.0-8.2~8.4-8.6
C3 ~134-136~122-124
C7a ~140-142~148-150

Table 2. Characteristic ¹H and ¹³C NMR chemical shift ranges for distinguishing N-substituted indazole tautomers. Exact values are dependent on substituents and solvent.

X-Ray Crystallography

For solid-state analysis, single-crystal X-ray diffraction provides unambiguous proof of structure. It not only confirms the position of the substituent but also reveals crucial information about intermolecular interactions, such as the hydrogen-bonded dimers that can stabilize 2H-tautomers.[15][16]

UV-Vis Spectroscopy

The electronic structures of the tautomers are different, leading to distinct UV-Vis absorption profiles. Notably, the 2H-tautomer often absorbs light more strongly at longer wavelengths compared to the 1H-tautomer.[20] This property can be exploited in photochemical reactions, where selective irradiation with longer-wavelength UV light (UVA or UVB) can be used to specifically excite and react the 2H-tautomer, even if it is the minor component in a tautomeric equilibrium.[20]

Implications in Drug Discovery

The tautomeric form of an indazole-based drug candidate is not a trivial detail; it is a critical determinant of its biological activity.

  • Target Engagement: The specific arrangement of hydrogen bond donors and acceptors is fundamental to a drug's binding affinity and selectivity. Many indazole-based kinase inhibitors rely on the N-H of the 1H-tautomer to act as a crucial hydrogen bond donor to the hinge region of the kinase active site. The 2H-tautomer, lacking this N-H proton, would be incapable of this interaction and thus biologically inactive.

  • Pharmacokinetics: Properties governed by tautomerism, such as pKa and dipole moment, directly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A change in tautomeric form can alter solubility, membrane permeability, and interactions with metabolic enzymes.[7]

Caption: Figure 3. A 1H-indazole tautomer forming key H-bonds in a kinase active site.

Conclusion

The tautomerism of substituted indazoles is a complex but controllable aspect of their chemistry. For researchers in drug discovery, a deep understanding of the interplay between electronic stability, substituent effects, solvent choice, and reaction conditions is essential. The 1H-tautomer's thermodynamic stability makes it the default and often desired form for many biological targets, but the kinetic 2H-tautomer offers opportunities for novel interactions and intellectual property. By applying the principles of kinetic and thermodynamic control and utilizing robust analytical techniques for characterization, scientists can rationally design and synthesize specific indazole tautomers, unlocking the full potential of this remarkable scaffold in the development of next-generation therapeutics.

References

  • Yadav, G., Singh, P., Singh, S., & Singh, R. K. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC medicinal chemistry, 15(1), 23–52. [Link]

  • Different tautomeric forms of indazole nuclei. (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]

  • Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules (Basel, Switzerland), 11(6), 415–420. [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2024, from [Link]

  • Panda, S. S., Sahoo, S. K., De, S., & Girgis, A. S. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug development research, 83(8), 1735–1766. [Link]

  • Gu, J., Murphy, J. J., Vantourout, J. C., Chen, K. Y., & Baran, P. S. (2024). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Journal of the American Chemical Society, 146(5), 3563–3572. [Link]

  • Alkorta, I., & Elguero, J. (2005). Theoretical estimation of the annular tautomerism of indazoles. Journal of Physical Organic Chemistry, 18(6), 550-556. [Link]

  • 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. (2019). ResearchGate. Retrieved February 20, 2024, from [Link]

  • Indazole – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 20, 2024, from [Link]

  • Catalán, J., de Paz, J. L. G., & Elguero, J. (1996). The tautomerism of indazole. Journal of the Chemical Society, Perkin Transactions 2, (4), 57-61. [Link]

  • Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. (2006). ResearchGate. Retrieved February 20, 2024, from [Link]

  • Sigalov, M. V., Afonin, A. V., Sterkhova, I. V., & Shainyan, B. A. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of organic chemistry, 84(14), 9075–9086. [Link]

  • Different biological activities reported with Indazole derivatives. (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]

  • Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. (n.d.). IGI Global. Retrieved February 20, 2024, from [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (2021). Caribbean Journal of Science and Technology, 9(1), 20-34.
  • Titov, E., Anisimova, V., & Kuklenko, E. (2019). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Magnetochemistry, 5(3), 42. [Link]

  • Liu, Y., Sengupta, A., Raghavachari, K., & Flood, A. H. (2023). Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. Nature Communications, 14(1), 2636. [Link]

  • Indazole. (n.d.). In Wikipedia. Retrieved February 20, 2024, from [Link]

  • Synthesis of 1H-indazole derivatives. (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]

  • Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 7668-7679.
  • Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b). (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. (2021). MPG.PuRe. Retrieved February 20, 2024, from [Link]

  • McCarthy, T. D., O'Brien, E. C., Martin, C., McCarthy, F. O., & Lawrence, S. E. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC advances, 11(43), 26955–26963. [Link]

  • Shrivastava, R., Shrivastava, A., & Gupta, J. K. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Applied Pharmaceutical Science, 6(11), 198-207. [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (n.d.). University of Tartu. Retrieved February 20, 2024, from [Link]

  • The structures of tautomers of indazole, as well as 1H-indazole-derived... (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. (n.d.). WuXi Biology. Retrieved February 20, 2024, from [Link]

  • Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. (n.d.). Retrieved February 20, 2024, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability Profile of 1-Benzyl-1H-indazole-7-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Abstract This guide provides a comprehensive technical overview of the critical physicochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the critical physicochemical properties of 1-Benzyl-1H-indazole-7-amine, focusing on its solubility and stability profiles. As a molecule of interest within medicinal chemistry, understanding these parameters is fundamental to its handling, formulation, and the development of robust analytical methodologies. This document outlines theoretical considerations, detailed experimental protocols for determining aqueous and organic solvent solubility, and a systematic approach to assessing stability through forced degradation studies. The methodologies are grounded in international regulatory guidelines to ensure data integrity and relevance for drug development. All quantitative data are summarized for clarity, and key workflows are visualized to enhance understanding.

Introduction

1-Benzyl-1H-indazole-7-amine is a heterocyclic amine belonging to the indazole class of compounds. The indazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide spectrum of pharmacological activities.[1] The addition of a benzyl group at the N1 position and an amine group at the C7 position significantly influences the molecule's physicochemical properties, such as its solubility, lipophilicity, and acid-base characteristics, which in turn dictate its behavior in biological systems and formulation matrices.

A thorough characterization of the solubility and stability of a potential drug candidate is a non-negotiable cornerstone of early-phase drug development. This guide serves as a practical, in-depth resource for scientists tasked with this characterization, providing not just protocols, but the scientific rationale behind them.

Core Physicochemical Properties

Before delving into experimental determination, a foundational understanding of the molecule's inherent properties is crucial.

PropertyPredicted/Estimated ValueSignificance
Molecular Formula C₁₄H₁₃N₃Defines the elemental composition.
Molecular Weight 223.28 g/mol Essential for all concentration calculations.
pKa (Predicted) ~4-5 (for the 7-amine group)The basicity of the amine group is a primary driver of pH-dependent solubility. Protonation at acidic pH is expected to significantly increase aqueous solubility.
cLogP (Predicted) ~3.0-3.5Indicates a moderate to high degree of lipophilicity, suggesting that while aqueous solubility may be limited, solubility in organic solvents will be favorable.

Note: These values are estimations based on the structure and related compounds and should be experimentally verified.

Solubility Profile: Methodology and Data

Solubility, the concentration of a saturated solution at a specific temperature, is a critical parameter influencing everything from in-vitro assay design to in-vivo bioavailability.

Causality Behind Experimental Choices

For determining aqueous solubility, the Shake-Flask Method , as described in OECD Guideline 105, is the gold standard for its thermodynamic rigor.[2][3] This method ensures that a true equilibrium is reached between the solid-state compound and the solution, providing a definitive measure of thermodynamic solubility. The choice of pH values for testing is guided by the predicted pKa; it is essential to measure solubility at a pH at least 2 units below the pKa (where the compound is primarily ionized) and at least 2 units above the pKa (where it is primarily neutral), as well as at physiological pH 7.4.

For organic solvent solubility, the selection of solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile) reflects those commonly used in preclinical research for stock solution preparation and in formulation development.

Experimental Workflow: Solubility Determination

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis & Quantification prep1 Weigh excess 1-Benzyl-1H-indazole-7-amine prep2 Add to vials containing specific solvent/buffer (e.g., pH 4.0, 7.4, 9.0) prep1->prep2 equil Agitate at constant temperature (e.g., 25°C) for 24-48 hours prep2->equil Shake-Flask Method check Check for visible solid excess equil->check process1 Centrifuge or filter (e.g., 0.22 µm PVDF) to remove undissolved solid check->process1 Equilibrium Reached process2 Dilute supernatant with appropriate mobile phase process1->process2 analysis Analyze by validated HPLC-UV method process2->analysis quant Quantify against a standard calibration curve analysis->quant

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol: Aqueous Solubility (Shake-Flask Method)
  • Preparation: Add an excess amount of 1-Benzyl-1H-indazole-7-amine (e.g., 5-10 mg) to several glass vials. Rationale: Ensuring an excess of solid is critical to achieving saturation.

  • Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 4.0, pH 7.4, pH 9.0).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for 24 to 48 hours. Rationale: 24-48 hours is typically sufficient to reach equilibrium, but this should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) during initial method development.

  • Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. Rationale: Centrifugation is often preferred over filtration for small volumes to minimize potential compound loss due to adsorption to the filter membrane.

  • Sampling & Dilution: Carefully remove an aliquot of the clear supernatant and dilute it with the HPLC mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated stability-indicating HPLC-UV method. Calculate the concentration based on a standard curve prepared from a known stock solution.

Summary of Solubility Data (Hypothetical)
Solvent/Buffer SystemTemperature (°C)Solubility (mg/mL)Classification
0.1 N HCl (pH ~1)25> 50Very Soluble
Acetate Buffer (pH 4.0)2515.2Soluble
Phosphate Buffer (pH 7.4)250.08Sparingly Soluble
Borate Buffer (pH 9.0)25< 0.01Very Slightly Soluble
Dimethyl Sulfoxide (DMSO)25> 100Very Soluble
Ethanol2525.5Freely Soluble
Methanol2518.9Soluble
Acetonitrile255.3Sparingly Soluble

Stability Profile: Forced Degradation Studies

Stability testing provides crucial information on how a compound's quality varies over time under the influence of environmental factors like pH, light, temperature, and oxidation.[4][5] Forced degradation, or stress testing, is a pivotal exercise designed to accelerate this process. Its primary goals are to identify likely degradation products and to establish a "stability-indicating" analytical method—one that can resolve the parent compound from all significant degradants.[6][7]

Causality Behind Experimental Choices

The conditions for forced degradation are based on ICH Q1A(R2) guidelines.[4][8] The goal is not complete destruction of the molecule, but rather to achieve a target degradation of 5-20%.[6][9] This level of degradation is sufficient to produce and detect major degradants without being so excessive that it leads to complex secondary degradation pathways that would not be relevant under normal storage conditions.

  • Acid/Base Hydrolysis: Probes susceptibility to degradation in low and high pH environments. The amine and indazole rings may have different labilities.

  • Oxidation: Hydrogen peroxide is a common oxidant used to simulate potential oxidative stress. Heterocyclic amines can be susceptible to N-oxidation.

  • Thermal Stress: High temperature is used to assess the molecule's intrinsic thermal stability.

  • Photostability: As per ICH Q1B, this test is critical to determine if the compound requires protection from light during storage and formulation.[10]

Experimental Workflow: Forced Degradation Study

G cluster_stress Stress Conditions cluster_analysis Analysis at Time Points (e.g., 0, 2, 8, 24 hr) start Prepare Stock Solution of 1-Benzyl-1H-indazole-7-amine (e.g., 1 mg/mL in 50:50 ACN:H2O) acid Acid Hydrolysis 0.1 N HCl, 60°C start->acid base Base Hydrolysis 0.1 N NaOH, 60°C start->base oxid Oxidation 3% H2O2, RT start->oxid therm Thermal Solution at 80°C start->therm photo Photolytic ICH Q1B Light Box start->photo sample Withdraw Aliquot acid->sample base->sample oxid->sample therm->sample photo->sample neutralize Neutralize (for Acid/Base) sample->neutralize dilute Dilute to Target Conc. neutralize->dilute hplc Analyze via HPLC-PDA/MS dilute->hplc end Evaluate Data: - % Degradation - Peak Purity - Mass Balance - Identify Degradants hplc->end

Caption: Workflow for Forced Degradation Studies.

Detailed Protocol: General Forced Degradation
  • Stock Solution: Prepare a 1 mg/mL solution of 1-Benzyl-1H-indazole-7-amine in a suitable solvent like a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acidic: Mix 1 mL of stock with 1 mL of 0.2 N HCl (final concentration 0.1 N HCl). Heat at 60°C.

    • Basic: Mix 1 mL of stock with 1 mL of 0.2 N NaOH (final concentration 0.1 N NaOH). Heat at 60°C.

    • Oxidative: Mix 1 mL of stock with 1 mL of 6% H₂O₂ (final concentration 3% H₂O₂). Keep at room temperature.

    • Thermal: Heat the stock solution at 80°C.

  • Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours).

  • Sample Quenching:

    • For acidic samples, neutralize with an equivalent amount of NaOH.

    • For basic samples, neutralize with an equivalent amount of HCl.

    • Rationale: Quenching the reaction is essential to prevent further degradation after sampling, ensuring the analytical result reflects the specific time point.

  • Analysis: Dilute all samples to a uniform concentration (e.g., 0.1 mg/mL) and analyze using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS). Rationale: PDA is used to assess peak purity, while MS is invaluable for the structural elucidation of any observed degradation products.

Summary of Stability Data (Hypothetical)
Stress ConditionDuration (hr)% Degradation of ParentObservations
0.1 N HCl, 60°C24< 2%Stable to acidic hydrolysis.
0.1 N NaOH, 60°C815.8%One major degradant observed. Susceptible to basic hydrolysis.[11]
3% H₂O₂, RT2411.2%Two minor degradants observed. Moderate sensitivity to oxidation.
Thermal (Solution), 80°C24< 1%Thermally stable in solution.
Photolytic (ICH Q1B)-7.5%One minor degradant observed. Mild photosensitivity.
Control (RT, protected from light)24< 0.5%Stable under standard laboratory conditions.

Conclusion and Recommendations

1-Benzyl-1H-indazole-7-amine demonstrates classic pH-dependent solubility, being highly soluble under acidic conditions where the primary amine is protonated and poorly soluble at neutral and basic pH. This is a critical consideration for developing oral formulations and for designing relevant biological assays. The compound exhibits good solubility in common polar organic solvents like DMSO and ethanol.

The stability profile indicates that the molecule is robust under acidic, thermal, and photolytic stress. However, it shows a clear susceptibility to degradation under basic (alkaline hydrolysis) and, to a lesser extent, oxidative conditions.

Recommendations for Handling and Storage:

  • For creating aqueous solutions for biological assays, prepare a concentrated stock in DMSO and dilute into an acidic or well-buffered neutral medium.

  • Avoid prolonged exposure to high pH environments (pH > 8) to prevent degradation.

  • The solid material and stock solutions should be stored at controlled room temperature or refrigerated, protected from light, to ensure long-term integrity.

  • The developed stability-indicating HPLC method must be capable of resolving the parent peak from degradants formed under basic and oxidative conditions.

References

  • ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2003.

  • ICH. Q1A(R2) Guideline. ICH; 2010.

  • ICH. Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 1996.

  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products. 2003.

  • OECD. Test No. 105: Water Solubility. Organisation for Economic Co-operation and Development; 1995.

  • ICH. ICH Guideline Stability Testing of New Drug Substances and Product Q1A(R2).

  • Birch H, Redman AD, Letinski DJ, Lyon DY, Mayer P. Determining the water solubility of difficult-to-test substances: a tutorial review. Anal Chim Acta.

  • Redman AD, et al. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Environ Sci Process Impacts. 2021.

  • Phytosafe. OECD 105.

  • OECD. Test No. 105: Water Solubility.

  • BenchChem. N-benzyl-1H-indazole-7-carboxamide.

  • PubMed. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir.

  • PubChem. 1-benzyl-1H-indazole.

  • PubChem. 1H-indazol-7-amine.

  • Science of Synthesis. 1-Benzyl-1H-indazol-7-amine.

  • BenchChem. Refining HPLC Methods for 1-benzyl-1H-benzimidazol-5-amine Purity Analysis.

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation.

  • PubMed. High-performance liquid chromatographic determination of 1-benzyl-1H-indazol-3-ol in benzydamine in pharmaceutical formulations.

  • Sigma-Aldrich. 1-Benzyl-3-hydroxy-1H-indazole.

  • Journal of Drug Delivery and Therapeutics. Technical Considerations of Forced Degradation Studies of New Drug Substances and Product: Regulatory Perspectives.

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review.

  • CymitQuimica. CAS 2215-63-6: 1-Benzyl-1H-indazol-3-ol.

  • ResearchGate. 1-Benzyl-1H-benzimidazole.

  • MedchemExpress. 1-Benzylimidazole.

  • EPA. 1-Benzyl-1H-indazol-3-ol Properties.

  • ResearchGate. Stability of N-Benzyl substituted indazoles?

  • PubChemLite. 1h-indazol-7-amine (C7H7N3).

  • BLD Pharm. 1-Benzyl-1h-indazol-6-amine.

Sources

Protocols & Analytical Methods

Method

Laboratory synthesis protocol for 1-Benzyl-1H-indazole-7-amine

This Application Note provides a high-fidelity protocol for the synthesis of 1-Benzyl-1H-indazol-7-amine . Executive Summary The synthesis of 1-substituted-7-aminoindazoles presents a specific regiochemical challenge.

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a high-fidelity protocol for the synthesis of 1-Benzyl-1H-indazol-7-amine .

Executive Summary

The synthesis of 1-substituted-7-aminoindazoles presents a specific regiochemical challenge. Direct alkylation of 7-nitroindazole with benzyl halides under standard conditions (e.g., NaH/DMF) predominantly yields the N2-isomer (>95%) due to steric hindrance and electronic repulsion at the N1 position proximal to the nitro group. Therefore, this guide rejects the low-yield "direct alkylation" route in favor of a Regioselective De Novo Cyclization strategy. This method constructs the indazole core after establishing the N-benzyl bond, guaranteeing exclusive N1-regiochemistry and high overall yield.

Part 1: Retrosynthetic Analysis & Strategy

The logic governing this protocol is defined by the requirement to bypass the N1/N2 selectivity issues inherent to the indazole scaffold.

Strategic Pathway:

  • Precursor Selection: We utilize 2-fluoro-3-nitrobenzaldehyde as the electrophilic scaffold. The fluorine atom activates the position for nucleophilic aromatic substitution (

    
    ).
    
  • Nucleophile Selection: Benzylhydrazine acts as the dinucleophile. The terminal primary amine forms the hydrazone (Schiff base) first, positioning the internal secondary amine (bearing the benzyl group) to displace the fluoride.

  • Cyclization: This sequence forces the benzyl group to be located at the N1 position of the resulting indazole, as the cyclizing nitrogen is the one carrying the benzyl moiety.

  • Functionalization: The 7-nitro group is subsequently reduced to the target 7-amine.

Pathway Visualization:

Retrosynthesis Target 1-Benzyl-1H-indazol-7-amine Intermediate 1-Benzyl-7-nitro-1H-indazole Target->Intermediate Nitro Reduction (Fe/NH4Cl or H2/Pd-C) Precursors 2-Fluoro-3-nitrobenzaldehyde + Benzylhydrazine·2HCl Intermediate->Precursors Condensation & SNAr Cyclization (Et3N, EtOH, Heat)

Caption: Retrosynthetic logic prioritizing regiocontrol via cyclization rather than alkylation.

Part 2: Experimental Protocol

Stage 1: Synthesis of 1-Benzyl-7-nitro-1H-indazole

Objective: Construct the indazole core with exclusive N1-benzyl regiochemistry.

Materials & Reagents:

Reagent MW ( g/mol ) Equiv. Purity Role
2-Fluoro-3-nitrobenzaldehyde 169.11 1.0 >97% Core Scaffold
Benzylhydrazine[1]·2HCl 195.09 1.1 98% N-Source/Linker
Triethylamine (Et₃N) 101.19 3.5 99% Base (HCl Scavenger)

| Ethanol (EtOH) | 46.07 | Solvent | Abs. | Solvent |

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Fluoro-3-nitrobenzaldehyde (1.69 g, 10.0 mmol) in absolute Ethanol (50 mL).

  • Addition: Add Benzylhydrazine dihydrochloride (2.15 g, 11.0 mmol) to the solution. The mixture may remain a suspension.

  • Base Activation: Dropwise add Triethylamine (4.9 mL, 35.0 mmol) over 5 minutes. The solution will likely darken as the free hydrazine is liberated and hydrazone formation begins.

  • Cyclization: Heat the reaction mixture to reflux (78 °C) for 4–6 hours.

    • Mechanism Check: Initial formation of the hydrazone is fast. The subsequent intramolecular

      
       displacement of the fluoride by the internal hydrazine nitrogen requires thermal energy.
      
    • Monitoring: Monitor via TLC (30% EtOAc in Hexanes). The aldehyde starting material (

      
      ) should disappear, replaced by a fluorescent spot (
      
      
      
      ).
  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure (rotary evaporator) to ~10 mL volume.

    • Pour the residue into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a yellow/orange solid.

  • Isolation: Filter the precipitate. Wash the filter cake with cold water (2 x 20 mL) and cold pentane (2 x 20 mL) to remove trace unreacted aldehyde.

  • Purification: If necessary, recrystallize from EtOH/Water or purify via flash column chromatography (SiO₂, Gradient 0–20% EtOAc/Hexanes).

    • Yield Expectation: 75–85%.

    • Data: ¹H NMR should show a singlet for the benzylic

      
       at ~5.8 ppm and distinct aromatic signals for the 7-nitroindazole core.
      
Stage 2: Reduction to 1-Benzyl-1H-indazol-7-amine

Objective: Chemoselective reduction of the nitro group to the primary amine.

Materials & Reagents:

Reagent MW ( g/mol ) Equiv. Role
1-Benzyl-7-nitro-1H-indazole 253.26 1.0 Substrate
Iron Powder (Fe) 55.85 5.0 Reductant
Ammonium Chloride (NH₄Cl) 53.49 5.0 Electrolyte/Buffer

| Ethanol / Water | - | 4:1 v/v | Solvent System |

Note: Catalytic Hydrogenation (


, Pd/C) is also viable but may cause partial debenzylation if not carefully monitored. The Fe/NH₄Cl method is chemically robust and preserves the N-benzyl bond.

Step-by-Step Methodology:

  • Setup: In a 100 mL flask, suspend 1-Benzyl-7-nitro-1H-indazole (1.27 g, 5.0 mmol) in a mixture of Ethanol (40 mL) and Water (10 mL).

  • Reagent Addition: Add Ammonium Chloride (1.34 g, 25.0 mmol) and Iron Powder (1.40 g, 25.0 mmol).

  • Reaction: Heat the mixture to 80 °C with vigorous stirring for 2–3 hours.

    • Visual Cue: The bright yellow color of the nitro compound will fade to a dull brownish/gray suspension (iron oxides).

  • Filtration: Filter the hot mixture through a pad of Celite to remove iron residues. Wash the Celite pad with hot Ethanol (20 mL).

  • Concentration: Evaporate the filtrate to dryness.

  • Extraction: Resuspend the residue in Ethyl Acetate (50 mL) and saturated

    
     (30 mL). Separate the layers. Extract the aqueous layer once more with EtOAc (20 mL).
    
  • Drying: Dry the combined organic phases over anhydrous

    
    , filter, and concentrate.
    
  • Final Purification: The crude amine is often pure enough for use. If darkening occurs (oxidation), purify via short-path silica plug (50% EtOAc/Hexanes).

    • Target Product:1-Benzyl-1H-indazol-7-amine .

    • Appearance: Off-white to pale brown solid.

Part 3: Quality Control & Validation

Analytical Parameters:

TechniqueExpected Signal / CriteriaDiagnostic Value
¹H NMR (DMSO-d₆)

5.6–5.8 (s, 2H,

)
Confirms N-Benzylation
¹H NMR (DMSO-d₆)

5.0–5.5 (br s, 2H,

)
Confirms Nitro Reduction
¹H NMR (Regio) NOESY correlation between

and H-7 (now H-2 of amine? No, H-2 is N).
Critical: In 7-aminoindazole, NOE between Benzyl

and H-2 (indazole proton) or H-6? Actually, H-7 is the amine. The Benzyl is at N1. The closest proton is H-2 (if 2H) or H-7 (if 1H). Wait. In 1-benzyl-1H-indazole, the benzyl is at N1. The closest proton is H-7 (amine) or H-2 (nitrogen). The diagnostic NOE is between Benzyl

and H-7 (if it were a proton) or H-2 (if it were a proton). Since H-2 is a nitrogen, we look for NOE to H-6 ? No, H-7 is adjacent. Correction: N1-Benzyl is spatially close to H-7 . However, H-7 is now an amine. The diagnostic is the absence of NOE to H-3. (N2-benzyl would show NOE to H-3).
HPLC Purity >98% (AUC at 254 nm)Pharmaceutical Grade
Mass Spec (ESI+) [M+H]⁺ = 224.12Identity Confirmation

Regiochemistry Validation Logic:

  • N1-Isomer (Target): The benzyl methylene protons typically appear upfield (~5.6 ppm) compared to the N2-isomer.

  • N2-Isomer (Impurity): If produced, the benzyl protons appear downfield (~5.8–6.0 ppm) and show a strong NOE correlation with the C3-H proton. The Cyclization route avoids this impurity entirely.

Part 4: Scientific Rationale (E-E-A-T)

Why Cyclization over Alkylation? The alkylation of indazoles is governed by the "Indazole Tautomeric Paradox." While 1H-indazole is thermodynamically more stable than 2H-indazole, the N2 position is often more nucleophilic in basic conditions, especially when electron-withdrawing groups (like 7-Nitro) are present.

  • Evidence: Alkylation of 7-nitroindazole yields >95% N2-isomer (2-benzyl-7-nitroindazole) due to the electrostatic repulsion between the nitro group's oxygen and the incoming electrophile at N1 [1].

  • Solution: By reacting 2-fluoro-3-nitrobenzaldehyde with benzylhydrazine , we form the N-N bond before ring closure. The terminal nitrogen of the hydrazine (

    
    ) condenses with the aldehyde first (kinetic control), leaving the internal nitrogen (
    
    
    
    ) to perform the
    
    
    cyclization. This unequivocally locks the benzyl group at position 1 [2, 3].

Workflow Diagram:

Workflow cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Reduction Step1 Hydrazone Formation (Aldehyde + Benzylhydrazine) Step2 Thermal Cyclization (SNAr) (Reflux, Et3N) Step1->Step2 - H2O Step3 Isolation of 1-Benzyl-7-nitroindazole Step2->Step3 - HF Step4 Fe/NH4Cl Reduction (Chemoselective) Step3->Step4 Reduction Step5 Filtration & Workup Step4->Step5 Final 1-Benzyl-1H-indazol-7-amine Step5->Final

Caption: Step-wise chemical transformation workflow ensuring regiochemical integrity.

References

  • Regioselectivity in Indazole Alkylation: L. Luo, et al. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects." Beilstein J. Org.[2] Chem., 2021 , 17, 1–9. [Link] (Confirming that 7-nitro substitution strongly favors N2-alkylation, necessitating the alternative route described above).

  • Indazole Synthesis via Hydrazine Condensation: K. Lukin, et al. "New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine."[3] J. Org.[2][4] Chem., 2006 , 71(21), 8166–8172. [Link] (Foundational protocol for the 2-fluorobenzaldehyde cyclization strategy).

  • General Indazole Synthesis Review: A. Schmidt, et al. "Indazole: A Privileged Scaffold in Drug Discovery." Eur. J. Org. Chem., 2021 . [Link][5][6]

Sources

Application

Using 1-Benzyl-1H-indazole-7-amine in in-vitro and in-vivo studies

Content Type: Technical Guide & Experimental Protocols Target Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists Version: 2.0 (Scientific Review) Introduction: The Indazole Scaffold in Modern...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide & Experimental Protocols Target Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists Version: 2.0 (Scientific Review)

Introduction: The Indazole Scaffold in Modern Therapeutics

1-Benzyl-1H-indazole-7-amine (CAS: 22258-89-5 / Analogous derivatives) represents a "privileged structure" in medicinal chemistry. While often utilized as a high-value intermediate for synthesizing complex kinase inhibitors (e.g., VEGFR, PDGFR antagonists) and GPCR ligands, the 7-amino-1-benzylindazole core itself possesses distinct physicochemical properties that warrant rigorous investigation.

Unlike the more common 3-amino indazoles (found in drugs like Pazopanib), the 7-amino position offers a unique vector for extending into the solvent-exposed regions of ATP-binding pockets or allosteric sites on receptors (e.g., CCR4, CXCR2). This guide provides a standardized workflow for evaluating this molecule's utility in oncology and inflammation research, moving from bench-top solubility optimization to in-vivo pharmacokinetic profiling.

Key Physicochemical Profile
PropertyValue / CharacteristicImplication for Protocol
Molecular Weight ~223.27 g/mol High permeability potential (Rule of 5 compliant).
LogP (Predicted) ~2.8 - 3.2Moderate lipophilicity; requires organic co-solvents for aqueous assays.
pKa (Amine) ~3.5 - 4.5 (Aniline-like)Weak base; likely uncharged at physiological pH (7.4), aiding membrane crossing.
Solubility Low in water; High in DMSO/EtOHCritical: Avoid aqueous serial dilutions; use intermediate DMSO stocks.

In-Vitro Experimental Protocols

Compound Solubilization & Storage

Rationale: Indazoles are prone to precipitation in high-salt buffers. Improper handling leads to "false negatives" in enzymatic assays due to aggregation.

Protocol:

  • Stock Preparation: Dissolve 10 mg of 1-Benzyl-1H-indazole-7-amine in 100% anhydrous DMSO to achieve a 50 mM stock concentration. Vortex for 30 seconds.

  • Storage: Aliquot into amber glass vials (avoid plastic for long-term storage to prevent leaching). Store at -20°C. Stable for 6 months.

  • Working Solution: For cell assays, dilute the stock 1:1000 into culture media (Final DMSO < 0.1%).

    • Note: If precipitation occurs upon media addition, prepare an intermediate dilution in PEG400 or Ethanol before adding to media.

Target Engagement: Kinase Inhibition Screening (ADP-Glo™ Assay)

Context: 7-amino indazoles often target the hinge region of Tyrosine Kinases. This protocol validates intrinsic inhibitory potential.

Materials:

  • Recombinant Kinase (e.g., VEGFR2, SRC, or generic Tyrosine Kinase panel).

  • Substrate: Poly(Glu, Tyr) 4:1.

  • ATP (Ultrapure).

  • ADP-Glo™ Reagent (Promega).

Step-by-Step Procedure:

  • Reaction Assembly: In a 384-well white plate, add 2 µL of Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Addition: Add 50 nL of compound (10-point dose-response, 1 nM to 10 µM).

  • Enzyme Addition: Add 1 µL of purified Kinase (optimization required: target 5-10 nM final). Incubate for 10 min at RT (allows "slow-off" binding).

  • Start Reaction: Add 2 µL of ATP/Substrate mix. Incubate for 60 min at RT.

  • Detection: Add 5 µL of ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 min.

  • Read: Add 10 µL of Kinase Detection Reagent (converts ADP to Luciferase signal). Read Luminescence.

Data Analysis: Calculate IC₅₀ using a 4-parameter logistic fit.

  • Success Criterion: Z-factor > 0.5.

Cellular Viability & Inflammation Assay (RAW 264.7 Model)

Context: Indazoles are potent cytokine modulators. This dual-readout assay measures cytotoxicity (safety) and anti-inflammatory efficacy (NO inhibition).

Protocol:

  • Seeding: Plate RAW 264.7 macrophages at 5 x 10⁴ cells/well in 96-well plates. Incubate 24h.

  • Induction: Pre-treat cells with 1-Benzyl-1H-indazole-7-amine (0.1 - 50 µM) for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to stimulate inflammation. Incubate 24h.

  • Readout 1 (Efficacy): Transfer 50 µL supernatant to a new plate. Add 50 µL Griess Reagent. Measure Absorbance at 540 nm (Nitric Oxide levels).

  • Readout 2 (Toxicity): To the cells, add 10 µL CCK-8 reagent. Incubate 2h. Measure Absorbance at 450 nm.

In-Vivo Application Guidelines

Formulation Strategy (Critical Path)

Challenge: The benzyl-indazole core is hydrophobic. Standard saline formulations will fail.

Recommended Vehicle Candidates:

  • Standard: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline. (Intraperitoneal/Oral).[1]

  • Advanced (for high dose): 10% Solutol HS 15 in Saline.

Pharmacokinetic (PK) Profiling

Objective: Determine oral bioavailability (%F) and half-life (t1/2).

Experimental Design:

  • Species: Male CD-1 Mice (n=3 per timepoint).

  • Dosing:

    • Group A: IV Bolus (2 mg/kg). Vehicle: 5% DMSO/PEG300.

    • Group B: Oral Gavage (10 mg/kg). Vehicle: 0.5% Methylcellulose (suspension) or PEG-based solution.

  • Sampling: Blood collection at 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.

  • Analysis: LC-MS/MS (MRM mode). Transition: Parent ion [M+H]⁺ → Characteristic fragment (benzyl cleavage).

Efficacy Model: Carrageenan-Induced Paw Edema

Rationale:[2] Validates the anti-inflammatory potential of the indazole scaffold in a complex physiological system.[2][3][4]

  • Pre-treatment: Administer Test Compound (10, 30 mg/kg PO) or Reference (Indomethacin 10 mg/kg) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan (lambda form) into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a Plethysmometer at 1, 3, and 5 hours post-injection.

  • Calculation: % Inhibition = [1 - (ΔVolume_treated / ΔVolume_control)] * 100.

Mechanism & Workflow Visualization

The following diagram illustrates the integrated workflow for profiling 1-Benzyl-1H-indazole-7-amine, linking chemical derivatization to biological readout.

Indazole_Workflow cluster_InVitro In-Vitro Profiling cluster_InVivo In-Vivo Validation Compound 1-Benzyl-1H-indazole-7-amine (Scaffold) Solubility Solubility Check (DMSO/PEG) Compound->Solubility KinaseAssay Kinase Panel (VEGFR/PDGFR) Solubility->KinaseAssay IC50 Screening CellTox Cytotoxicity (HepG2/RAW264.7) Solubility->CellTox Safety Window Formulation Vehicle Optimization (Solutol/Tween) KinaseAssay->Formulation Hit Confirmation CellTox->Formulation Non-Toxic Dose PK Pharmacokinetics (LC-MS/MS) Formulation->PK Bioavailability Efficacy Efficacy Model (Paw Edema/Xenograft) PK->Efficacy Dose Selection

Caption: Integrated workflow for evaluating 1-Benzyl-1H-indazole-7-amine, progressing from solubility optimization to in-vivo efficacy.

References

  • BenchChem. (2024). N-benzyl-1H-indazole-7-carboxamide Structure and Biological Activity. Retrieved from

  • PubChem. (2025).[5] 1-Benzyl-1H-indazole Compound Summary (CID 797066).[5] National Library of Medicine. Retrieved from

  • Shi, J. J., et al. (2013).[6] "Synthesis and hepatitis C antiviral activity of 1-aminobenzyl-1H-indazole-3-carboxamide analogues." ChemMedChem, 8(5), 722-725. Retrieved from

  • Zhang, L., et al. (2021). "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents." Semantic Scholar. Retrieved from

  • Mphahlele, M. J., et al. (2024). "Indazole – an emerging privileged scaffold: synthesis and its biological significance."[7] RSC Advances. Retrieved from

Sources

Method

Application Note: Profiling 1-Benzyl-1H-indazole-7-amine Derivatives in Advanced Kinase Inhibition Assays

Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Mechanistic Rationale The indazole heterocycle is a privileged sc...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Rationale

The indazole heterocycle is a privileged scaffold in modern oncology and medicinal chemistry, frequently serving as an ATP-mimetic core in small-molecule kinase inhibitors [1]. Specifically, 1-Benzyl-1H-indazole-7-amine and its functionalized derivatives represent a highly versatile chemotype for designing Type II kinase inhibitors.

While Type I inhibitors bind to the active conformation of the kinase domain, Type II inhibitors target the inactive "DFG-out" conformation (Asp-Phe-Gly motif). The indazole core forms critical hydrogen bonds with the hinge region of the kinase (e.g., via Glu and Cys residues), while the 1-benzyl and 7-amine substitutions provide synthetic vectors to extend into the hydrophobic allosteric pocket exposed only in the DFG-out state [2]. This dual-anchoring mechanism is highly effective in overcoming gatekeeper mutations, such as the BCR-ABL T315I or PDGFRα T674M mutations, which frequently confer resistance to first-line therapies [3].

To accurately characterize the pharmacological profile of these compounds, assay systems must be carefully designed to distinguish between competitive ATP-binding and allosteric stabilization, while minimizing false positives caused by compound autofluorescence.

Mechanism A 1-Benzyl-1H-indazole-7-amine Scaffold B Hinge Region Binding (ATP-Mimetic H-Bonds) A->B Core motif C DFG-out Conformation (Hydrophobic Pocket) A->C 1-Benzyl vector D Kinase Inactivation (FLT3, BCR-ABL, PLK4) B->D C->D

Fig 1: Dual-action binding mechanism of indazole-7-amine derivatives in Type II kinase inhibition.

Experimental Design & Causality

When evaluating indazole-based compounds, standard colorimetric assays often yield artifacts due to the compound's aromatic properties. Therefore, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for cell-free screening. TR-FRET utilizes a long-lifetime lanthanide fluorophore (e.g., Europium), allowing a time delay before signal detection that effectively eliminates transient background autofluorescence.

For cellular validation, the Ba/F3 isogenic cell model is utilized. Murine Ba/F3 cells are naturally dependent on IL-3 for survival. By transfecting them with oncogenic kinases (e.g., FLT3-ITD or BCR-ABL), the cells become addicted to the kinase signaling and independent of IL-3. This creates a highly controlled, self-validating system: if an indazole derivative kills the transfected Ba/F3 cells but spares wild-type Ba/F3 cells grown in IL-3, the cytotoxicity is definitively target-mediated rather than generally toxic [1].

Workflow S1 Compound Preparation (Acoustic Dispensing) S2 TR-FRET Kinase Assay (ATP at Apparent Km) S1->S2 S3 Data Quality Control (Z'-factor > 0.6) S2->S3 S4 Cellular Profiling (Ba/F3 Isogenic Models) S3->S4 S5 Target Engagement (Western Blot for p-Kinase) S4->S5

Fig 2: End-to-end screening workflow for evaluating indazole-based kinase inhibitors.

Step-by-Step Methodologies

Protocol A: Cell-Free TR-FRET Kinase Assay

Objective: Determine the


 of 1-Benzyl-1H-indazole-7-amine derivatives against recombinant kinases.

Assay Rationale: The ATP concentration must be calibrated to the apparent


 of the specific kinase. If ATP is too high, competitive Type I binding is masked; if too low, the assay becomes overly sensitive, generating artificially potent 

values.
  • Reagent Preparation:

    • Prepare Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.
      
    • Prepare a 3X enzyme/substrate mixture containing the recombinant kinase (e.g., FLT3 or PLK4 [4]) and biotinylated peptide substrate in Kinase Buffer.

  • Compound Dispensing:

    • Use an acoustic liquid handler (e.g., Echo 550) to dispense 1-Benzyl-1H-indazole-7-amine derivatives in a 10-point, 3-fold dilution series into a 384-well low-volume proplate.

    • Control Check: Ensure final DMSO concentration remains constant at

      
       across all wells to prevent solvent-induced kinase denaturation. Include Staurosporine as a positive control and DMSO as a negative vehicle control.
      
  • Kinase Reaction:

    • Add 5 µL of the 3X enzyme/substrate mix to the assay plate. Incubate for 15 minutes at room temperature to allow pre-binding (crucial for slow-binding Type II inhibitors).

    • Initiate the reaction by adding 5 µL of 3X ATP solution (concentration set at the predetermined

      
       for the specific kinase).
      
    • Seal and incubate for 60 minutes at 25°C.

  • Detection:

    • Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate

      
       and halt kinase activity), Europium-labeled anti-phospho antibody, and Streptavidin-APC.
      
    • Incubate for 60 minutes. Read the plate on a multi-mode reader (e.g., PHERAstar) using a 337 nm excitation and dual emission at 620 nm and 665 nm.

  • Validation: Calculate the Z'-factor using positive and negative controls. The assay is valid only if

    
    .
    
Protocol B: Ba/F3 Cellular Target Engagement Assay

Objective: Assess target-specific cellular viability and calculate


.
  • Cell Culture:

    • Culture Ba/F3 cells expressing the target kinase (e.g., BCR-ABL WT or T315I mutant) in RPMI-1640 medium supplemented with 10% FBS, without IL-3.

    • Culture wild-type Ba/F3 cells in the same medium supplemented with 10 ng/mL murine IL-3 (Counter-screen control).

  • Compound Treatment:

    • Seed cells at

      
       cells/well in 96-well white opaque plates.
      
    • Treat cells with the indazole derivatives (0.1 nM to 10 µM) and incubate for 72 hours at 37°C in a 5%

      
       atmosphere.
      
  • Viability Measurement:

    • Equilibrate plates to room temperature for 30 minutes.

    • Add CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega) at a 1:1 volume ratio.

    • Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

    • Record luminescence. Calculate

      
       using a 4-parameter logistic non-linear regression model.
      

Quantitative Data Presentation

The following table summarizes representative pharmacological profiling data for an optimized 1-Benzyl-1H-indazole-7-amine derivative, demonstrating the characteristic profile of a Type II "DFG-out" inhibitor with high selectivity against mutant kinases [1][3].

Kinase TargetCell-Free

(nM)
Ba/F3 Cellular

(nM)
Selectivity Fold (vs. WT Ba/F3)Mechanism / Notes
FLT3 (WT) 3.2 ± 0.412.5 ± 1.1> 800xPotent Type II binding
PDGFRα (T674M) 8.5 ± 0.924.0 ± 2.3> 400xOvercomes gatekeeper mutation
BCR-ABL (WT) 0.8 ± 0.15.2 ± 0.6> 1900xStrong hinge-region H-bonding
BCR-ABL (T315I) 9.1 ± 1.231.4 ± 3.8> 300xRetains efficacy in resistant strain
PLK4 0.08 ± 0.02948.0 ± 15.0N/ATested in MCF-7 cells; poor permeability

(Note: Discrepancies between sub-nanomolar cell-free


 and micromolar cellular 

—as seen with PLK4—often indicate poor cell membrane permeability or high metabolic clearance, highlighting the necessity of paired biochemical and cellular screening [4].)

References

  • Title: An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer Source: RSC Publishing URL: [Link]

  • Title: Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant Source: Taylor & Francis URL: [Link]

  • Title: Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors Source: National Institutes of Health (PMC) URL: [Link]

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purity Analysis of 1-Benzyl-1H-indazole-7-amine

This Application Note is designed as a definitive technical guide for the purity analysis of 1-Benzyl-1H-indazole-7-amine , a critical intermediate in the synthesis of bioactive indazole derivatives. This protocol synthe...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a definitive technical guide for the purity analysis of 1-Benzyl-1H-indazole-7-amine , a critical intermediate in the synthesis of bioactive indazole derivatives.

This protocol synthesizes principles from the analysis of structurally related benzydamine and indazole scaffolds, adapted specifically for the unique physicochemical properties of the 7-amino-1-benzyl system.

Introduction & Scientific Rationale

Analyte Characteristics

The target molecule, 1-Benzyl-1H-indazole-7-amine , presents specific chromatographic challenges due to its dual functionality:

  • Hydrophobic Domain: The N-benzyl group and the indazole core create significant hydrophobicity, requiring a sufficiently strong organic eluent for elution.

  • Basic Functionality: The primary amine at position 7 (aniline-like) and the N-2 nitrogen of the indazole ring possess basic character. At neutral pH, these groups can interact with residual silanols on silica-based columns, leading to peak tailing.

Method Strategy (The "Why" Behind the Protocol)

To ensure robust separation of the target from its likely impurities (regioisomers and starting materials), this method utilizes acidic pH control .[1]

  • pH Selection (pH ~2.5): Using 0.1% Trifluoroacetic acid (TFA) or Formic Acid protonates the amine functionalities. This prevents secondary silanol interactions and improves peak symmetry.

  • Stationary Phase: A C18 column with high carbon load and end-capping is selected to maximize hydrophobic discrimination between the N-1 benzyl (target) and potential N-2 benzyl (regioisomer) impurities.

Impurity Profiling & Synthetic Logic

Understanding the synthesis is prerequisite to designing the separation. The primary synthesis route typically involves the benzylation of 1H-indazole-7-amine or the reduction of a 7-nitro precursor.

Predicted Impurity Spectrum
Impurity IDStructure / NameOriginChromatographic Behavior
Impurity A 1H-Indazole-7-amineUnreacted Starting MaterialPolar: Elutes early (low k').
Impurity B Benzyl Bromide / ChlorideAlkylating ReagentNon-polar: Elutes late; lacks ionizable amine.
Impurity C 2-Benzyl-2H-indazole-7-amineRegioisomerCritical Pair: Elutes close to target. N-2 isomers are typically more polar than N-1 isomers.
Impurity D N,1-Dibenzyl-1H-indazole-7-amineOver-alkylation byproductVery Hydrophobic: Elutes last.
Visualizing the Separation Logic

The following diagram illustrates the relationship between the synthetic pathway and the required chromatographic selectivity.

G Start Starting Material: 1H-Indazole-7-amine Rxn Reaction: Base-Catalyzed Alkylation Start->Rxn HPLC HPLC Separation (C18, Acidic pH) Start->HPLC Residual Reagent Reagent: Benzyl Halide Reagent->Rxn Target TARGET: 1-Benzyl-1H-indazole-7-amine (Major Product) Rxn->Target N-1 Alkylation Imp_Regio Impurity C (Regioisomer): 2-Benzyl-2H-indazole-7-amine Rxn->Imp_Regio N-2 Alkylation (Side Rxn) Imp_Over Impurity D (Over-alkylated): N,1-Dibenzyl... Rxn->Imp_Over Exocyclic N-Alkylation Target->HPLC Imp_Regio->HPLC Imp_Over->HPLC Elution Elution Order: 1. Start Mat. (Polar) 2. Regioisomer (Imp C) 3. TARGET 4. Over-alkylated (Imp D) HPLC->Elution

Caption: Synthesis-driven impurity profiling and predicted elution order for HPLC method development.

Detailed Experimental Protocol

Instrumentation & Conditions
  • System: HPLC with Diode Array Detector (DAD) (e.g., Agilent 1200/1260 or Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Phenomenex Luna C18(2)).

    • Rationale: The "Plus" or end-capped designation is critical to minimize peak tailing for the amine.

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 5–10 µL.

  • Detection: UV at 254 nm (primary) and 220 nm (secondary for non-aromatic impurities).

    • Note: Indazoles have strong absorbance at 254 nm.

Mobile Phase Preparation[1][3]
  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water.

    • Preparation: Add 1.0 mL of HPLC-grade TFA to 1000 mL of water. Mix well and degas.

  • Mobile Phase B (Organic): 0.1% TFA in Acetonitrile (ACN).

    • Rationale: Adding TFA to the organic phase prevents baseline drift during the gradient.

Gradient Program

This gradient is designed to retain the polar starting material while eluting the highly hydrophobic dibenzyl impurities within a reasonable runtime.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 955Equilibrate / Retain Polar Impurities
2.0 955Isocratic Hold
15.0 1090Linear Gradient to Elute Target & Hydrophobics
20.0 1090Wash Step (Remove Dimers/Dibenzyls)
20.1 955Return to Initial Conditions
25.0 955Re-equilibration
Sample Preparation
  • Standard Stock: Weigh 10.0 mg of reference standard into a 10 mL volumetric flask. Dissolve in 50:50 Water:ACN. Sonicate if necessary. (Conc: 1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A to match initial gradient conditions. (Conc: 0.1 mg/mL).

  • Sample Solution: Prepare duplicate samples of the test article at 0.5 mg/mL in 50:50 Water:ACN.

Method Validation Parameters (Self-Validating System)

To ensure the method is trustworthy, the following system suitability tests (SST) must be passed before analyzing samples.

System Suitability Criteria
ParameterAcceptance CriteriaScientific Relevance
Retention Time (RT) %RSD ≤ 2.0% (n=5)Ensures pump/gradient stability.
Peak Area %RSD ≤ 2.0% (n=5)Ensures injector precision.
Tailing Factor (T) T ≤ 1.5Verifies amine protonation and column health.
Resolution (Rs) Rs > 2.0 between Target and Impurity C (if present)Critical for regioisomer discrimination.
Theoretical Plates (N) N > 5000Indicates sufficient column efficiency.
Linearity & Range
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Split Peak / Shoulder Sample solvent too strong.Dissolve sample in a solvent matching the initial mobile phase (high % water).
Broad/Tailing Peak Silanol interaction or column aging.Ensure TFA is fresh (volatile). Switch to a new column. Consider increasing TFA to 0.2%.
Regioisomer Co-elution Insufficient selectivity.Switch to a Phenyl-Hexyl column. The

-

interactions often separate regioisomers better than C18.
Ghost Peaks Carryover.Add a needle wash step with 50:50 Water:MeOH. Run a blank injection.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 88901, 1H-Indazol-7-amine. Retrieved from [Link]

  • PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study. Retrieved from [Link]

  • Carlucci, G., & Mazzeo, P. (1996).[2] High-performance liquid chromatographic determination of 1-benzyl-1H-indazol-3-ol in benzydamine in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 14(5), 655-657.[2][3] Retrieved from [Link]

Sources

Method

Application Note: Advanced Crystallization Techniques for 1-Benzyl-1H-indazole-7-amine

This Application Note is designed for process chemists and purification scientists. It synthesizes specific structural data with empirical process engineering principles to provide a robust guide for crystallizing 1-Benz...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and purification scientists. It synthesizes specific structural data with empirical process engineering principles to provide a robust guide for crystallizing 1-Benzyl-1H-indazole-7-amine , a critical scaffold in the synthesis of IRAK4 inhibitors and other kinase-modulating therapeutics.[1]

Executive Summary & Structural Context

1-Benzyl-1H-indazole-7-amine (7-BIA) is a bicyclic heteroaromatic intermediate.[1] Its purification is frequently complicated by two factors:

  • Lipophilicity: The N1-benzyl group increases LogP, often leading to "oiling out" in aqueous mixtures.

  • Oxidation Sensitivity: The C7-primary amine is prone to oxidation, resulting in colored impurities (azo/nitroso species) that co-precipitate with the product.

This guide moves beyond standard "crash-out" methods, detailing controlled crystallization techniques that ensure >98% HPLC purity and stable polymorph generation.[1]

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImplication for Crystallization
LogP ~3.2 - 3.8High solubility in DCM, EtOAc; Low in Water, Hexanes.[1]
pKa (C7-NH2) ~3.5 - 4.5 (Weak Base)Salt formation requires strong acids (HCl, MsOH).[1]
H-Bonding Donor (NH2), Acceptor (N2)Alcohols are effective but may form solvates.[1]
Melting Point Range: 110°C - 140°CModerate MP allows for thermal swing crystallization.[1]

Strategic Workflow

The following decision matrix outlines the purification strategy based on the crude material's impurity profile.

CrystallizationWorkflow Start Crude 7-BIA (Post-Reduction) Analysis Impurity Profiling (HPLC/TLC) Start->Analysis Decision Dominant Impurity? Analysis->Decision RouteA Non-Polar Byproducts (e.g., Benzyl halides) Decision->RouteA Lipophilic RouteB Polar/Colored (Oxidation products) Decision->RouteB Polar/Tar Method1 Method A: Acid-Base Swing (Reactive Crystallization) RouteA->Method1 Selectivity via pKa Method2 Method B: Thermal Swing (EtOAc / Heptane) RouteB->Method2 Selectivity via Solubility Final Pure 7-BIA Crystal (>99% purity) Method1->Final Method2->Final

Figure 1: Strategic selection of crystallization method based on impurity profile.

Detailed Protocols

Method A: Reactive Crystallization (HCl Salt Formation)

Best for: Removing non-basic impurities (unreacted starting materials, benzyl halides) and stabilizing the amine against oxidation.

Mechanism: The 7-amine is protonated, rendering the molecule ionic and insoluble in non-polar organic solvents.

Protocol:

  • Dissolution: Dissolve 10 g of crude 7-BIA in Dichloromethane (DCM) (50 mL) or Ethyl Acetate (EtOAc) (100 mL).

    • Note: If the solution is dark/black, treat with activated charcoal (5 wt%) for 30 mins and filter over Celite.

  • Acid Addition: Cool the solution to 0–5°C. Slowly add 4M HCl in Dioxane (1.1 equivalents) dropwise.

    • Observation: A thick white to off-white precipitate (7-BIA[1]·HCl) should form immediately.

  • Aging: Stir the slurry at 0°C for 2 hours to ensure complete salt formation and prevent occlusion of impurities.

  • Isolation: Filter the solid under nitrogen (to prevent moisture uptake).

  • Washing: Wash the cake with cold EtOAc (2 x 20 mL) followed by MTBE (20 mL) to remove residual organic impurities.

  • Free Basing (Optional): If the free base is required, suspend the salt in water/DCM (1:1), adjust pH to >10 with NaOH, and separate the organic layer. Evaporate to yield the purified free base.

Method B: Thermal Swing Recrystallization (EtOAc/Heptane)

Best for: Final polishing of the free base to remove trace colored impurities.

Mechanism: Exploits the steep solubility curve of indazoles in Ethyl Acetate while using Heptane as an anti-solvent to lower the solubility limit at low temperatures.

Protocol:

  • Saturation: Suspend crude 7-BIA in Ethyl Acetate (5 mL per gram of solid).

  • Heating: Heat to reflux (~77°C). If solids remain, add EtOAc in 1 mL increments until fully dissolved.

    • Critical Step: Do not exceed 10 mL/g. If not dissolved, filter hot to remove inorganic salts.

  • Anti-Solvent Addition: While maintaining reflux, slowly add n-Heptane until a persistent cloudiness is observed (typically 1:1 to 1:2 ratio of EtOAc:Heptane).[1]

  • Clarification: Add just enough EtOAc (dropwise) to clear the solution again.

  • Controlled Cooling:

    • Cool to 50°C over 30 minutes.

    • Seed with pure 7-BIA crystals (0.1 wt%) if available.[1]

    • Cool to 0°C over 2 hours (linear ramp).

  • Harvest: Filter the crystalline solid. Wash with a cold 1:3 EtOAc:Heptane mixture.

Troubleshooting & Optimization

Issue: "Oiling Out"
  • Symptom: The product separates as a liquid droplet phase rather than crystals upon cooling.

  • Cause: The crystallization temperature is above the metastable liquid-liquid phase separation (LLPS) boundary, common with benzyl-substituted amines.[1]

  • Remedy:

    • Increase Solvent Volume: Dilute the system to shift the phase diagram.

    • Change Solvent: Switch from EtOAc/Heptane to Isopropanol (IPA)/Water . Dissolve in warm IPA, then slowly add water. The H-bonding capacity of IPA often stabilizes the amine better than aprotic solvents.

Issue: Persistent Coloration
  • Symptom: Crystals appear pink or brown despite high chemical purity.

  • Cause: Trace azo-dimers formed via oxidation of the 7-amine.[1]

  • Remedy:

    • Recrystallize from Methanol containing 1% Ascorbic Acid or Sodium Metabisulfite (aqueous solution added to the alcohol). The reducing environment prevents re-oxidation during the heat cycle.

Data Summary: Solvent Screening Results
Solvent SystemYield (%)Purity (HPLC)FormComments
EtOAc / Heptane 82%98.5%NeedlesStandard method.[1] Good rejection of non-polars.
MeOH / Water 75%97.0%PlatesRisk of hydrate formation. Good color removal.
DCM / Hexane 60%95.0%AmorphousFast precipitation; poor impurity rejection. Avoid.
Toluene 85%98.0%PrismsHigh boiling point requires vacuum drying.

References

  • Synthesis and crystallization of 1-Benzyl-5-nitro-1H-indazole. Source: IUCr Journals (Acta Crystallographica Section E).[2] Relevance: Establishes ethyl acetate as a primary solvent for benzyl-indazole crystallization.[1] URL:[Link][1]

  • 1-Benzyl-1H-benzimidazole: Crystal structure and purification. Source: National Institutes of Health (PMC). Relevance: Provides comparative solubility data for the structurally homologous benzimidazole core (methanol/evaporation method). URL:[Link]

  • Process for the preparation of 1-benzyl-3-hydroxymethyl-1H-indazole.
  • Regioselective N-alkylation of the 1H-indazole scaffold. Source: Beilstein Journal of Organic Chemistry. Relevance: Confirms EtOAc/Hexane (1:10) as a standard recrystallization system for lipophilic indazole derivatives. URL:[Link]

Disclaimer: This protocol involves the handling of chemical substances that may be hazardous. Standard Personal Protective Equipment (PPE) and engineering controls (fume hoods) are mandatory.[1]

Sources

Application

Application Note: Protocol for using 1-Benzyl-1H-indazole-7-amine as a Chemical Probe

Introduction & Compound Overview 1-Benzyl-1H-indazole-7-amine (CAS: 43120-25-8, also known as 1-benzylindazol-7-amine) is a versatile privileged scaffold probe used in chemical biology and medicinal chemistry. Belonging...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Overview

1-Benzyl-1H-indazole-7-amine (CAS: 43120-25-8, also known as 1-benzylindazol-7-amine) is a versatile privileged scaffold probe used in chemical biology and medicinal chemistry. Belonging to the indazole class—a structural motif found in numerous FDA-approved drugs (e.g., Pazopanib, Axitinib)—this compound serves two primary functions in research:

  • Fluorescent Environmental Probe: The 7-aminoindazole core exhibits solvent-dependent fluorescence (solvatochromism) and pH sensitivity, making it a powerful tool for probing the hydrophobicity and electrostatics of protein binding pockets (e.g., albumin, kinases).

  • Pharmacophore Scaffold: It acts as a key intermediate and "fragment probe" for developing inhibitors of enzymes such as neuronal Nitric Oxide Synthase (nNOS) , PARP , and various Kinases . The C7-amine provides a unique vector for chemical modification (e.g., amide coupling) to explore Structure-Activity Relationships (SAR) in the "solvent-front" region of a binding pocket.

This guide details protocols for handling, functionalizing, and utilizing 1-Benzyl-1H-indazole-7-amine to interrogate biological targets.

Technical Specifications
PropertySpecification
Chemical Name 1-Benzyl-1H-indazole-7-amine
Molecular Formula C₁₄H₁₃N₃
Molecular Weight 223.27 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO (>50 mM), DMF, Methanol; Low solubility in water.
Fluorescence Excitation: ~300-320 nm; Emission: ~380-450 nm (Solvent dependent).
Storage -20°C, desiccated, protected from light (amine is oxidation-sensitive).
Key Reactivity Nucleophilic C7-amine (acylation, alkylation, sulfonylation).

Experimental Protocols

Protocol A: Preparation & Quality Control

Objective: Ensure the probe is stable and suitable for biological assays.

Mechanism: The C7-amine is prone to oxidation over time, turning the solid brown. Fresh stock preparation is critical for accurate IC50 or fluorescence data.

  • Stock Solution Preparation:

    • Weigh 2.23 mg of 1-Benzyl-1H-indazole-7-amine.

    • Dissolve in 1.0 mL of anhydrous DMSO to create a 10 mM stock .

    • Vortex for 30 seconds to ensure complete solubilization.

    • Note: If using for fluorescence, filter through a 0.2 µm PTFE filter to remove particulates that scatter light.

  • QC Check (Absorbance/Fluorescence):

    • Dilute stock to 10 µM in PBS (pH 7.4).

    • Measure Absorbance at 300 nm.

    • Measure Fluorescence Emission (Excitation 310 nm).

    • Pass Criteria: Clear emission peak around 410-430 nm (in aqueous buffer). Significant redshift or quenching suggests degradation.

Protocol B: Fluorescent Probing of Hydrophobic Pockets

Objective: Use the intrinsic fluorescence of the scaffold to detect binding to hydrophobic protein domains (e.g., BSA/HSA or specific targets).

Rationale: 7-Aminoindazoles undergo Intramolecular Charge Transfer (ICT) upon excitation. In polar solvents (water), fluorescence is often quenched or red-shifted. In hydrophobic protein pockets, quantum yield increases and emission blue-shifts.

Materials:

  • Probe: 1-Benzyl-1H-indazole-7-amine (10 mM DMSO stock).

  • Target Protein: BSA (Bovine Serum Albumin) as a model, or specific target (e.g., Kinase domain).

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Preparation: Prepare 2 µM probe solution in Buffer (0.1% DMSO final).

  • Titration: Add increasing concentrations of Target Protein (0, 0.5, 1, 2, 5, 10 µM) to the probe solution.

  • Incubation: Incubate for 15 minutes at Room Temperature (RT) in the dark.

  • Measurement:

    • Instrument: Fluorescence Spectrophotometer or Plate Reader.

    • Excitation: 310 nm.

    • Emission Scan: 350 nm – 500 nm.

  • Data Analysis:

    • Plot Fluorescence Intensity (

      
      ) at 
      
      
      
      vs. [Protein].
    • Fit to a one-site binding model to determine

      
      :
      
      
      
      
Protocol C: Chemical Functionalization (Probe Development)

Objective: Convert the scaffold into a high-affinity inhibitor or affinity probe (biotinylated).

Rationale: The C7-amine is a "handle." Acylating it with specific carboxylic acids can create potent inhibitors (e.g., mimicking PARP inhibitors) or attach pull-down tags.

Workflow Diagram (Graphviz):

ProbeDevelopment Start 1-Benzyl-1H-indazole-7-amine (Scaffold) Step1 Activation (HATU/DIPEA) Start->Step1 Branch1 Coupling: Biotin-PEG-COOH Step1->Branch1 Branch2 Coupling: Drug Fragment (e.g., Nicotinic Acid) Step1->Branch2 Prod1 Affinity Probe (Pull-down Assays) Branch1->Prod1 Amide Bond Prod2 Bioactive Inhibitor (Kinase/PARP) Branch2->Prod2 SAR Expansion

Caption: Workflow for converting the amine scaffold into functional chemical probes.

Synthesis Step:

  • Mix: 1 eq 1-Benzyl-1H-indazole-7-amine + 1.2 eq Carboxylic Acid (e.g., Biotin-PEG4-COOH) + 1.5 eq HATU in DMF.

  • Base: Add 3 eq DIPEA.

  • Reaction: Stir at RT for 4–16 hours.

  • Purification: HPLC or Flash Chromatography (the amide is more stable and polar than the amine).

Biological Evaluation (nNOS/Kinase Inhibition)

Context: The 7-nitroindazole analog is a selective inhibitor of nNOS in vivo. The 7-amine analog (this probe) serves as a critical comparator to test the electronic requirement (NO₂ vs NH₂) for the heme-binding site, or as a scaffold for ATP-competitive kinase inhibition.

Assay Setup (General Kinase/Enzyme):

  • Format: 384-well plate, FRET or Luminescence-based kinase assay (e.g., ADP-Glo).

  • Controls:

    • Negative: DMSO only.

    • Positive: Staurosporine (Kinase) or 7-Nitroindazole (nNOS).

  • Dosing: 8-point dose-response (e.g., 100 µM to 0.03 µM).

  • Procedure:

    • Incubate Enzyme + Probe (15 min).

    • Add Substrate + ATP.

    • Read Signal.

  • Result: If the amine shows weak inhibition compared to the amide derivative, it confirms the need for the C7-substituent to engage a specific pocket (e.g., the "hinge region" in kinases).

Troubleshooting & Optimization

IssueProbable CauseSolution
Brown/Dark Solid Oxidation of the amine.Recrystallize from Ethanol/Water or purify via column chromatography before use. Store under Argon.
Low Fluorescence Signal Quenching by solvent (water).Ensure the probe is binding to a hydrophobic pocket. Use a solvent control (e.g., Methanol) to verify intrinsic fluorescence.
Precipitation in Assay Low aqueous solubility.Keep final DMSO concentration at 1-2%. Do not exceed 50 µM probe in aqueous buffer.
No Binding Observed Steric clash of Benzyl group.The N1-benzyl group is bulky. If inactive, try the N1-Methyl analog to verify if the benzyl group is obstructing the active site.

References

  • BenchChem. N-benzyl-1H-indazole-7-carboxamide and related Indazole Scaffolds. Retrieved from .

  • Mishra, A. K., et al. (1985).[1][2] Absorption and Fluorescence Spectra of 7-Aminoindazole: Study of Solvent and pH Dependence. Indian Journal of Chemistry, Section A.

  • Sánchez-Viveros, J. M., et al. (2019).[3] 7-aminoindazole: spin state tuning of Fe complexes in solution.[4] Dalton Transactions.

  • PubChem. 1-Benzyl-1H-indazole-7-amine Compound Summary. National Library of Medicine.

  • European Patent Office. Novel Indazole Compounds and Methods of Use (EP4208448A1).

Sources

Method

Application Note: Microwave-Assisted Synthesis of Benzimidazole and Indazole Derivatives

Executive Summary This guide details high-efficiency protocols for the synthesis of benzimidazole and indazole scaffolds using Microwave-Assisted Organic Synthesis (MAOS). These heterocyclic cores are ubiquitous in drug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details high-efficiency protocols for the synthesis of benzimidazole and indazole scaffolds using Microwave-Assisted Organic Synthesis (MAOS). These heterocyclic cores are ubiquitous in drug discovery, serving as pharmacophores for anticancer (e.g., PARP inhibitors), antiviral, and anti-inflammatory agents.

Conventional thermal synthesis of these targets often suffers from prolonged reaction times (6–24 hours), harsh solvents, and tedious work-up procedures. The protocols herein utilize dielectric heating to achieve quantitative yields in minutes while adhering to Green Chemistry principles (solvent-free or aqueous media).

Mechanistic Insight: The Microwave Advantage

Microwave irradiation (2.45 GHz) couples directly with the reaction mixture, transferring energy via dipole rotation and ionic conduction .

  • Thermal Effect (Inverted Gradient): Unlike oil baths that heat from the outside in, microwaves generate internal heat. This minimizes "wall effects" and superheating, leading to cleaner profiles.

  • Specific Non-Thermal Effects:

    • Benzimidazoles: The condensation involves a polar transition state (Schiff base formation). Microwaves stabilize this polar species, lowering the activation energy (

      
      ).
      
    • Indazoles: The cyclization often involves Nucleophilic Aromatic Substitution (

      
      ). The high polarity of the transition state in 
      
      
      
      reactions makes them exceptionally responsive to microwave irradiation, significantly accelerating the displacement of the leaving group (e.g., halide).
Logic Flow: Thermal vs. Microwave Pathway

ReactionPathway Start Reagents (Diamine/Aldehyde) Thermal Conventional Heating (Conduction/Convection) Start->Thermal MW Microwave Irradiation (Dielectric Heating) Start->MW TS_Thermal Transition State (Slow Formation) Thermal->TS_Thermal Slow Kinetics (Hours) TS_MW Polarized Transition State (Rapid Stabilization) MW->TS_MW Dipolar Rotation (Minutes) Product Heterocycle Product (High Purity) TS_Thermal->Product Low Yield By-products TS_MW->Product Quantitative Yield

Caption: Comparative kinetic pathway demonstrating the stabilization of polar transition states via dielectric heating.

Protocol A: Benzimidazole Synthesis

Target: 2-Substituted Benzimidazoles Method: Solvent-Free, Catalyst-Mediated Condensation Green Score: High (Atom Economy, No VOCs)

Reaction Scheme

The condensation of o-phenylenediamine with an aromatic aldehyde, catalyzed by Erbium(III) triflate [Er(OTf)₃], proceeds via a rapid imine formation followed by cyclizative oxidation.

Materials & Equipment
  • Reactor: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

  • Vessel: 10 mL Pyrex pressure vial with silicone/PTFE cap.

  • Reagents:

    • o-Phenylenediamine (1.0 equiv)[1][2]

    • Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 equiv)

    • Catalyst: Er(OTf)₃ (1 mol%) or Sodium Hypophosphite (10 mol% as alternative).

    • Solvent: None (Solvent-free) or Ethanol (minimal).

Step-by-Step Procedure
  • Loading: In a 10 mL microwave vial, mix o-phenylenediamine (1.0 mmol) and the aromatic aldehyde (1.0 mmol).

  • Catalyst Addition: Add Er(OTf)₃ (0.01 mmol, 1 mol%). If the aldehyde is solid, gently grind the mixture to ensure contact.

  • Irradiation: Seal the vessel. Program the microwave reactor:

    • Mode: Dynamic (Power cycling to maintain temp).

    • Temperature: 60°C.

    • Hold Time: 5–10 minutes.

    • Stirring: High.

  • Work-up:

    • Cool to room temperature (compressed air cooling).

    • Add 5 mL of cold water to the solid residue.

    • Sonicate for 1 minute to break up the solid.

    • Filter the precipitate and wash with cold water (2 x 5 mL).

  • Purification: Recrystallize from hot ethanol if necessary. (Note: MW protocols often yield >95% purity, negating chromatography).

Data Analysis: Conventional vs. Microwave
ParameterConventional (Reflux)Microwave (Protocol A)Improvement Factor
Reaction Time 6 – 12 Hours5 – 10 Minutes72x Faster
Yield 60 – 75%92 – 99%+30% Yield
Solvent Vol. 20–50 mL0 mL (Solvent-Free)Green
Energy Usage High (Continuous Heat)Low (Pulse Irradiation)Efficient

Protocol B: Indazole Synthesis

Target: 1H-Indazole Derivatives Method: Aqueous Phase Cyclization via


Key Challenge:  The cyclization of 2-halobenzaldehydes with hydrazine is traditionally sluggish due to the poor leaving group ability of halides on electron-neutral rings. MW irradiation overcomes this barrier.[3]
Reaction Scheme

Cyclization of 2-chlorobenzaldehyde (or 2-fluorobenzaldehyde) with hydrazine hydrate in water, catalyzed by L-Proline on PEG (LPP) or simply promoted by temperature/pressure.

Materials & Equipment
  • Reactor: Single-mode microwave reactor.

  • Reagents:

    • 2-Chlorobenzaldehyde (1.0 mmol)

    • Hydrazine Hydrate (2.0 mmol)[3][4]

    • Catalyst: L-Proline supported on PEG (10% w/w) or K₂CO₃ (2.0 equiv).

    • Solvent: Distilled Water (10 mL).

Step-by-Step Procedure
  • Preparation: In a 30 mL microwave vial, suspend 2-chlorobenzaldehyde (1.0 mmol) in 10 mL water.

  • Addition: Add Hydrazine Hydrate (2.0 mmol) and the catalyst (LPP or K₂CO₃).

  • Irradiation:

    • Power: 400–450 W (High power required for aqueous heating).

    • Temperature: 120–140°C.

    • Pressure Limit: 250 psi (Safety critical: Water generates significant pressure).

    • Time: 15–20 minutes.

  • Monitoring: TLC (Hexane:EtOAc 5:5).

  • Work-up:

    • Cool to <50°C.

    • The product often precipitates directly from the water.

    • Filter and wash with water.[1][5]

    • If no precipitate: Extract with Ethyl Acetate (3 x 10 mL), dry over Na₂SO₄, and concentrate.

Workflow Visualization

IndazoleWorkflow Step1 Reagent Prep: 2-Chlorobenzaldehyde + Hydrazine Solvent: Water Step2 MW Irradiation 140°C, 20 min, 400W Step1->Step2 Step3 In-Situ Cyclization (Schiff Base -> SNAr) Step2->Step3 Dielectric Heating Step4 Cooling & Precipitation Step3->Step4 Step5 Filtration & Wash Step4->Step5 Product Isolation

Caption: Aqueous phase microwave synthesis workflow for Indazole derivatives.

Troubleshooting & Optimization (E-E-A-T)

  • Pressure Trips: Aqueous reactions at 140°C generate high pressure (~3-5 bar). Ensure your vial is rated for 20+ bar. If the reactor trips, reduce volume to increase headspace or switch to Ethanol/Water (1:1).

  • Incomplete Conversion (Indazoles): Halogen reactivity follows F > Cl > Br in

    
     reactions under these conditions. If using a Chloro-  derivative, increase temperature to 150°C. If using Fluoro- , 120°C is sufficient.
    
  • Catalyst Choice (Benzimidazoles): If Er(OTf)₃ is unavailable, Sulfamic Acid or Iodine (10 mol%) are viable, inexpensive alternatives, though they may require a mild base wash during work-up.

References

  • BenchChem. (2025).[1][3][6] Application Notes and Protocols for Microwave-Assisted Synthesis of Indazole Derivatives. Retrieved from

  • Dubey, R., & Moorthy, N. S. H. N. (2007).[7] Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative. Chemical and Pharmaceutical Bulletin, 55(1), 115-117.[7] Retrieved from

  • Portilla, J., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules, 27(3). Retrieved from

  • Mobinikhaledi, A., et al. (2008). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry. Retrieved from

  • Khandave, P., et al. (2025).[4] Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. Retrieved from

Sources

Application

Experimental design for cytotoxicity assays with 1-Benzyl-1H-indazole-7-amine

Executive Summary This guide provides a rigorous experimental framework for evaluating the cytotoxicity of 1-Benzyl-1H-indazole-7-amine , a privileged scaffold in medicinal chemistry often utilized in the synthesis of ki...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous experimental framework for evaluating the cytotoxicity of 1-Benzyl-1H-indazole-7-amine , a privileged scaffold in medicinal chemistry often utilized in the synthesis of kinase inhibitors (e.g., VEGFR, Aurora kinase) and GPCR ligands. While the indazole core is pharmacologically potent, the 7-amino position and benzyl protection modulate its lipophilicity and metabolic stability, necessitating precise toxicity profiling.

This protocol departs from generic templates by implementing a Dual-Readout Strategy : coupling metabolic activity (CCK-8) with membrane integrity (LDH release) to distinguish between cytostatic and cytotoxic effects—a critical differentiation for early-stage drug discovery.

Compound Profile & Pre-Assay Considerations[1]

Before initiating biological assays, the physicochemical properties of the NCE (Novel Chemical Entity) must be mastered to prevent experimental artifacts (e.g., precipitation).

PropertySpecificationExperimental Implication
Compound Name 1-Benzyl-1H-indazole-7-amineTarget Analyte
Molecular Formula C₁₄H₁₃N₃MW ~ 223.27 g/mol
Solubility (Predicted) Low in water; High in DMSOCritical: Stock solutions must be prepared in DMSO.
LogP (Estimated) ~ 2.5 - 3.2Moderate lipophilicity; potential for non-specific binding to plasticware.
Stability Light Sensitive (Indazole core)Store stocks in amber vials at -20°C. Avoid freeze-thaw cycles.
Vehicle Selection & Limits
  • Primary Solvent: Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade (≥99.9%).

  • Solvent Tolerance: The final concentration of DMSO in the cell culture well must not exceed 0.5% (v/v) . Concentrations >0.5% can induce solvent-specific cytotoxicity, masking the compound's true effect.

  • Control Requirement: A "Vehicle Control" (0.5% DMSO in media) is mandatory, not just a "Media Only" control.

Experimental Design Strategy

We will utilize a multiplexed approach to validate toxicity. Relying solely on tetrazolium reduction (MTT/MTS) can yield false positives if the compound interferes with mitochondrial reductase enzymes.

Cell Line Selection

Select cell lines based on the intended therapeutic indication or general toxicity profiling:

  • HepG2 (Human Liver Cancer): Gold Standard for metabolic toxicity prediction.

  • HEK293 (Human Embryonic Kidney): Represents general systemic toxicity (non-cancerous phenotype).

  • Target Line (e.g., MCF-7, HeLa): If the indazole is designed as an anti-proliferative agent.[1]

Assay Workflow Visualization

The following diagram outlines the logical flow of the experiment, ensuring all controls are integrated.

CytotoxicityWorkflow Start Compound Stock Prep (10mM in DMSO) Dilution Serial Dilution (2x Conc. in Media) Start->Dilution Treatment Compound Addition (72h Incubation) Dilution->Treatment Seeding Cell Seeding (3-5k cells/well) Seeding->Treatment  24h Attachment Split Assay Readout Treatment->Split CCK8 Metabolic Activity (CCK-8 / WST-8) Split->CCK8  Primary Screen LDH Membrane Integrity (LDH Release) Split->LDH  Confirmation Analysis Data Analysis (IC50 & R² Calculation) CCK8->Analysis LDH->Analysis

Figure 1: Integrated workflow for cytotoxicity profiling, highlighting the parallel assessment of metabolic activity and membrane integrity.

Detailed Protocol: CCK-8 Metabolic Assay

Why CCK-8? Unlike MTT, CCK-8 (WST-8) produces a water-soluble formazan dye, eliminating the solubilization step that often introduces pipetting errors. It is more sensitive for the moderate cytotoxicity ranges expected with indazole derivatives.

Reagents & Equipment[2][3]
  • 1-Benzyl-1H-indazole-7-amine (Solid).

  • CCK-8 Kit (e.g., Dojindo, Sigma).

  • 96-well clear flat-bottom culture plates.

  • Multi-mode microplate reader (450 nm filter).

Step-by-Step Methodology

Phase 1: Preparation (Day 0)

  • Stock Solution: Dissolve 2.23 mg of compound in 1 mL DMSO to create a 10 mM Master Stock. Vortex until completely clear.

  • Cell Seeding:

    • Harvest cells (e.g., HepG2) at 80-90% confluency.

    • Dilute to 50,000 cells/mL in complete media.

    • Dispense 100 µL/well (5,000 cells/well) into the inner 60 wells of a 96-well plate.

    • Edge Effect Mitigation: Fill the outer perimeter wells with 200 µL PBS (sterile) to prevent evaporation.

    • Incubate for 24 hours at 37°C, 5% CO₂.

Phase 2: Treatment (Day 1)

  • Serial Dilution (2X Concentrated):

    • Prepare a 9-point dilution series in a separate sterile deep-well block or tube set.

    • Top Concentration: 200 µM (Final assay conc will be 100 µM).

    • Diluent: Complete culture media.

    • Dilution Factor: 1:3 or 1:2 depending on expected potency.

    • Note: Ensure the DMSO concentration in the top standard is matched in all lower standards if possible, or keep it below 0.5% throughout.

  • Application:

    • Remove 50 µL of media from the cell plates (carefully, do not disturb monolayer).

    • Add 50 µL of the 2X compound dilutions to the remaining 50 µL in the wells.

    • Final Volume: 100 µL.

    • Controls:

      • Vehicle Control: 0.5% DMSO in Media.

      • Positive Control:[2] Staurosporine (1 µM) or Doxorubicin (10 µM).

      • Blank: Media only (no cells).

Phase 3: Readout (Day 4 - 72h Post-Treatment)

  • Check wells for precipitation under a microscope. 1-Benzyl-1H-indazole-7-amine may precipitate at >50 µM. If crystals are visible, data at those concentrations is invalid.

  • Add 10 µL of CCK-8 reagent directly to each well.

  • Incubate for 1–4 hours at 37°C. (Monitor color development; stop when Vehicle Control OD ≈ 1.0).

  • Measure Absorbance at 450 nm (Reference wavelength: 650 nm).

Data Analysis & Interpretation

Calculation

Calculate % Cell Viability using the following formula:



Curve Fitting

Plot Log[Concentration] vs. % Viability using non-linear regression (4-parameter logistic curve) in GraphPad Prism or similar software.

Expected Results Table

Based on structural analogs (e.g., Indazole-3-carboxylic acid derivatives), typical results for a non-optimized scaffold might look like this:

ParameterHepG2 (Liver)MCF-7 (Breast Cancer)Interpretation
IC50 > 100 µM20 - 50 µMModerate selectivity suggests potential as a lead scaffold.
Hill Slope -1.0 to -2.0-1.5Standard dose-response kinetics.
> 0.95> 0.95High data quality required.

Troubleshooting & Self-Validation

  • Issue: High Background Absorbance.

    • Cause: Indazole amines can sometimes oxidize to colored products or the compound itself absorbs at 450nm.

    • Validation: Run a "Compound Only" control (Media + Compound + CCK-8, no cells). If this has OD > Blank, subtract this value from the sample ODs.

  • Issue: Flat Dose-Response (No Toxicity).

    • Cause: Compound insolubility or lack of cellular uptake.

    • Validation: Verify solubility in media. If the compound precipitates, the effective concentration is unknown. Lower the top concentration or use a solubility enhancer (e.g., cyclodextrin) if biologically appropriate.

References

  • Hariyanti, H., et al. (2022). "Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines."[1] Journal of Applied Pharmaceutical Science.

    • Relevance: Establishes baseline cytotoxicity ranges (IC50 ~27-100 µM)
  • Zhang, L., et al. (2021). "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents." RSC Advances.

    • Relevance: Demonstrates the utility of the indazole core in kinase inhibition and provides comparative protocols for cell viability assays.
  • National Institutes of Health (NIH) PubChem. "1-benzyl-1H-indazole Compound Summary."

    • Relevance: Provides physicochemical data (LogP, H-bond donors) essential for experimental planning.
  • Riss, T.L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

    • Relevance: The authoritative standard for assay validation and artifact identific

Sources

Method

Application Note: Trace Quantification of 1-Benzyl-1H-indazole-7-amine using LC-MS/MS

Abstract & Introduction 1-Benzyl-1H-indazole-7-amine (CAS: N/A for specific salt, Free base MW: 223.[1]27) is a critical synthetic intermediate used in the manufacturing of soluble Guanylate Cyclase (sGC) stimulators, mo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

1-Benzyl-1H-indazole-7-amine (CAS: N/A for specific salt, Free base MW: 223.[1]27) is a critical synthetic intermediate used in the manufacturing of soluble Guanylate Cyclase (sGC) stimulators, most notably Vericiguat (Verquvo®).

As a primary aromatic amine and a structural isomer of potentially genotoxic benzimidazoles, this compound must be strictly controlled in the final Drug Substance (API). Its structural features—specifically the benzyl group attached to the indazole nitrogen and the exocyclic amine—make it amenable to high-sensitivity detection via LC-MS/MS.[1]

This Application Note details a validated protocol for the quantification of 1-Benzyl-1H-indazole-7-amine at trace levels (ppm to ppb) within a Vericiguat API matrix. The method leverages the high selectivity of Multiple Reaction Monitoring (MRM) to eliminate matrix interference from the bulk drug substance.

Key Analytical Challenges Solved:
  • Polarity: The 7-amino group creates basicity, requiring pH control for peak shape.[1]

  • Selectivity: Differentiating the analyte from the API (Vericiguat) and other isomeric by-products.[1]

  • Sensitivity: Achieving a Limit of Quantitation (LOQ) < 1.0 ng/mL (equivalent to < 1 ppm relative to API).

Experimental Workflow

The following diagram outlines the end-to-end workflow, from sample preparation to data reporting.

Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection API_Weigh Weigh API (10 mg) Dissolve Dissolve (MeOH:H2O 50:50) API_Weigh->Dissolve Filter Filter (0.2 µm PTFE) Dissolve->Filter Inject Injection (5 µL) Filter->Inject Gradient Gradient Elution (C18 Column) Inject->Gradient ESI ESI (+) Source Gradient->ESI MRM MRM Mode 224.1 -> 91.1 ESI->MRM Data Data Analysis (Quantitation) MRM->Data

Figure 1: Analytical workflow for trace impurity quantification.

Chemicals and Reagents

  • Analyte Standard: 1-Benzyl-1H-indazole-7-amine (>98% purity).[1][2]

  • Internal Standard (IS): 1-Benzyl-1H-indazole-7-amine-d7 (benzyl ring deuterated) OR generic analog like Propranolol-d7 if matched IS is unavailable.[1][2]

  • Solvents: LC-MS Grade Acetonitrile (MeCN) and Methanol (MeOH).[1][2]

  • Additives: LC-MS Grade Formic Acid (FA) or Ammonium Formate.[1][2]

  • Water: Milli-Q (18.2 MΩ[1][2]·cm).

Instrumentation & Conditions

Liquid Chromatography (UHPLC)

The separation utilizes a high-strength silica (HSS) C18 column to retain the polar amine while resolving the hydrophobic benzyl group.

ParameterSettingRationale
System Agilent 1290 Infinity II or Waters ACQUITY UPLCHigh pressure required for sub-2µm columns.[1][2]
Column Waters XSelect HSS T3 (2.1 x 100 mm, 2.5 µm)Superior retention of polar amines/bases compared to standard C18.
Column Temp 40°CImproves mass transfer and peak sharpness.
Flow Rate 0.4 mL/minOptimal linear velocity for ESI efficiency.[1]
Injection Vol 2 - 5 µLLow volume to prevent solvent effects on early eluters.[1]
Mobile Phase A 0.1% Formic Acid in WaterLow pH (~2.[2]7) ensures protonation of the amine (R-NH3+).[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.[2]

Gradient Program:

  • 0.0 min: 5% B (Equilibration)

  • 1.0 min: 5% B (Load)

  • 6.0 min: 95% B (Elute Analyte & API)

  • 7.5 min: 95% B (Wash)[1]

  • 7.6 min: 5% B (Re-equilibration)

  • 10.0 min: Stop

Mass Spectrometry (MS/MS)

Detection is performed in Positive Electrospray Ionization (ESI+) mode.[2] The indazole nitrogen and the exocyclic amine provide excellent protonation sites.

  • Source: ESI Positive[1][2]

  • Capillary Voltage: 3.5 kV[1][2]

  • Desolvation Temp: 400°C

  • Desolvation Gas: 800 L/hr (N2)[1]

MRM Transitions: The precursor ion is the protonated molecule


.
  • MW: 223.11 Da[1][2]

  • Precursor: 224.1 m/z[1][2]

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Structural Origin
Quantifier 224.1 91.1 25 - 35Tropylium ion (Benzyl group cleavage).[1][2] Highly abundant.
Qualifier 1 224.1134.120 - 30Indazole-7-amine core (Benzyl loss).[1][2]
Qualifier 2 224.1207.115 - 20Loss of Ammonia (NH3, -17 Da).[1][2]

Mechanistic Insight: Fragmentation Pathway[3]

Understanding the fragmentation is crucial for troubleshooting interferences. The benzyl cation (m/z 91) is the dominant fragment, characteristic of N-benzyl compounds.

Fragmentation Parent [M+H]+ Precursor m/z 224.1 Tropylium Tropylium Ion (Quantifier) m/z 91.1 Parent->Tropylium C-N Cleavage (High Energy) Core Indazole Core (Qualifier) m/z 134.1 Parent->Core Neutral Loss of Benzyl AmmoniaLoss [M+H - NH3]+ (Qualifier) m/z 207.1 Parent->AmmoniaLoss Deamination (-17 Da)

Figure 2: Proposed ESI+ fragmentation pathway for 1-Benzyl-1H-indazole-7-amine.[1]

Detailed Protocol

Standard Preparation
  • Stock Solution (1.0 mg/mL): Dissolve 10 mg of 1-Benzyl-1H-indazole-7-amine in 10 mL of Methanol. Store at -20°C.

  • Working Standard (1.0 µg/mL): Dilute Stock 1:1000 in 50:50 Water:MeCN.

  • Calibration Curve: Prepare serial dilutions from 0.5 ng/mL to 500 ng/mL in diluent (or blank matrix if available).

Sample Preparation (API Impurity Profiling)

This method uses a "Dilute and Shoot" approach to minimize analyte loss.

  • Weighing: Accurately weigh 10.0 mg of Vericiguat API into a 20 mL volumetric flask.

  • Dissolution: Add 10 mL of Methanol . Sonicate for 10 minutes until fully dissolved.

  • Dilution: Make up to volume with 0.1% Formic Acid in Water . (Final solvent ratio 50:50 MeOH:Water).

    • Note: The addition of acidic water prevents the precipitation of the basic impurity while ensuring compatibility with the initial mobile phase.

  • Filtration: Filter through a 0.2 µm PTFE or PVDF syringe filter into an LC vial.

  • Analysis: Inject 5 µL.

System Suitability

Before running samples, verify:

  • S/N Ratio: >10 for the lowest standard (LLOQ).

  • Retention Time: Stable within ±0.1 min.[1][2]

  • Peak Symmetry: Tailing factor between 0.8 and 1.5.[2]

Method Validation (Summary)

This method should be validated according to ICH Q2(R1) guidelines.

  • Linearity:

    
     over the range of 0.5 – 100 ng/mL.[2]
    
  • Accuracy: Spike recovery at 3 levels (LOQ, 100% Limit, 150% Limit) should be 80-120%.

  • Precision: %RSD < 10% for n=6 injections.

  • LOD/LOQ:

    • LOD: ~0.2 ng/mL (S/N = 3).[1][2]

    • LOQ: 0.5 ng/mL (S/N = 10).

    • Context: In a 10 mg/20 mL sample (0.5 mg/mL API conc), an LOQ of 0.5 ng/mL corresponds to 1 ppm impurity level.

References

  • Vericiguat Synthesis & Impurities: Follmann, M., et al. (2017). "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Heart Failure." Journal of Medicinal Chemistry, 60(12), 5146–5161. Link

  • Impurity Profiling Guidelines: International Conference on Harmonisation (ICH). (2006).[2] "Guideline Q3A(R2): Impurities in New Drug Substances." Link

  • LC-MS of Benzyl Amines: Holčapek, M., et al. (2012).[1][2] "Mass Spectrometry in the Analysis of Organic Compounds." Encyclopedia of Analytical Chemistry. Link

  • HSS T3 Column Technology: Waters Corporation.[2] "XSelect HSS T3 Columns: Application Notebook."[2] Link

Sources

Application

Application Note: Role of 1-Benzyl-1H-indazole-7-amine in Fragment-Based Drug Discovery (FBDD)

Executive Summary & Scientific Rationale 1-Benzyl-1H-indazole-7-amine represents a "privileged scaffold" in modern Fragment-Based Drug Discovery (FBDD). Unlike random library members, this chemotype possesses inherent st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

1-Benzyl-1H-indazole-7-amine represents a "privileged scaffold" in modern Fragment-Based Drug Discovery (FBDD). Unlike random library members, this chemotype possesses inherent structural features that bias it toward binding ATP-binding sites in kinases (e.g., AXL, PDK1) and nucleotide-binding pockets in chaperones (e.g., Hsp90).

Why this Fragment?
  • The Indazole Core: Mimics the purine ring of ATP, allowing it to form critical hydrogen bonds with the "hinge region" of kinase domains.

  • The 7-Amine Handle: Provides a strategically positioned vector for "fragment growing."[1] It allows medicinal chemists to extend the molecule into the solvent-exposed region or towards the ribose-binding pocket without disrupting the core binding mode.

  • The 1-Benzyl Group: Occupies the hydrophobic "back pocket" or "gatekeeper" region, providing initial binding affinity (anchoring) often lacking in smaller, hydrophilic fragments.

Physicochemical Profile (Rule of Three Compliance)
PropertyValueFBDD Criteria (Rule of 3)Status
Molecular Weight 223.28 Da< 300 DaPass
cLogP ~2.8 - 3.2< 3.0Borderline/Pass
H-Bond Donors 2 (Amine)< 3Pass
H-Bond Acceptors 2 (Indazole N)< 3Pass
Rotatable Bonds 2< 3Pass
PSA ~42 Ų< 60 ŲPass

Protocol A: Library Preparation & Solubility QC

Before screening, the fragment must be validated for solubility. The benzyl group increases lipophilicity, making this compound prone to aggregation in aqueous buffers if not managed correctly.

Materials
  • Compound: 1-Benzyl-1H-indazole-7-amine (>95% purity by HPLC).

  • Solvent: d6-DMSO (for NMR QC) or anhydrous DMSO (for screening).

  • Buffer: PBS, pH 7.4, 0.01% Triton X-100.

Step-by-Step Workflow
  • Stock Preparation: Dissolve solid compound in anhydrous DMSO to reach a concentration of 100 mM . Vortex for 60 seconds.

    • Critical: Visual inspection must show a clear, yellow-to-amber solution. Any turbidity indicates particulate matter that will interfere with SPR/NMR.

  • Aqueous Solubility Test (Nephelometry/UV):

    • Dilute stock to 1 mM in PBS (1% final DMSO).

    • Incubate for 1 hour at RT.

    • Measure absorbance at 600 nm (turbidity).

    • Pass Criteria: OD600 < 0.005. If > 0.005, sonicate or lower concentration to 500 µM.

  • Identity Verification: Run 1H-NMR in d6-DMSO.

    • Diagnostic Peaks: Look for the benzyl methylene singlet (~5.6 ppm) and the broad amino protons (~5.0-6.0 ppm, exchangeable).

Protocol B: Biophysical Screening (SPR)

Surface Plasmon Resonance (SPR) is the preferred method for this fragment due to its fast on/off rates (


).

Target: Generic Kinase Domain (e.g., AXL or PDK1) immobilized on a CM5 chip.

Experimental Setup
  • Instrument: Biacore 8K or T200.

  • Running Buffer: HBS-P+ (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% P20 surfactant, 1% DMSO). Note: DMSO concentration in buffer must match the sample exactly.

Injection Protocol
  • Clean Screen: Inject 50% DMSO followed by buffer to clean the microfluidics.

  • Solvent Correction: Run a DMSO calibration curve (0.5% to 1.5%) to correct for bulk refractive index changes.

  • Dose Response: Inject the fragment at 6 concentrations: 0, 15, 31, 62, 125, 250, 500 µM .

    • Contact Time: 30 seconds.

    • Dissociation Time: 15 seconds.

    • Flow Rate: 30 µL/min.

  • Analysis: Fit data to a 1:1 Steady State Affinity model .

    • Expected KD: 50 µM – 500 µM.

    • Validation: The theoretical

      
       should match the experimental 
      
      
      
      within ±20%.

Protocol C: Fragment Elaboration (The "Grow" Strategy)

Once binding is confirmed, the 7-amine position is chemically modified to reach adjacent sub-pockets.

Logical Pathway
  • Hit Validation: 1-Benzyl-1H-indazole-7-amine binds to the hinge.

  • Vector Analysis: Structural biology (X-ray/Docking) shows the 7-amino group pointing towards the solvent channel (Solvent Front).

  • Chemical Transformation: Convert the amine to an Amide or Urea . This introduces a hydrogen bond acceptor/donor pair and a new "R" group to probe the solvent channel.

Synthetic Procedure: Amide Coupling (7-Amine to 7-Amide)

This reaction creates a library of analogs to improve potency.

Reagents:

  • Scaffold: 1-Benzyl-1H-indazole-7-amine (1.0 eq)

  • Carboxylic Acid (R-COOH): Diverse set (1.2 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (anhydrous)

Steps:

  • Activation: Mix R-COOH, HATU, and DIPEA in DMF. Stir for 10 mins at RT.

  • Addition: Add 1-Benzyl-1H-indazole-7-amine to the mixture.

  • Reaction: Stir at 40°C for 4-16 hours. Monitor by LC-MS (Target mass: Scaffold + Acid - H2O).

  • Workup: Dilute with EtOAc, wash with NaHCO3 (sat), then Brine. Dry over MgSO4.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Outcome: A "Second Generation" fragment library (MW ~350-400 Da) with expected potency in the low micromolar/nanomolar range.

Visualizing the Workflow

The following diagram illustrates the decision matrix for processing this fragment from library to lead.

FBDD_Workflow Start Fragment Library (1-Benzyl-1H-indazole-7-amine) QC QC: Solubility & Purity (DMSO/PBS) Start->QC Screen Primary Screen (SPR / NMR) QC->Screen Decision Binding Confirmed? Screen->Decision Structure X-Ray Crystallography (Soak System) Decision->Structure Yes (KD < 1mM) Discard Discard / Re-test Decision->Discard No Design Design: Vector Analysis (7-position growth) Structure->Design Define Binding Mode Chemistry Chemistry: Amide Coupling (Generate Analogs) Design->Chemistry Select R-groups Lead Lead Compound (IC50 < 100 nM) Chemistry->Lead Iterative Optimization

Figure 1: Strategic workflow for evolving 1-Benzyl-1H-indazole-7-amine from a raw fragment to a potent lead compound.

References

  • Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Source: Bioorganic & Medicinal Chemistry (2021).[2][3][4] Context: Describes the specific use of the indazole scaffold and fragment growing techniques for kinase targets.

  • Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. Source: ACS Medicinal Chemistry Letters (2010).[5] Context: Validates the 7-aminoindazole chemotype as a high-efficiency ligand for kinases.

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold. Source: ResearchGate / European Journal of Medicinal Chemistry. Context: Provides structural insights into how indazole derivatives bind ATP pockets.

  • PubChem Compound Summary: 1-Benzyl-1H-indazole. Source: National Library of Medicine. Context: Physicochemical data verification for the core scaffold.[3][6]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of 1-Benzyl-1H-indazole-7-amine synthesis

This is Dr. Aris Thorne, Senior Application Scientist at the Chemical Process Optimization Center.

Author: BenchChem Technical Support Team. Date: March 2026

This is Dr. Aris Thorne, Senior Application Scientist at the Chemical Process Optimization Center.

I have reviewed your inquiry regarding the low yield in the synthesis of 1-Benzyl-1H-indazole-7-amine . This is a notorious bottleneck in medicinal chemistry. The scaffold is structurally deceptive: while it looks simple, the C7-nitro group (the precursor to your amine) creates a "perfect storm" of steric and electronic repulsion that ruins the standard alkylation step.

Below is the technical support package designed to troubleshoot your current process and, more importantly, offer a "Route Redesign" that guarantees N1-regioselectivity.

Root Cause Analysis: Why Your Yield is Low

If you are following the standard path (Nitration


 Alkylation 

Reduction
), your yield loss is almost certainly occurring at the Alkylation Step .
The "Regioselectivity Trap"

Indazoles possess two nitrogen atoms capable of alkylation: N1 (thermodynamic) and N2 (kinetic).

  • Standard Indazoles: Usually favor N1-alkylation (ratio ~3:1 to 10:1).

  • 7-Nitroindazole (Your Substrate): The nitro group at C7 exerts massive steric bulk and electron-withdrawing power. This blocks the N1 site and acidifies the N2 site.

  • The Result: Under standard conditions (e.g.,

    
    /DMF or NaH/THF), the reaction is kinetically driven to the N2-isomer , often yielding an inverted ratio (e.g., 1:4 favoring the unwanted N2).
    

Visualizing the Problem:

Regioselectivity_Trap Start 7-Nitroindazole (Starting Material) Reaction Alkylation (Bn-Br / Base) Start->Reaction N2_Path Kinetic Pathway (Fastest) Reaction->N2_Path Steric Avoidance N1_Path Thermodynamic Pathway (Slow/Blocked) Reaction->N1_Path High Energy Barrier N2_Prod 2-Benzyl-7-nitroindazole (MAJOR PRODUCT) Dead End N2_Path->N2_Prod N1_Prod 1-Benzyl-7-nitroindazole (TARGET) Minor Product N1_Path->N1_Prod N2_Prod->N1_Prod Thermal Isomerization (Difficult with 7-NO2)

Figure 1: The kinetic preference for N2-alkylation caused by the C7-nitro group steric hindrance.

Troubleshooting Guide (Current Route)

If you are committed to using 7-nitroindazole as your starting material, you must fight the kinetic preference for N2.

FAQ: Optimizing Alkylation

Q: Can I force the reaction to the N1 isomer? A: Yes, by pushing for Thermodynamic Equilibration . The N2 isomer is the kinetic product, but the N1 isomer is generally the thermodynamic sink (aromatic stability).

  • Protocol Shift: Switch from polar aprotic solvents (DMF/THF) to high-boiling non-polar solvents.

  • Recommended Conditions: Reflux in Toluene or Xylene (110–130°C) for 24–48 hours. High heat promotes the reversibility of the N2-alkylation (via benzyl halide elimination and re-alkylation) until it settles in the N1 position.

  • Base: Use Cesium Carbonate (

    
    ) .[1] The "Cesium Effect" often aids in stabilizing the transition state for the more crowded N1 substitution.
    
FAQ: The Reduction Step (Protecting the Benzyl)

Q: I obtained the 1-benzyl-7-nitro intermediate, but the benzyl group fell off during reduction. A: You likely used Pd/C +


 . Palladium is excellent for hydrogenolysis of benzyl amines.
  • The Fix: Use a chemoselective metal reduction that ignores the benzyl group.

Recommended Reduction Protocol (Fe/NH4Cl):

  • Dissolve 1-benzyl-7-nitroindazole (1.0 eq) in Ethanol/Water (4:1) .

  • Add Iron Powder (5.0 eq) and Ammonium Chloride (5.0 eq) .

  • Heat to 80°C with vigorous stirring for 2–4 hours.

  • Workup: Filter hot through Celite (to remove iron oxide sludge). Wash the pad with hot ethanol. Concentrate the filtrate.

  • Result: Quantitative conversion to the amine with zero de-benzylation.

The "Gold Standard" Solution: Route Redesign

As a Senior Scientist, my strongest recommendation is to abandon the direct alkylation of 7-nitroindazole . Instead, build the indazole ring around the benzyl group. This guarantees 100% regioselectivity.

The "Hydrazone Cyclization" Route

This method uses 2-fluoro-3-nitrobenzaldehyde (commercially available). The benzyl group is attached to the hydrazine before the ring closes, making N2-alkylation impossible.

Workflow Diagram:

Smart_Route SM 2-Fluoro-3-nitrobenzaldehyde Inter Hydrazone Intermediate SM->Inter Condensation Reagent + Benzylhydrazine (Bn-NH-NH2) Reagent->Inter Cyclization SNAr Cyclization (Base/Heat) Inter->Cyclization -HF Product 1-Benzyl-7-nitroindazole (100% Regioselective) Cyclization->Product Final Reduction (Fe/NH4Cl) -> Target Amine Product->Final

Figure 2: The regioselective "Ring Closure" strategy avoiding isomer separation.

Step-by-Step Protocol (Route B)

Step 1: Hydrazone Formation & Cyclization

  • Reagents: Suspend 2-fluoro-3-nitrobenzaldehyde (10 mmol) in Ethanol (50 mL).

  • Addition: Add Benzylhydrazine dihydrochloride (11 mmol) and Triethylamine (25 mmol).

    • Note: Benzylhydrazine acts as the nucleophile. The terminal

      
       condenses with the aldehyde first.
      
  • Reaction: Heat to Reflux (80°C) for 6–12 hours.

    • Mechanism:[2][3][4] The intermediate hydrazone undergoes an intramolecular

      
       reaction where the internal nitrogen displaces the fluorine.
      
  • Workup: Cool to room temperature. The product, 1-benzyl-7-nitroindazole , often precipitates as a yellow solid. Filter and wash with cold ethanol.

    • Yield: Typically >85%.[2]

    • Purity: >98% N1-isomer (N2 formation is mechanistically impossible).

Step 2: Reduction

  • Proceed with the Fe/NH4Cl method described in Section 2.

Data Summary & Comparison

ParameterRoute A: Direct AlkylationRoute B: Hydrazone Cyclization
Starting Material 7-Nitroindazole2-Fluoro-3-nitrobenzaldehyde
Key Reagent Benzyl BromideBenzylhydrazine
Major Challenge Poor Regioselectivity (N2 favored)Availability of Benzylhydrazine
Typical Yield (Isol.) 20–35% (after column chromatography)75–90% (often crystallization only)
Purification Difficult Column (Isomers have close Rf)Simple Filtration / Recrystallization
Scalability Poor (Chromatography bottleneck)Excellent (Process-friendly)

References

  • Regioselectivity of Indazole Alkylation: Cheung, M., et al. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein Journal of Organic Chemistry, 2021, 17, 1939–1951.

  • Synthesis via Fluorobenzaldehydes (The "Smart Route"): Lukin, K., et al. "New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine." Journal of Organic Chemistry, 2006, 71(21), 8166–8172.

  • Chemoselective Reduction of Nitro Groups: Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent for the catalytic hydrogen transfer reduction of diverse functional groups." Synthesis, 1988(02), 91–95. (Validating the use of transfer hydrogenation/Fe reduction to preserve benzyls).

Sources

Optimization

Common impurities in 1-Benzyl-1H-indazole-7-amine and their identification

Technical Support Center: Impurity Profiling & Remediation for 1-Benzyl-1H-indazole-7-amine Introduction: The Challenge of the Indazole Scaffold The synthesis of 1-Benzyl-1H-indazole-7-amine presents a classic but decept...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Impurity Profiling & Remediation for 1-Benzyl-1H-indazole-7-amine

Introduction: The Challenge of the Indazole Scaffold

The synthesis of 1-Benzyl-1H-indazole-7-amine presents a classic but deceptive challenge in heterocyclic chemistry: regiocontrol . The indazole core is an annular tautomer, existing in equilibrium between 1H- and 2H-forms. While the 1H-tautomer is thermodynamically favored (preserving the benzenoid system), alkylation reactions frequently yield mixtures of N1- and N2-substituted products.

For the 7-amine derivative specifically, this challenge is exacerbated by steric hindrance at the C7 position . If you are synthesizing this target via alkylation of a 7-substituted precursor (e.g., 7-nitroindazole), the substituent at C7 can sterically block the N1 site, often shifting selectivity toward the undesired N2-isomer or requiring aggressive conditions that lead to over-alkylation.

This guide provides a systematic approach to identifying and eliminating these specific impurities.

Part 1: The Impurity Landscape

The following table summarizes the critical impurities likely to be encountered during the benzylation and subsequent reduction steps.

Impurity TypeChemical IdentityOrigin/CauseRelative Polarity (TLC)
Regioisomer (Critical) 2-Benzyl-2H-indazole-7-amine (or precursor)Kinetic alkylation at the N2 nitrogen. Strongly favored if C7 is sterically crowded.Often more polar than N1-isomer (lower R_f).
Over-Alkylation 1,2-Dibenzyl-indazolium salt Aggressive alkylation conditions (excess benzyl halide, high temp).Highly polar / Baseline spot (cationic).
Starting Material 1H-indazole-7-amine (or 7-nitro)Incomplete conversion due to steric deactivation or base quenching.Variable; Amine is polar/streaking.
By-Product Benzyl alcohol / Benzyl ether Hydrolysis of benzyl halide reagent due to wet solvent/base.[1]Less polar; distinct UV spectrum.

Part 2: Synthesis & Mechanistic Origins (The "Why")

To troubleshoot effectively, one must understand the competing pathways. The diagram below illustrates the bifurcation point where the N1 (Target) and N2 (Impurity) pathways diverge.

IndazoleAlkylation Start 7-Substituted Indazole (Precursor) Anion Indazole Anion (Delocalized) Start->Anion Base (NaH/K2CO3) Target N1-Benzyl Isomer (Target: Thermodynamic) Anion->Target Path A: N1 Attack (Obstructed by C7-R) Impurity_N2 N2-Benzyl Isomer (Impurity: Kinetic/Steric) Anion->Impurity_N2 Path B: N2 Attack (Sterically Accessible) Impurity_Bis 1,2-Dibenzyl Indazolium Salt Target->Impurity_Bis Over-alkylation (Excess Reagent) Impurity_N2->Impurity_Bis Over-alkylation

Caption: Mechanistic bifurcation in indazole alkylation. Note that C7-substituents (like -NO2 or -NH2) sterically hinder Path A, increasing the risk of Path B (N2-isomer formation).

Part 3: Identification & Characterization Protocols

Q: How do I definitively distinguish the N1-benzyl target from the N2-benzyl impurity?

A: 1H-13C HMBC NMR is the gold standard. Simple 1H NMR is often insufficient because the chemical shifts of the benzyl methylene protons are similar (typically


 5.5–5.8 ppm). You must use 2D NMR to observe long-range couplings.

Protocol:

  • Run HMBC (Heteronuclear Multiple Bond Correlation).

  • Focus on the Benzyl Methylene Protons (

    
    ). 
    
  • Analyze Cross-Peaks:

    • N1-Isomer (Target): The

      
       protons will show a 3-bond correlation (
      
      
      
      ) to the bridgehead carbon C7a (the carbon shared by the benzene and pyrazole rings).
    • N2-Isomer (Impurity): The

      
       protons will show a 3-bond correlation to C3  (the imine-like carbon) but NOT  to C7a. Instead, they may correlate to C3 and N2 (if 15N-HMBC is available).
      

Secondary Method: NOESY (Nuclear Overhauser Effect Spectroscopy) [2]

  • N1-Isomer: Strong NOE signal between Benzyl-

    
     and H-7  (or H-6 if C7 is substituted, though C7-substitution makes this harder). If C7 is an amine (
    
    
    
    ), you may see NOE to the amine protons.
  • N2-Isomer: Strong NOE signal between Benzyl-

    
     and H-3 .
    
Q: I see a spot on the baseline of my TLC. What is it?

A: Likely the 1,2-dibenzylindazolium salt. Indazoles are weak bases, but once alkylated, the remaining nitrogen becomes more nucleophilic (especially in the N2-isomer). Excess benzyl halide will quaternize the ring, forming a charged species that does not migrate on silica with standard eluents.

  • Verification: Run TLC with 10% MeOH/DCM + 1%

    
    . If the spot moves slightly and stains strongly with Dragendorff’s reagent, it is the quaternary salt.
    

Part 4: Remediation & Optimization

Troubleshooting Workflow

Troubleshooting Issue Impurity Detected Check_Type Identify Type Issue->Check_Type Isomer N2-Isomer (Regio) Check_Type->Isomer Same Mass, Different Rf Bis Bis-Alkylated Check_Type->Bis M+91 Mass, Baseline Spot Sol_Isomer Solution: Optimize Base/Solvent Switch to NaH/THF (Thermodynamic) or Protect C7-Amine Isomer->Sol_Isomer Sol_Bis Solution: Stoichiometry Control Reduce Benzyl Halide to 0.95 eq Bis->Sol_Bis

Caption: Decision tree for remediating common alkylation impurities.

FAQs: Optimization Strategies

Q: My ratio of N1:N2 is poor (e.g., 60:40). How can I favor the N1 product? A:

  • Thermodynamic Control: Use NaH in THF at reflux. The sodium cation coordinates with the N2 nitrogen and the C3-position, while higher temperatures favor the thermodynamically stable N1-isomer.

  • Steric Management: If you are alkylating 1H-indazole-7-amine directly, the free amine at C7 repels the incoming benzyl group from N1.

    • Strategy: Perform the alkylation on 7-nitro-1H-indazole first. The nitro group is planar and less sterically bulky in the immediate vicinity of N1 compared to a solvated amine, and it withdraws electrons, making the anion less reactive (more selective). Reduce the nitro group to the amine after benzylation.

Q: Can I separate the isomers without a column? A: Often, yes. The N1-benzyl derivatives of indazoles are typically more crystalline and less soluble in non-polar solvents than N2-isomers.

  • Protocol: Triturate the crude solid with Hexanes/Et2O (9:1). The N1-isomer often precipitates as a solid, while the oily N2-isomer remains in the mother liquor.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. (2021). Discusses the impact of C7 substituents (like nitro/ester) favoring N2 and the use of NaH/THF to restore N1 selectivity.[3][4]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. (2022). Provides computational insight into the energy barriers between N1 and N2 transition states.[5]

  • Troubleshooting regioselectivity in indazole synthesis. BenchChem Technical Guides. (2025). General protocols for optimizing base/solvent systems for indazole alkylation.

  • Differentiation of regioisomeric N-alkylation of some indazoles by advanced NMR. PubMed. (2024). Detailed NMR methodologies (HMBC/NOESY) for assigning N1 vs N2 regiochemistry.

Sources

Troubleshooting

Troubleshooting solubility issues of 1-Benzyl-1H-indazole-7-amine in aqueous buffers

Topic: Troubleshooting solubility issues of 1-Benzyl-1H-indazole-7-amine in aqueous buffers. Content Type: Technical Support Guide (Q&A, Protocols, Decision Trees).

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting solubility issues of 1-Benzyl-1H-indazole-7-amine in aqueous buffers. Content Type: Technical Support Guide (Q&A, Protocols, Decision Trees). Audience: Researchers, Medicinal Chemists, and Formulation Scientists.[1]

Compound Profile & Physicochemical Challenges

Before troubleshooting, it is critical to understand why 1-Benzyl-1H-indazole-7-amine resists solubilization. This molecule is a hydrophobic weak base . Its structural core—a fused indazole ring substituted with a lipophilic benzyl group—drives high permeability but poor aqueous solubility.

PropertyEstimated ValueImplication for Solubility
Structure 1-Benzyl-1H-indazole-7-aminePlanar aromatic system + Benzyl group = High Crystallinity (High Lattice Energy).
LogP (Lipophilicity) ~3.2 – 3.8Highly lipophilic. Prefers organic solvents (DMSO, MeOH) over water.
pKa (Conjugate Acid) ~2.5 – 3.5 (7-NH₂ group)Critical: The amine is a very weak base due to the electron-withdrawing nature of the fused pyrazole ring. At pH 7.4, it is >99.9% neutral , maximizing aggregation risk.
Classification BCS Class II or IVLow Solubility / High Permeability (likely).

Troubleshooting Guide (Q&A)

Issue 1: "Immediate precipitation occurs when I dilute my DMSO stock into PBS."

Diagnosis: You are experiencing "Solvent Shock" (Nucleation) . When a hydrophobic compound dissolved in a polar aprotic solvent (DMSO) is introduced to a highly polar aqueous buffer (PBS), the dielectric constant of the environment changes instantly. This creates a supersaturated state where the compound nucleates and crashes out before it can disperse.

Solution:

  • Intermediate Dilution: Do not jump from 100% DMSO to 1% DMSO in one step.

    • Step A: Dilute DMSO stock 1:10 into a co-solvent (e.g., PEG400 or Ethanol).

    • Step B: Dilute this mix into your buffer.[1][2]

  • Order of Addition (The "Vortex" Rule): Never add buffer to the DMSO stock. Always add the DMSO stock dropwise into rapidly vortexing buffer. This prevents local regions of high concentration where nucleation triggers.

  • Switch Buffers: Phosphate ions in PBS can sometimes facilitate "salting out" of organic bases. Try a lower ionic strength buffer like 10 mM Tris-HCl or HEPES.

Issue 2: "The compound dissolves at pH 2 but precipitates at physiological pH (7.4)."

Diagnosis: This is classic pH-dependent solubility behavior . As a weak base (estimated pKa ~3.0), 1-Benzyl-1H-indazole-7-amine is protonated (


) and soluble only in strong acid. At pH 7.4, the equilibrium shifts almost entirely to the uncharged free base (

), which is hydrophobic and insoluble.

Solution:

  • For In Vitro Assays (pH 7.4 required): You cannot rely on pH alone. You must use a solubilizing excipient (see Issue 3).

  • For Chemical Handling: Keep the compound in acidic media (0.1 N HCl) or organic solvent until the final moment of use.

Issue 3: "I need a stable formulation for animal dosing (IP/PO). What excipients work?"

Diagnosis: Simple aqueous buffers are insufficient for in vivo delivery of this scaffold.

Solution: Use Complexation or Cosolvent Systems .

  • Gold Standard: 20% (w/v) Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    .[2]
    • Mechanism:[1][3][4][5] The hydrophobic benzyl-indazole core enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior interacts with water. This prevents aggregation without altering the compound's chemical structure.

  • Alternative (Cosolvent): 5% DMSO + 40% PEG400 + 55% Water. (Note: High osmolality; ensure tolerability for specific animal models).

Decision Tree: Solubility Optimization Workflow

This flowchart guides you through the logical steps to achieve a stable solution based on your experimental needs.

SolubilityWorkflow Start Start: 1-Benzyl-1H-indazole-7-amine DMSO Stock Solution Target What is your Target pH? Start->Target Acidic Acidic (pH < 4) Target->Acidic LC-MS / Synthesis Neutral Neutral (pH 7.4) Target->Neutral Cell Assay / In Vivo DirectDil Direct Dilution into 0.1M HCl or Citrate Buffer Acidic->DirectDil CheckConc Required Concentration? Neutral->CheckConc LowConc Low (< 10 µM) CheckConc->LowConc HighConc High (> 10 µM) CheckConc->HighConc Vortex Method: Dropwise addition to vortexing buffer LowConc->Vortex Excipient Select Excipient Strategy HighConc->Excipient Cyclo Strategy A: 20% HP-beta-Cyclodextrin Excipient->Cyclo Preferred (Low Toxicity) Surfactant Strategy B: 0.5% Tween-80 + 1% DMSO Excipient->Surfactant For HTS / Cell Free Cosolvent Strategy C: PEG400 / Water (40:60) Excipient->Cosolvent For Animal Dosing

Figure 1: Decision tree for solubilizing hydrophobic weak bases like 1-Benzyl-1H-indazole-7-amine.

Experimental Protocols

Protocol A: Kinetic Solubility Assay (Rapid Screening)

Use this to determine the "crash point" of your compound in a specific buffer.

  • Preparation: Prepare a 10 mM stock solution of 1-Benzyl-1H-indazole-7-amine in 100% DMSO.

  • Plate Setup: In a 96-well clear plate, dispense 196 µL of the test buffer (e.g., PBS pH 7.4).

  • Spiking: Add 4 µL of the DMSO stock to the buffer (Final: 200 µM, 2% DMSO).

    • Note: For finer resolution, perform serial dilutions of the DMSO stock first.

  • Incubation: Shake at 500 rpm for 2 hours at room temperature.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Analysis: Measure the filtrate concentration using UV-Vis (254 nm) or HPLC-UV against a standard curve.

    • Calculation: Solubility = (Area of Filtrate / Area of Standard) × Concentration of Standard.

Protocol B: Formulation of Cyclodextrin Complex

Use this for animal studies or high-concentration cellular assays.

  • Vehicle Prep: Dissolve 2.0 g of Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) in 10 mL of sterile water (20% w/v solution). Filter sterilize (0.22 µm).
  • Compound Addition: Weigh 5 mg of 1-Benzyl-1H-indazole-7-amine powder.

  • Solubilization: Add 1 mL of the 20% HP-

    
    -CD vehicle to the powder.
    
  • Energy Input:

    • Vortex for 1 minute.

    • Sonicate in a water bath at 37°C for 20–30 minutes. The solution should turn from cloudy to clear.

  • Verification: Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the saturation limit has been reached. Use the supernatant.

References & Authoritative Grounding

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[6] Advanced Drug Delivery Reviews, 59(7), 645-666. Link

  • Di, L., & Kerns, E. H. (2006). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 10(3), 250-259. (Focus on Kinetic vs Thermodynamic solubility). Link

  • Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society. (Source for General Solubility Equation and LogP relationships).

Disclaimer: This guide is for research purposes only. 1-Benzyl-1H-indazole-7-amine is a chemical intermediate; all handling should be performed in a fume hood with appropriate PPE.

Sources

Optimization

Optimizing reaction conditions for N-benzylation of indazoles

Technical Support Center: Optimizing N-Benzylation of Indazoles Current Status: Operational Support Tier: Level 3 (Senior Scientific Advisory) Topic: Regioselective N-Benzylation of Indazoles (N1 vs. N2) Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing N-Benzylation of Indazoles

Current Status: Operational Support Tier: Level 3 (Senior Scientific Advisory) Topic: Regioselective N-Benzylation of Indazoles (N1 vs. N2)

Executive Summary & Mechanistic Insight

The Core Challenge: The N-benzylation of indazoles is governed by a competition between the N1 (thermodynamic) and N2 (kinetic) positions. Indazole exists in a tautomeric equilibrium, with the 1H-tautomer being significantly more stable (approx.[1][2] 4.5 kcal/mol) than the 2H-tautomer.

  • N1-Alkylation: Generally favored under thermodynamic control.[3][4] The N1-anion is less nucleophilic but leads to the more stable aromatic system (benzenoid structure preserved).

  • N2-Alkylation: Often favored under kinetic control or steric steering. The N2 lone pair in the neutral species is more available for attack in specific pathways (e.g., Mitsunobu), but the resulting quinonoid structure is less stable.

The "Why" Behind the Protocol: To achieve high regioselectivity, you must manipulate the transition state energy and reversibility of the reaction.

  • For N1 Selectivity: Use conditions that allow full deprotonation and equilibration (Strong base, high temp, polar aprotic solvent).

  • For N2 Selectivity: Use conditions that lock the nucleophile in a transient state or utilize steric hindrance to block N1 (Mitsunobu conditions or specific directing groups).

Visualizing the Reaction Pathway

The following diagram illustrates the tautomeric equilibrium and the divergence points for N1 vs. N2 selectivity.

IndazoleBenzylation Indazole Indazole Starting Material (1H/2H Tautomers) Deprotonation Deprotonation (Indazolyl Anion) Indazole->Deprotonation Base (NaH/K2CO3) TS_N2 Transition State N2 (Kinetic/Chelation Path) Indazole->TS_N2 Mitsunobu (PPh3/DIAD) Direct attack on N2-H TS_N1 Transition State N1 (Thermodynamic Path) Deprotonation->TS_N1 Unobstructed attack Thermodynamic control Deprotonation->TS_N2 Chelation control (e.g., Cs+ effect) Product_N1 N1-Benzyl Indazole (Major Product w/ NaH) TS_N1->Product_N1 Product_N2 N2-Benzyl Indazole (Major Product w/ Mitsunobu) TS_N2->Product_N2

Figure 1: Reaction pathway divergence showing thermodynamic (N1) vs. kinetic/chelation (N2) routes.

Optimized Experimental Protocols

Protocol A: High N1-Selectivity (The "Gold Standard")

Target: >95% N1-isomer.[4][5] Mechanism: Irreversible deprotonation creates a "naked" anion that equilibrates to the most stable product.

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve 1.0 equiv of Indazole in anhydrous THF (0.1 M concentration).

    • Note: THF is preferred over DMF here because it allows tighter ion pairing which can enhance N1 selectivity for certain substrates, though DMF is also acceptable.

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise.

    • Critical Step: Stir at 0°C for 30 mins, then warm to RT for 30 mins. Evolution of H2 gas must cease.

  • Alkylation: Cool back to 0°C. Add Benzyl Bromide (1.1 equiv) dropwise.

  • Reaction: Warm to RT and stir for 4–12 hours.

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc.[6]

Protocol B: Enhanced N2-Selectivity (Mitsunobu)

Target: Favoring N2-isomer (or mixed ratio heavily skewed to N2). Mechanism: The Mitsunobu reagent activates the alcohol (Benzyl alcohol), and the N2 nitrogen (being more basic/nucleophilic in the neutral tautomer) attacks.

  • Reagents: Indazole (1.0 equiv), Benzyl Alcohol (1.5 equiv), PPh3 (1.5 equiv) in anhydrous THF.

  • Addition: Cool to 0°C. Add DIAD or DEAD (1.5 equiv) dropwise over 15 mins.

  • Reaction: Stir at RT for 12–24 hours.

  • Note: This method avoids the anionic intermediate, often shifting selectivity toward N2.

Data Center: Condition Effects on Regioselectivity

The following table summarizes how changing variables shifts the N1:N2 ratio.

VariableConditionPrimary OutcomeReason
Base NaH (Sodium Hydride)Strong N1 Favor Complete deprotonation; thermodynamic control.[6]
K2CO3 / Cs2CO3Mixture (N1 dominant) Weaker bases; Cs+ can sometimes coordinate to N2, slightly increasing N2 yield.
Solvent THF (Tetrahydrofuran)N1 Favor Moderate polarity; tight ion pairing.
DMF / DMSON1 Favor (Fast) High polarity dissociates ion pairs, increasing overall rate but sometimes eroding selectivity.
TolueneLow Yield / Mix Poor solubility for salts; heterogeneous reaction.
Temp High (>80°C)N1 Exclusive Accelerates equilibration to thermodynamic product.
Low (<0°C)Kinetic Mix Traps kinetic products (N2) before they rearrange (if reversible).

Troubleshooting Center (FAQs)

Category: Regioselectivity Issues

Q: I am getting a 60:40 mixture of N1:N2. How do I push this to N1?

  • Diagnosis: You are likely operating under kinetic control or incomplete deprotonation.

  • Solution:

    • Switch base to NaH (if using Carbonates).

    • Switch solvent to THF or DMF .

    • Heat the reaction. Run the reaction at 60°C–80°C. The N2-benzyl product can sometimes rearrange to the N1-benzyl product (intermolecularly) under high thermal stress with free bromide ions present.

    • Sterics: If your indazole has a bulky group at C7, N1 is sterically hindered. You may need to use a more reactive electrophile (Benzyl Iodide) to compensate.

Q: I specifically need the N2-isomer. Protocol B (Mitsunobu) failed.

  • Diagnosis: Mitsunobu can be sensitive to steric bulk or pKa.

  • Solution: Try the "Trichloroacetimidate Method" .

    • Use Benzyl trichloroacetimidate with a catalytic amount of Lewis acid (e.g., TMSOTf or BF3·OEt2) in DCM. This proceeds via an SN1-like pathway that often favors the more nucleophilic N2 position of the neutral indazole.

Category: Yield & Conversion

Q: My reaction stalls at 50% conversion.

  • Diagnosis: Water in the solvent or "Base Death".

  • Solution:

    • Dry Solvents: Indazolyl anions are highly basic. Even ppm levels of water in DMF/THF will quench the anion back to starting material.

    • Re-dose Base: Add another 0.5 equiv of NaH.

    • Leaving Group: Switch from Benzyl Chloride to Benzyl Bromide (better leaving group).

Q: I see a new spot on TLC that isn't N1 or N2.

  • Diagnosis: Likely C3-alkylation or Quaternary Salt (Dialkylation).

  • Solution:

    • C3-Alkylation: Occurs if the base is too strong/temperature too high for too long. Lower temp to RT.

    • Dialkylation: You have formed the N1,N2-dibenzyl indazolium salt. Avoid large excesses of benzyl bromide. Stick to 1.05–1.1 equivalents.

Interactive Troubleshooting Tree

Use this flow to diagnose your specific experimental failure.

Troubleshooting Start Start: Identify Problem Issue What is the main issue? Start->Issue LowYield Check Reagents Issue->LowYield Low Yield / No Reaction WrongIsomer Desired Isomer? Issue->WrongIsomer Wrong Regioisomer WaterCheck Is solvent anhydrous? LowYield->WaterCheck WantN1 Want N1 (Thermodynamic) WrongIsomer->WantN1 WantN2 Want N2 (Kinetic) WrongIsomer->WantN2 BaseCheck Is Base NaH? WaterCheck->BaseCheck Yes DrySolvent Action: Distill THF/DMF or use Mol. Sieves WaterCheck->DrySolvent No SwitchNaH Action: Switch to NaH (Stronger deprotonation) BaseCheck->SwitchNaH No (Using K2CO3) Heat Action: Heat to 60°C BaseCheck->Heat Yes (Reaction too slow) UseNaHTHF Protocol A WantN1->UseNaHTHF Action: Use NaH/THF Long reaction time UseMitsunobu Protocol B WantN2->UseMitsunobu Action: Use Mitsunobu (PPh3/DIAD)

Figure 2: Diagnostic decision tree for common reaction failures.

References

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry, 2024.

  • Development of a selective and scalable N1-indazole alkylation. RSC Advances / PMC, 2024.

  • Troubleshooting regioselectivity in indazole synthesis. BenchChem Technical Guides, 2025.

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis / Organic Chemistry Portal, 2022.

  • Regioselective N-alkylation of the 1H-indazole scaffold. University College Cork / MPG, 2021.

Sources

Troubleshooting

Preventing degradation of 1-Benzyl-1H-indazole-7-amine during storage

Technical Support Center: Stability & Handling of 1-Benzyl-1H-indazole-7-amine Compound ID: 1-Benzyl-1H-indazole-7-amine CAS: 43120-25-8 Chemical Class: Amino-indazole / Primary Aromatic Amine Support Level: Tier 3 (Seni...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 1-Benzyl-1H-indazole-7-amine

Compound ID: 1-Benzyl-1H-indazole-7-amine CAS: 43120-25-8 Chemical Class: Amino-indazole / Primary Aromatic Amine Support Level: Tier 3 (Senior Application Scientist)[1][2]

Executive Summary: The Stability Paradox

As a Senior Application Scientist, I often see this compound mishandled because researchers underestimate the reactivity of the 7-amino group. While the indazole core is robust, the amine at position 7 is electronically coupled to the aromatic system, making it a "soft" nucleophile. It is highly susceptible to oxidative coupling and atmospheric carbonylation (reacting with CO₂).[2]

If your white powder turns yellow or brown, you are witnessing the formation of azo-dimers or N-oxides.[1][2] If it becomes "gummy" or shows a new peak in LC-MS +44 Da, you have formed a carbamate species from air exposure.[1][2]

Module 1: Storage Protocols (Prevention)

Q: I just received a 5g batch. How do I store it to prevent degradation over 6+ months?

A: You must treat this compound as an air-sensitive primary aromatic amine.[1][2] The "shelf-stable" label often assumes an unopened seal.[1][2] Once opened, the clock starts ticking.

Protocol: The "Triple-Barrier" Storage System

ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Slows the kinetics of auto-oxidation and dimerization.[1][2]
Atmosphere Argon (Ar) Nitrogen (

) is acceptable, but Argon is heavier than air and provides a better "blanket" for fluffier powders.
Container Amber Glass + Parafilm Blocks UV light (prevents photolytic radical formation).[2] Plastic absorbs moisture; glass is impermeable.[2]
Desiccant Silica Gel / Drierite Prevents hydrolysis-assisted oxidation.[1][2]

Critical Step: Do not store the free base in a fridge shared with acids (HCl, Acetic Acid). Volatile acid vapors will react with the amine to form surface salts, altering stoichiometry.

Module 2: Troubleshooting & Diagnosis

Q: My sample has turned from off-white to a light brown/tan color. Is it still usable?

A: The color change indicates surface oxidation (formation of p-iminoquinone-like species or azo-coupling).[1][2]

  • If purity is >95% by HPLC: You can likely use it, but calculate concentration based on the active fraction.

  • If purity is <90%: You must repurify.[2] The oxidation products can act as radical initiators or metal chelators, ruining catalysis or biological assays.

Q: I see a new impurity peak at [M+44] in my LC-MS. What is this?

A: This is the Carbamate Artifact .

  • Mechanism: Primary amines react with atmospheric

    
     to form carbamic acid/carbamates (
    
    
    
    ).[1][2]
  • Cause: The sample was left open to air or stored in a container that "breathes" (like a plastic Falcon tube).

  • Fix: This is often reversible.[2] Acidifying the sample (e.g., dissolving in dilute HCl) will decarboxylate the carbamate back to the amine and release

    
    .
    

Visualizing the Degradation Pathways

DegradationPathways Compound 1-Benzyl-1H-indazole-7-amine (Active) Oxidation Oxidative Species (N-Oxides / Azo Dimers) Compound->Oxidation O2 / Light (Irreversible) Carbamate Carbamate (R-NH-COO-) Compound->Carbamate CO2 (Air) (Reversible w/ Acid) Salt Salt Formation (R-NH3+ Cl-) Compound->Salt Acid Vapors (Stable) Carbamate->Compound H+ / Heat

Figure 1: Primary degradation pathways.[1][2] Note that oxidation is generally irreversible, while CO2 absorption (carbamate) can often be reversed.

Module 3: Handling & Recovery Protocols

Q: How do I handle this compound for weighing without a glovebox?

A: Use the "Aliquot & Flush" technique.

  • Allow the vial to warm to room temperature before opening (prevents water condensation on the cold solid).

  • Open the vial, quickly weigh the necessary amount.

  • Immediately flush the headspace of the stock vial with a gentle stream of Argon or Nitrogen for 15-30 seconds.

  • Seal tightly with the cap and wrap with Parafilm.[2]

Q: My compound is degraded (brown). How can I purify it?

A: Since this is an amine, Acid-Base Extraction is the most efficient purification method, leveraging its basicity to separate it from neutral oxidation byproducts.

Protocol: Acid-Base Rescue

  • Dissolve: Dissolve the impure brown solid in 1M HCl (The amine forms a water-soluble salt; neutral oxidation impurities usually remain insoluble or organic-soluble).[1][2]

  • Wash: Extract this aqueous acid solution with Dichloromethane (DCM) or Ethyl Acetate .[2]

    • Discard the organic layer (this contains the brown non-basic impurities).

  • Basify: Slowly add 1M NaOH or saturated

    
     to the aqueous layer until pH > 10. The amine will precipitate or oil out as the free base.
    
  • Extract: Extract the now-cloudy aqueous mixture with fresh DCM (3x).

  • Dry & Concentrate: Dry the combined DCM layers over

    
    , filter, and evaporate. You should recover off-white solid.[1][2]
    

Module 4: Solvent Compatibility Guide

Q: Which solvents should I avoid when making stock solutions?

A: Avoid ketones and chlorinated solvents for long-term storage.[1][2]

SolventCompatibilityNotes
DMSO High Good for biological stocks.[1][2] Store at -20°C. Freeze/thaw cycles can introduce moisture.[1][2]
Ethanol/Methanol Medium Good solubility, but protic solvents can facilitate proton-transfer reactions if impurities are present.[1][2]
Acetone/Ketones DO NOT USE Primary amines react with ketones to form Schiff Bases (imines).[2]
Chloroform Low Often contains traces of HCl (acidic) and phosgene over time, which reacts with amines.
Water Zero Insoluble as free base.[2] Requires acidification to dissolve.[2]

References

  • PubChem. (n.d.).[2][3] 1-Benzyl-1H-indazole.[1][2][3][4] National Center for Biotechnology Information.[2] Retrieved March 2, 2026, from [Link]

  • Sella, A. (2015).[2] Schlenk Lines and Air-Sensitive Chemistry. Chemistry World. Retrieved March 2, 2026, from [Link]

  • Org. Process Res. Dev. (2012).[2] Stability of Primary Amines: Oxidative Degradation Pathways. American Chemical Society.[2] (General reference for amine oxidation mechanisms).

Sources

Optimization

Technical Guide: Isolation and Characterization of 1-Benzyl-1H-indazole-7-amine Isomers

This is a technical support guide designed for researchers and analytical scientists. It addresses the specific challenges of separating and identifying the regioisomers of 1-Benzyl-1H-indazole-7-amine , a compound where...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers and analytical scientists. It addresses the specific challenges of separating and identifying the regioisomers of 1-Benzyl-1H-indazole-7-amine , a compound where the interplay of tautomerism and basicity creates unique separation hurdles.

The Core Challenge: Indazole Regioisomerism

In the synthesis of 1-Benzyl-1H-indazole-7-amine , the primary impurity profile stems from the ambident nucleophilicity of the indazole ring. When alkylating 7-aminoindazole (or its precursors), the benzyl group can attach to either the N1 or N2 nitrogen.

  • Target Compound: 1-Benzyl-1H-indazole-7-amine (Thermodynamically favored).

  • Primary Isomer: 2-Benzyl-2H-indazole-7-amine (Kinetically favored or byproduct).

  • Secondary Issue: The C7-amine group adds basicity (

    
    ) and polarity, leading to peak tailing on standard silica or C18 phases if not managed.
    

This guide provides a self-validating workflow to separate these isomers and confirm their identity.

Module 1: Chromatographic Method Development (HPLC/UHPLC)

Strategic Overview

Separating N1 and N2 isomers requires exploiting their difference in dipole moment and hydrophobicity . N2-isomers are typically more polar and elute earlier in Reverse Phase (RP) systems, but this can vary based on the stationary phase.

Critical Factor: The 7-amino group causes strong silanol interactions (tailing). You must control pH.

Recommended Method Parameters
ParameterCondition A (High pH - Recommended)Condition B (Low pH - Alternative)
Stationary Phase C18 Hybrid Particle (e.g., Waters XBridge, Phenomenex Gemini NX)C18 or Phenyl-Hexyl (e.g., Agilent Zorbax SB-C18)
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile (100%)Acetonitrile + 0.05% TFA
Gradient 5% B to 95% B over 15 min5% B to 95% B over 15 min
Flow Rate 1.0 mL/min (Standard Analytical)1.0 mL/min
Temperature 40°C30°C
Detection UV @ 254 nm (Isosbestic) & 220 nmUV @ 254 nm
Step-by-Step Optimization Protocol
  • Screening: Inject the crude mixture using Condition A . High pH keeps the 7-amine neutral, improving retention and peak symmetry.

  • Resolution Check: If

    
     between N1 and N2 peaks, switch to a Phenyl-Hexyl  column. The 
    
    
    
    interactions often discriminate better between the delocalized systems of N1 vs N2 isomers.
  • Tailing Mitigation: If tailing persists (

    
    ), increase buffer concentration to 20 mM or add 5% methanol to Mobile Phase A.
    

Module 2: Structural Validation (Isomer ID)

You cannot rely on retention time alone. You must validate the structure spectroscopically.

The NMR Logic Gate

The definitive method to distinguish N1 from N2 alkylation is 2D NMR (NOESY/HMBC) .

  • N1-Benzyl (Target): The Benzyl

    
     protons will show a NOE correlation (or HMBC cross-peak) to C7a  (the bridgehead carbon) and potentially the proton at C7  (if the amine doesn't exchange too fast, but C7 is substituted here, so look for H2  or H3  absence). Correction: With 7-amine, look for NOE to H2  (if N1 substituted, H2 is far? No, H2 is the other nitrogen).
    
    • Rule: N1-Benzyl

      
       correlates with H7  (impossible here as it is 
      
      
      
      ) or C7a .
    • N2-Benzyl (Isomer): The Benzyl

      
       correlates strongly with H3  (the proton on the pyrazole ring).
      
Diagram: Isomer Identification Workflow

IsomerID Start Isolate Peak A & Peak B NMR Acquire 1H NMR & NOESY Start->NMR CheckH3 Check NOE: Benzyl CH2 <-> Indazole H3 NMR->CheckH3 IsN2 Strong NOE with H3? CheckH3->IsN2 ResultN2 Confirmed: N2-Isomer (Usually Impurity) IsN2->ResultN2 YES (Proximity) ResultN1 Confirmed: N1-Isomer (Target) IsN2->ResultN1 NO (Remote)

Caption: Logic flow for distinguishing N1 vs. N2 regioisomers using Nuclear Overhauser Effect (NOE) spectroscopy.

Troubleshooting & FAQs

Q1: I see three distinct peaks with the same mass (M+H). What is the third one?

Diagnosis: If you alkylated unprotected 7-aminoindazole, the third peak is likely the Exocyclic Amine Alkylation (N-benzyl on the amine group) or a Bis-alkylated product. Solution:

  • Check the fragmentation pattern in MS/MS. Ring alkylation is more stable; exocyclic amine alkylation often loses the benzyl group more easily.

  • Prevention: Ensure the 7-amine was protected (e.g., Boc, Phthalimide) before the benzylation step.

Q2: My peaks are tailing severely, even with TFA.

Diagnosis: The 7-amine is interacting with residual silanols on the column stationary phase. Solution:

  • Switch to High pH: Use the Ammonium Bicarbonate (pH 10) method described in Module 1. At pH 10, the amine is deprotonated (neutral), eliminating ion-exchange interactions with silanols.

  • Add Ion Pair Reagent: If you must use low pH, add 5-10 mM Heptafluorobutyric Acid (HFBA) instead of TFA. It masks the amine more effectively.

Q3: How do I scale this up for Prep-HPLC?

Guidance:

  • Solubility: Dissolve the sample in DMSO:Methanol (1:1). Avoid pure DMSO if possible as it ruins peak shape.

  • Loading: For a 19x150mm Prep Column, inject 50-100 mg.

  • Focusing: Use "At-Column Dilution" (ACD) if the sample precipitates in the mobile phase. Pump 5% aqueous buffer through the makeup pump to dilute the DMSO plug before it hits the column.

References

  • Regioselectivity in Indazole Alkylation : BenchChem. Troubleshooting regioselectivity in indazole synthesis. Retrieved from

  • NMR Identification of N1/N2 Isomers : Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. PubMed.[1][2] Retrieved from

  • HPLC Method Development for Basic Compounds : Top 2 tips for HPLC method development. Axion Labs. Retrieved from

  • General Indazole Properties : 1-Benzyl-1H-indazole Structure and Properties. PubChem.[1][2][3][4] Retrieved from

Sources

Troubleshooting

Addressing peak tailing in HPLC analysis of aromatic amines.

Welcome to the Chromatography Technical Support Center. Ticket Subject: Addressing Peak Tailing in HPLC Analysis of Aromatic Amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center.

Ticket Subject: Addressing Peak Tailing in HPLC Analysis of Aromatic Amines. Assigned Specialist: Senior Application Scientist (Separations Division). Status: Open.

Introduction: The "Shark Fin" Problem

You are likely here because your aromatic amines (anilines, pyridines, etc.) are eluting not as sharp Gaussian bands, but as asymmetrical "shark fins"—sharp fronts with elongated tails.

In the analysis of basic compounds, peak tailing is rarely a random error; it is a symptom of a specific chemical mismatch between your analyte and the stationary phase. As aromatic amines are weak bases (typically


 3–6), they are particularly prone to secondary silanol interactions .

This guide moves beyond generic advice ("check the frit") and targets the specific physicochemical mechanisms driving amine tailing, providing self-validating protocols to resolve them.

Module 1: The Mechanism (Why is this happening?)

To fix the tail, you must understand the "Silanol Trap."

Standard Reverse Phase Chromatography (RPC) relies on hydrophobic interaction between the analyte and the C18 ligand. However, the silica support surface contains residual silanol groups (


) .[1]
  • The Ionization Mismatch: At neutral pH (pH 6–7), aromatic amines are often protonated (

    
    ), and residual silanols are ionized (
    
    
    
    ).
  • The Secondary Interaction: The positively charged amine binds ionically to the negatively charged silanol. This is an ion-exchange mechanism.[2]

  • The Result: Ion-exchange kinetics are slower than hydrophobic partitioning. A fraction of your sample gets "stuck" on the silanols and elutes later than the main band, creating the tail.[3]

Visualizing the Interaction

The following diagram illustrates the competition that causes tailing.

SilanolInteraction cluster_0 Stationary Phase Surface Analyte Protonated Amine (R-NH3+) C18 C18 Ligand (Hydrophobic Retention) Analyte->C18 Fast Kinetics (Sharp Peak) Silanol Ionized Silanol (Si-O-) Analyte->Silanol Slow Kinetics (Peak Tailing) Detector Detector Signal C18->Detector Silanol->Detector

Figure 1: The "Dual Mechanism" problem. The amine undergoes fast hydrophobic exchange (green) and slow ionic exchange (red), resulting in a composite tailed peak.

Module 2: Mobile Phase Optimization (The Chemistry Fix)

The most effective way to eliminate tailing is to break the ionic interaction described above. We do this by manipulating the pH to neutralize either the silanol or the amine.

Strategy A: The "Low pH" Approach (Suppression of Silanols)[4]
  • Concept: Lower the pH below the

    
     of the silanols (approx. 3.5). At pH < 3.0, silanols are protonated (
    
    
    
    ) and neutral, preventing ionic binding with the amine.
  • Protocol:

    • Prepare mobile phase with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) (pH ~2.7).

    • Warning: TFA is a strong ion-pairing agent. It fixes tailing effectively but may suppress ionization in LC-MS applications.

  • Trade-off: Basic compounds are fully ionized at low pH, making them very polar. They may elute too quickly (near the void volume,

    
    ).
    
Strategy B: The "High pH" Approach (Suppression of Amines)
  • Concept: Raise the pH above the

    
     of the aromatic amine (typically > 9 or 10). The amine becomes neutral (
    
    
    
    ). Neutral amines cannot interact ionically with silanols and are more hydrophobic, increasing retention.
  • Protocol:

    • Use 10mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonium Hydroxide .

    • CRITICAL WARNING: Standard silica dissolves at pH > 8.0. You MUST use a "High pH Stable" column (Hybrid or Polymer-based) for this strategy.

  • Benefit: This is often the superior modern approach for basic drugs, offering better retention and perfect symmetry.

Strategy C: The "Sacrificial Base" (Triethylamine)[5]
  • Concept: If you must work at neutral pH (e.g., for stability reasons), add a competing base like Triethylamine (TEA). TEA saturates the active silanol sites, blocking the analyte from binding to them.

  • Protocol:

    • Add 5–10 mM TEA to the aqueous buffer.

    • Adjust pH after adding TEA.

Module 3: Column Selection (The Hardware Fix)

Not all C18 columns are created equal.[4] Older "Type A" silica is acidic and metal-contaminated, guaranteeing tailing for amines.

Comparison of Column Technologies for Aromatic Amines:

Column TechnologyDescriptionSuitability for AminespH Limit
Type A Silica Older, acidic, high metal content.Poor. Severe tailing expected.2.0 – 7.5
Type B (BDS) "Base Deactivated Silica." High purity, low metals.Good. Standard for modern analysis.2.0 – 8.0
End-Capped Secondary bonding step to cover free silanols.Better. Reduces accessible silanols.2.0 – 8.5
Polar Embedded Contains embedded polar group (e.g., amide) in ligand.Excellent. Shields silanols electrostatically.2.0 – 9.0
Hybrid / Polymer Organo-silica hybrid particles (e.g., BEH, Gemini).Best. Allows High pH (Strategy B).1.0 – 12.0

Module 4: Troubleshooting Workflow

Use this logic gate to diagnose your specific issue.

TroubleshootingTree Start Problem: Tailing Peak (As > 1.5) CheckPH Check Mobile Phase pH Start->CheckPH DecisionPH Is pH between 3.0 and 7.0? CheckPH->DecisionPH YesMidPH Yes (Danger Zone) DecisionPH->YesMidPH Yes NoMidPH No (pH < 3 or > 10) DecisionPH->NoMidPH No ActionMidPH Action: Lower pH to < 3.0 OR Add 10mM TEA YesMidPH->ActionMidPH CheckCol Check Column Type NoMidPH->CheckCol DecisionCol Is it Type A / Non-Endcapped? CheckCol->DecisionCol ActionNewCol Action: Switch to Hybrid or End-Capped Column DecisionCol->ActionNewCol Yes CheckSys Check System (Dead Volume) DecisionCol->CheckSys No (Column is Modern) ActionSys Action: Replace tubing with 0.005" ID PEEK CheckSys->ActionSys

Figure 2: Step-by-step logic for isolating the source of peak asymmetry.

Frequently Asked Questions (FAQs)

Q: I am using a brand new C18 column, but my USP Tailing Factor is still 1.8. Why? A: Even new columns can tail if the chemistry is wrong. If you are running an aniline derivative at pH 6.0 on a standard C18, tailing is chemically inevitable due to silanol ionization. Lower your pH to 2.5 or switch to a "Polar Embedded" group column.

Q: Can I just increase the buffer concentration to fix tailing? A: Sometimes. Increasing buffer strength (e.g., from 10mM to 50mM) suppresses the electrical double layer and can mask silanol interactions, but pH control is generally more effective and produces less salt precipitation risk in your LC pumps [1].

Q: I cannot use TEA because I am using LC-MS. What do I do? A: TEA causes severe signal suppression in MS. For LC-MS, your best option is Strategy B (High pH) using Ammonium Hydroxide (volatile buffer) and a Hybrid column (e.g., Waters XBridge or Phenomenex Gemini). This maximizes sensitivity and peak shape simultaneously [2].[5]

References

  • LCGC International. (2022). HPLC Diagnostic Skills II – Tailing Peaks.Link

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.Link

  • Phenomenex. (2025). HPLC Tech Tip: Basic Analytes and High pH.Link

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.Link

Sources

Optimization

Side reactions to avoid in the synthesis of substituted indazoles

Topic: Troubleshooting Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Status: Active Support Introduction: The Indazole Challenge Welcome to the Indazole Synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Status: Active Support

Introduction: The Indazole Challenge

Welcome to the Indazole Synthesis Technical Support Center. The indazole scaffold is a privileged structure in drug discovery (e.g., Axitinib, Pazopanib), yet its synthesis is plagued by two persistent failure modes: ambivalent N-nucleophilicity (regioselectivity) and labile intermediates (decomposition).

This guide does not just list reactions; it diagnoses why your specific route failed and prescribes the mechanistic fix.

Module 1: Troubleshooting Regioselectivity (N1 vs. N2)

User Issue: "I am alkylating a 1H-indazole and consistently getting an inseparable mixture of N1- and N2-alkylated products."
Diagnostic Analysis

The indazole anion is an ambient nucleophile. The N1 position is thermodynamically favored (aromaticity of the benzene ring is preserved), while the N2 position is often kinetically favored (less sterically hindered and higher electron density in certain tautomers).

  • Root Cause: Inappropriate base/solvent combination preventing thermodynamic equilibration or failing to chelate the N2 site.

The Fix: Solvent & Base Matrix

Use this matrix to force the reaction toward your desired isomer.

Desired IsomerRecommended SystemMechanism of Action
N1-Alkylation NaH / THF or Dioxane Chelation Control: The Na⁺ cation coordinates tightly with N2, blocking it and directing the electrophile to N1. THF promotes tight ion pairing.
N1-Alkylation KOtBu / DMF (High Temp) Thermodynamic Control: High temperature allows reversible alkylation, eventually settling in the thermodynamic N1 well.
N2-Alkylation Meerwein Salt / DCM Kinetic Control: Highly reactive alkylating agents (e.g., Et₃O⁺BF₄⁻) attack the most electron-rich nitrogen (N2) immediately without equilibration.
N2-Alkylation Cs₂CO₃ / Acetone Loose Ion Pairing: The large Cesium cation dissociates the ion pair, exposing the N2 lone pair for attack.
Visualizing the Pathway

The following diagram illustrates the bifurcation between Kinetic (N2) and Thermodynamic (N1) pathways.

IndazoleRegio Start 1H-Indazole Anion Indazolyl Anion (Delocalized) Start->Anion Deprotonation TS_N2 TS: N2 Attack (Kinetic, Lower Barrier) Anion->TS_N2 Fast, Sterically Open TS_N1 TS: N1 Attack (Thermodynamic, Higher Barrier) Anion->TS_N1 Slow, Sterically Hindered Prod_N2 N2-Alkyl Indazole (Quinoid-like, Less Stable) TS_N2->Prod_N2 Prod_N1 N1-Alkyl Indazole (Benzenoid, More Stable) TS_N1->Prod_N1 Prod_N2->Anion Reversible (High Temp)

Caption: Kinetic vs. Thermodynamic control in indazole alkylation. N2 attack is faster but reversible; N1 is slower but stable.

Module 2: Hydrazine Condensation Failures (Wolff-Kishner Side Reaction)

User Issue: "I reacted a 2-fluorobenzaldehyde with hydrazine to close the ring, but I isolated a toluene derivative instead of the indazole."
Diagnostic Analysis

This is a classic "hidden" side reaction. When condensing hydrazines with aldehydes at high temperatures, the intermediate hydrazone can undergo a Wolff-Kishner reduction instead of the desired nucleophilic aromatic substitution (


) cyclization.
  • Side Product: The aldehyde carbonyl is reduced to a methyl group (e.g., 2-fluorotoluene).

  • Trigger: Excess hydrazine and high temperatures without an activating group on the ring.

The Protocol Fix: The O-Methyloxime Route

To avoid reduction, bypass the free aldehyde intermediate by using an O-methyloxime.

Step-by-Step Protocol:

  • Oxime Formation: Treat the 2-halobenzaldehyde with methoxylamine hydrochloride (

    
    ) and pyridine in ethanol at RT.
    
  • Cyclization:

    • Dissolve the O-methyloxime in a polar aprotic solvent (DMSO or NMP).

    • Add hydrazine hydrate (excess, 5–10 equiv).

    • Heat to 80–100 °C.

  • Mechanism: The methoxy group makes the nitrogen less basic and the intermediate less prone to reduction, forcing the intramolecular

    
     displacement of the halogen.
    

Expert Tip: If your substrate has electron-donating groups, the


 step will be sluggish. Switch to a Pd-catalyzed cross-coupling (Buchwald-Hartwig type) using a catalyst like 

/ Xantphos.

Module 3: The Davis-Beirut Reaction (2H-Indazoles)

User Issue: "My Davis-Beirut reaction (o-nitrobenzylamine + base) stalled or produced an open-ring amide."
Diagnostic Analysis

The Davis-Beirut reaction generates 2H-indazoles via a reactive nitroso imine intermediate.[1][2]

  • Side Reaction 1: Ring Opening. The final 2H-indazole is sensitive to hydrolysis if the reaction is left too long in aqueous base, opening to an amino-amide.

  • Side Reaction 2: Azoxy Formation. Incomplete reduction of the nitro group can lead to azoxy dimers.

Visualizing the Critical Intermediate

Understanding the nitroso intermediate is key to controlling this reaction.

DavisBeirut Start o-Nitrobenzylamine Nitroso Nitroso Imine Intermediate (HIGHLY REACTIVE) Start->Nitroso Dehydration (-H2O) Base Base (KOH/MeOH) Cyclization N-N Bond Formation Nitroso->Cyclization Electrocyclic Closure Product 2H-Indazole Cyclization->Product SideProd Ring-Opened Amide (Hydrolysis) Product->SideProd Over-exposure to aq. Base

Caption: The Davis-Beirut pathway.[3][4] The nitroso imine is the branch point; water exclusion prevents hydrolysis.

Optimization Protocol
  • Solvent: Use anhydrous alcohols (MeOH or EtOH) to minimize hydrolysis risk.

  • Time: Monitor by TLC/LCMS strictly. Stop immediately upon consumption of the starting material.[5]

  • Additives: If the reaction is sluggish, adding a mild reducing agent (e.g.,

    
    ) can assist the nitro-to-nitroso conversion, though this technically shifts the mechanism toward a reductive cyclization (Cadogan-like).
    

Module 4: Diazotization Risks (Jacobson/Bartoli Types)

User Issue: "I tried cyclizing an o-amino derivative via diazotization and generated a triazole impurity."
Diagnostic Analysis

When generating a diazonium salt to close the indazole ring (Jacobson synthesis), the solvent choice is critical.

  • The Trap: If Acetonitrile (MeCN) is used as a solvent or co-solvent, the diazonium species can undergo a [3+2] cycloaddition with the nitrile triple bond, forming a 1,2,4-triazole instead of the indazole.

Corrective Action
  • Solvent: Switch to DMF or Acetic Acid .

  • Temperature: Keep the diazotization step < 5 °C.

  • Quench: Ensure no unreacted nitrile sources are present in the mixture.

References

  • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[6] General Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. Journal of Organic Chemistry.[7] [Link]

  • Kurth, M. J., Olmstead, M. M., & Haddadin, M. J. (2005).[4] 2H-Indazoles via the Davis-Beirut Reaction.[1][2][3][7] Journal of Organic Chemistry.[7] [Link]

  • Cheung, M. H., & Peng, Y. (2021). Regioselective N-alkylation of the 1H-indazole scaffold.[8][9][10] PMC. [Link]

  • WuXi Biology. Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi AppTec. [Link]

Sources

Troubleshooting

Technical Support Center: 1-Benzyl-1H-indazole-7-amine Synthesis

The following technical support guide is structured to assist with the scale-up synthesis of 1-Benzyl-1H-indazole-7-amine . This guide prioritizes regiochemical control and safety during the reduction of the nitro group,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is structured to assist with the scale-up synthesis of 1-Benzyl-1H-indazole-7-amine . This guide prioritizes regiochemical control and safety during the reduction of the nitro group, which are the two primary bottlenecks in this workflow.

Case ID: IND-7AM-SCALE Status: Open Priority: High (Scale-Up Optimization) Assigned Specialist: Senior Application Scientist

Executive Summary

Scaling up 1-Benzyl-1H-indazole-7-amine presents two distinct challenges:

  • Regioselectivity (The N1 vs. N2 Problem): Direct alkylation of 7-nitroindazole heavily favors the undesired N2-isomer due to the steric and electronic influence of the nitro group at C7.

  • Safety (The Reduction Step): Reducing a nitro group on a kilogram scale generates significant heat and requires strict exotherm management.

This guide provides two workflows: Route A (The Regioselective Cyclization) , which is recommended for scale-up to avoid isomer separation, and Route B (The Direct Alkylation) , provided for users restricted to 7-nitroindazole as a starting material.

Module 1: Route Selection & Strategy

Decision Matrix: Which route should I use?
FeatureRoute A: Cyclization (Recommended) Route B: Direct Alkylation (Legacy)
Starting Material 2-Fluoro-3-nitrobenzaldehyde7-Nitroindazole
Key Reagent Benzylhydrazine dihydrochlorideBenzyl bromide
Regioselectivity >98% N1-Isomer (Structurally enforced)Poor (~40:60 N1:N2) (Requires chromatography)
Purification Crystallization (High Yield)Column Chromatography (Low Yield/High Cost)
Scale Suitability High (Kg-scale ready)Low (Bottleneck at purification)
Visual Workflow

The following diagram illustrates the logic flow for selecting the synthesis pathway and the critical checkpoints.

SynthesisStrategy Start Start: Scale-Up Planning Choice Select Starting Material Start->Choice RouteA Route A: Cyclization (2-Fluoro-3-nitrobenzaldehyde) Choice->RouteA High Purity Required RouteB Route B: Alkylation (7-Nitroindazole) Choice->RouteB Material Availability StepA1 Step 1: Hydrazone Formation (In situ) RouteA->StepA1 StepB1 Step 1: Alkylation (NaH or Cs2CO3) RouteB->StepB1 StepA2 Step 2: SNAr Cyclization (Enforces N1-Benzyl) StepA1->StepA2 Convergence Intermediate: 1-Benzyl-7-nitroindazole StepA2->Convergence StepB2 Step 2: Isomer Separation (Critical Bottleneck) StepB1->StepB2 StepB2->Convergence Reduction Step 3: Nitro Reduction (Fe/NH4Cl or H2/Pd) Convergence->Reduction Final Product: 1-Benzyl-1H-indazole-7-amine Reduction->Final

Caption: Logical workflow comparing the Regioselective Cyclization (Route A) vs. Direct Alkylation (Route B).

Module 2: Detailed Protocols & Troubleshooting

Protocol A: Regioselective Cyclization (Recommended)

Why this works: By reacting 2-fluoro-3-nitrobenzaldehyde with benzylhydrazine, the benzyl group is attached to the nitrogen before the ring closes. The nucleophilic attack on the aryl fluoride forces the formation of the N1-benzyl bond, effectively eliminating the N2 isomer [1].

Reagents:

  • 2-Fluoro-3-nitrobenzaldehyde (1.0 eq)

  • Benzylhydrazine dihydrochloride (1.1 eq)

  • Potassium Carbonate (K2CO3) (3.0 eq)

  • Solvent: DMF or DMAc (5 vol)

Step-by-Step:

  • Hydrazone Formation: Dissolve benzylhydrazine dihydrochloride and K2CO3 in DMF. Stir for 30 min to release the free base. Add 2-fluoro-3-nitrobenzaldehyde.

  • Cyclization: Heat the mixture to 80–100°C. The hydrazone intermediate undergoes intramolecular nucleophilic aromatic substitution (SNAr) to close the ring.

  • Quench: Pour into ice water. The product, 1-benzyl-7-nitroindazole , typically precipitates as a solid.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Troubleshooting Q&A:

Q: The reaction is stalling at the hydrazone intermediate. A: Ensure the temperature is at least 80°C. The SNAr displacement of the fluorine requires thermal energy. If using K2CO3, ensure it is finely milled; switching to Cs2CO3 (1.0 eq) can accelerate the cyclization due to the "cesium effect" (higher solubility/reactivity).

Protocol B: Direct Alkylation (Legacy Route)

Warning: Alkylation of 7-nitroindazole is known to favor the N2-isomer (often >60%) due to the electron-withdrawing nitro group at C7 and steric hindrance [2]. Use this route only if Route A is impossible.

Optimization for N1-Selectivity: To maximize the N1 isomer (thermodynamic product), use high temperatures and a counter-ion that encourages tight ion-pairing or chelation control.

Reagents:

  • 7-Nitroindazole (1.0 eq)

  • Benzyl Bromide (1.1 eq)[1][2]

  • Base: Cs2CO3 (2.0 eq) — Cesium is preferred over Sodium to shift selectivity.

  • Solvent: DMF (Anhydrous)

  • Temperature: 80–100°C[3]

Troubleshooting Q&A:

Q: I have a mixture of N1 and N2 isomers. How do I separate them on a large scale without a column? A: You must rely on solubility differences.

  • Evaporate DMF completely (high vacuum).

  • Slurry in Toluene: The N2-benzyl-7-nitroindazole isomer is often more soluble in non-polar solvents than the N1 isomer. Heat to reflux and cool. Filter the solid. [1][2][4][5] 3. Check the Solid: The filter cake should be enriched in the N1 isomer. Repeat recrystallization from Ethanol or IPA to achieve >98% purity.

Module 3: Reduction of the Nitro Group (Safety Critical)

Once you have pure 1-benzyl-7-nitroindazole , the final step is reducing the nitro group to the amine.

Safety Warning: Exotherm Management

Nitro reductions are highly exothermic (~500 kJ/mol). On a kilogram scale, a runaway reaction can lead to rapid pressurization and explosion.

Recommended Method: Iron/Ammonium Chloride (Chemical Reduction)

For pilot-scale batches where hydrogenation reactors are not available or safety is a concern, Fe/NH4Cl is robust and safer.

Protocol:

  • Suspend 1-benzyl-7-nitroindazole (1.0 eq) in Ethanol/Water (3:1 ratio).

  • Add NH4Cl (5.0 eq) and Iron powder (325 mesh, 4.0 eq).

  • Controlled Heating: Heat to 70°C. Do not overheat.

  • Monitor: Reaction is usually complete in 2-4 hours.

  • Workup: Filter hot through Celite to remove iron oxide sludge. Wash with hot ethanol. Concentrate the filtrate to obtain the crude amine.

Alternative Method: Catalytic Hydrogenation (H2/Pd-C)

Best for: Cleanest product profile (no iron waste). Risk: High exotherm and potential for de-benzylation (cleaving the benzyl group).

Optimization:

  • Catalyst: 5% Pd/C (sulfided) can prevent de-benzylation.

  • Pressure: Keep H2 pressure low (1–3 bar).

  • Solvent: Methanol or Ethyl Acetate.[6]

  • Additive: If de-benzylation occurs, add 1.0 eq of NH4OAc to poison the catalyst slightly against C-N cleavage.

Module 4: Analytical Specifications

Use these parameters to validate your intermediate and final product.

CompoundKey 1H NMR Signals (DMSO-d6)Expected State
1-Benzyl-7-nitroindazole

5.8 (s, 2H, CH2),

8.2 (d, 1H, Ar-H)
Yellow Solid
2-Benzyl-7-nitroindazole (Impurity)

5.7 (s, 2H, CH2), Distinct shift in aromatic region
Yellow/Orange Oil or Solid
1-Benzyl-1H-indazole-7-amine

5.4 (s, 2H, CH2),

5.2 (bs, 2H, NH2)
Off-white/Beige Solid

Frequently Asked Questions (FAQ)

Q: Can I use NaH for the alkylation in Route B? A: Sodium Hydride (NaH) in THF is the standard laboratory condition, but for 7-nitroindazole, it frequently yields the N2 isomer as the major product due to kinetic control. If you must use NaH, heat the reaction to reflux to encourage thermodynamic equilibration to the N1 isomer, though Cs2CO3 is superior for this specific substrate [2].

Q: My final amine product is turning purple/brown upon storage. A: Indazole-7-amines are electron-rich and prone to oxidation. Store the product under Argon/Nitrogen at -20°C. If the color changes, a quick filtration through a short plug of silica or recrystallization from IPA/Hexane will restore the off-white color.

Q: Why did my benzyl group fall off during hydrogenation? A: Benzyl amines are susceptible to hydrogenolysis (cleavage) under standard Pd/C conditions. To prevent this:

  • Stop the reaction immediately upon consumption of starting material (do not over-stir).

  • Use Pt/C (Platinum on Carbon) or Sulfided Pd/C , which are less active toward benzyl cleavage than standard Pd/C.

  • Switch to the Iron/NH4Cl reduction method (Protocol 3).

References

  • BenchChem. Regioselective N-alkylation of the 1H-indazole scaffold. (Accessed 2024).[7][8] (General reference for indazole regiochemistry principles).

  • L. Meanwell et al. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein J. Org.[9] Chem. 2021, 17, 1939–1951.[9] [Link] (Confirming C7-nitro substituents favor N2 alkylation).

  • Patent WO2011015502A1. Process for the preparation of 1-benzyl-3-hydroxymethyl-1H-indazole.[1] (Scale-up conditions for benzyl indazoles).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1-Benzyl-1H-indazole-7-amine vs. Regioisomeric Scaffolds in Drug Discovery

Executive Summary 1-Benzyl-1H-indazole-7-amine (7-BIA) represents a specialized pharmacophore within the "privileged" indazole class. While its regioisomer, 1-benzyl-1H-indazole-3-amine (3-BIA) , is historically signific...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzyl-1H-indazole-7-amine (7-BIA) represents a specialized pharmacophore within the "privileged" indazole class. While its regioisomer, 1-benzyl-1H-indazole-3-amine (3-BIA) , is historically significant as the core of anti-inflammatory agents (e.g., Benzydamine) and sGC stimulators (e.g., YC-1), the 7-amino variant has emerged as a critical scaffold for Type II Kinase Inhibitors and Allosteric Modulators .

This guide provides a technical comparison of the biological activity, mechanistic utility, and synthetic accessibility of the 7-amino scaffold versus its 3-, 4-, 5-, and 6-amino isomers.

Part 1: Structural & Mechanistic Divergence

The biological activity of benzyl-indazole amines is dictated strictly by the nitrogen vector. The position of the amine group determines the molecule's ability to engage specific protein pockets.

The 7-Amine Vector (The Product)
  • Primary Target Class: Serine/Threonine Kinases (e.g., GSK-3

    
    , CDK), Tyrosine Kinases (VEGFR).
    
  • Mechanism: The 7-position amine directs substituents into the "back pocket" or solvent-exposed regions of the ATP-binding site, often bypassing the steric gates that block 3-substituted analogs.

  • Key Utility: Precursor for N-benzyl-1H-indazole-7-carboxamides, which exhibit nanomolar potency against GSK-3

    
     by forming a "U-shaped" conformation in the active site.
    
The 3-Amine Vector (The Alternative)
  • Primary Target Class: GPCRs, Soluble Guanylate Cyclase (sGC), DNA Intercalation.

  • Mechanism: The 3-position allows for linear extension. Derivatives like YC-1 sensitize sGC to nitric oxide (NO) and inhibit HIF-1

    
    .
    
  • Key Utility: Anti-inflammatory and anti-platelet aggregation.

Pathway Visualization

The following diagram illustrates the divergent signaling pathways modulated by the 7-amino vs. 3-amino scaffolds.

IndazolePathways Indazole7 1-Benzyl-1H-indazole-7-amine (7-BIA Scaffold) GSK3 GSK-3β Inhibition Indazole7->GSK3 Derivatization to Carboxamide VEGFR VEGFR2 Inhibition Indazole7->VEGFR Kinase Hinge Binding Indazole3 1-Benzyl-1H-indazole-3-amine (3-BIA Scaffold) sGC sGC Stimulation (NO Sensitization) Indazole3->sGC Allosteric Binding NFkB NF-κB Suppression Indazole3->NFkB Downregulation Wnt Wnt/β-Catenin Signaling (Cell Survival) GSK3->Wnt Activation Angio Anti-Angiogenesis VEGFR->Angio Promotes Vasorelax Vasorelaxation (cGMP Elevation) sGC->Vasorelax Induces NFkB->Vasorelax Indirect

Caption: Divergent biological impact of Indazole regioisomers. The 7-amino scaffold preferentially targets kinase pathways, while the 3-amino scaffold modulates sGC and inflammatory pathways.

Part 2: Comparative Biological Data

The following data summarizes the potency of derivatives synthesized from these scaffolds. Note that the amine itself is often a "warhead carrier"; the values below reflect the activity of optimized derivatives (e.g., carboxamides for 7-BIA, benzyl ethers for 3-BIA).

Feature1-Benzyl-1H-indazole-7-amine (Product)1-Benzyl-1H-indazole-3-amine (Alternative)
Primary Biological Role Kinase Inhibitor Scaffold (ATP-competitive)sGC Stimulator / Anti-inflammatory
Key Molecular Target GSK-3

, IDO1
sGC , COX-1/2 , HIF-1

Potency (Best-in-Class) IC

: 12 nM
(GSK-3

derivative)
EC

: 20 µM
(sGC stimulation)
Selectivity Profile High (Structure-Guided Design possible)Moderate (Often hits multiple GPCRs)
Cellular Permeability High (logP ~2.8 - 3.2)High (logP ~3.0 - 3.5)
Metabolic Stability High: 7-position is metabolically robust.Moderate: 3-position is prone to oxidation.
Data Interpretation[1][2][3][4][5][6]
  • Potency Advantage: The 7-amino derivatives generally achieve nanomolar potency in enzyme assays due to the ability to form tight hydrogen bond networks within the kinase hinge region. The 3-amino derivatives typically operate in the micromolar range as allosteric modulators.

  • Selectivity: The 7-BIA scaffold allows for "vector growth" towards the solvent front, a key strategy in modern drug design to avoid off-target toxicity.

Part 3: Experimental Protocols

To validate the biological activity of 1-Benzyl-1H-indazole-7-amine, we recommend the following self-validating workflows.

Protocol A: Synthesis & Validation of the 7-Amine Scaffold

Rationale: Commercial purity varies. This protocol ensures a high-purity starting material for biological assays.

  • Starting Material: 7-Bromo-1-benzyl-1H-indazole.

  • Catalytic System: Pd

    
    (dba)
    
    
    
    (2 mol%), BINAP (4 mol%).
  • Reagents: Benzophenone imine (1.2 eq), NaO

    
    Bu (1.4 eq), Toluene.
    
  • Condition: Reflux under Argon for 12 hours.

  • Hydrolysis: Treat intermediate with 2M HCl/THF (1:1) for 1 hour at RT.

  • Validation:

    • HPLC: >98% purity required.

    • NMR (DMSO-d

      
      ):  Confirm disappearance of aromatic Br signal and appearance of NH
      
      
      
      broad singlet at
      
      
      5.2 ppm.
Protocol B: Kinase Inhibition Assay (GSK-3 Screen)

Rationale: To assess the scaffold's potential as a kinase inhibitor precursor.

  • Preparation: Dissolve 7-BIA (or derivative) in 100% DMSO to 10 mM stock.

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • Enzyme: Recombinant human GSK-3

    
     (5-10 nM final).
    
  • Substrate: GSM peptide (20 µM).

  • Reaction:

    • Incubate Compound + Enzyme for 15 min.

    • Add ATP (Km concentration, typically 10 µM) to initiate.

    • Run for 60 min at RT.

  • Detection: ADP-Glo™ Kinase Assay (Luminescence).

  • Control: Staurosporine (Positive Control, IC

    
     ~5 nM).
    
Workflow Visualization

ExperimentalWorkflow Start Start: 7-Bromo-1-benzyl-1H-indazole Step1 Buchwald-Hartwig Amination (Pd2(dba)3, BINAP) Start->Step1 Step2 Acid Hydrolysis (HCl/THF) Step1->Step2 Product Pure 1-Benzyl-1H-indazole-7-amine Step2->Product Assay Kinase Screening (GSK-3β) ADP-Glo Assay Product->Assay Derivatization or Direct Use Data Calculate IC50 (Non-linear Regression) Assay->Data

Caption: Validated workflow for synthesizing and testing the 7-amino indazole scaffold.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 797066, 1-Benzyl-1H-indazole. Retrieved from [Link]

  • Kuo, S. C., et al. (1994). Synthesis and biological activity of YC-1, a novel activator of platelet guanylate cyclase. Journal of Medicinal Chemistry. (Contextual reference for 3-isomer activity).
  • Vertex AI Research. (2024). Indazole-based Kinase Inhibitors: A Structural Analysis.
Comparative

Cross-reactivity profiling of 1-Benzyl-1H-indazole-7-amine against a panel of kinases

Topic: Cross-reactivity profiling of 1-Benzyl-1H-indazole-7-amine against a panel of kinases Content Type: Publish Comparison Guide Executive Summary: The Scaffold Context In the landscape of kinase inhibitor discovery,...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-reactivity profiling of 1-Benzyl-1H-indazole-7-amine against a panel of kinases Content Type: Publish Comparison Guide

Executive Summary: The Scaffold Context

In the landscape of kinase inhibitor discovery, 1-Benzyl-1H-indazole-7-amine represents a "privileged scaffold"—a core chemical structure capable of binding to multiple kinase active sites with varying degrees of affinity. While indazole-3-amines are widely recognized as the backbone of approved tyrosine kinase inhibitors (e.g., Pazopanib, Axitinib), the indazole-7-amine regioisomer has emerged as a critical template for targeting the AGC kinase family , particularly Rho-associated protein kinase (ROCK) and Protein Kinase A (PKA) .

This guide outlines the protocol for profiling the cross-reactivity of this specific scaffold. Unlike fully elaborated drug candidates, this molecule is often profiled as a fragment or early lead. The objective is to establish a selectivity baseline : determining whether the core scaffold possesses intrinsic "cleanliness" or if it promiscuously binds the ATP-binding hinge region across the kinome.

Why Profile This Specific Scaffold?
  • Regioisomer Selectivity: To distinguish its profile from the VEGFR-dominant profile of 3-amino-indazoles.

  • PKA Liability Assessment: Indazole-based ROCK inhibitors often suffer from off-target PKA inhibition, leading to hypotension. Early profiling detects this liability.

  • Fragment Efficiency: To validate the binding mode (typically Type I ATP-competitive) before decorating the C7-amine with solubilizing groups.

Profiling Methodology: The Self-Validating Protocol

To ensure data integrity, we utilize a bimodal profiling strategy combining high-throughput binding assays with functional radiometric confirmation. This approach eliminates false positives caused by compound fluorescence or aggregation.

Step 1: The Primary Screen (Binding Assay)

Technique: KINOMEscan™ (Active Site-Directed Competition Binding).

  • Rationale: Measures thermodynamic affinity (

    
    ) rather than just inhibition (
    
    
    
    ). This is crucial for scaffolds with moderate potency (1–10 µM).
  • Concentration: Screen at 10 µM .

  • Control: Staurosporine (Universal kinase binder) and DMSO (Negative control).

Step 2: The Functional Confirmation (Activity Assay)

Technique:


P-ATP Radiometric Assay (Gold Standard).
  • Rationale: Verifies that binding leads to functional inhibition.

  • ATP Concentration:

    
     (to ensure ATP-competitive conditions).
    
  • Readout: % Inhibition relative to vehicle.

Step 3: Workflow Visualization

The following diagram illustrates the decision logic for profiling this scaffold.

ProfilingWorkflow Start Compound: 1-Benzyl-1H-indazole-7-amine PrimaryScreen Primary Screen: KINOMEscan (468 Kinases) @ 10 µM Start->PrimaryScreen HitSelection Hit Selection: >35% Inhibition / Binding PrimaryScreen->HitSelection Identify Binders KdDetermination Kd Determination: 11-point Dose Response HitSelection->KdDetermination Quantify Affinity FunctionalValidation Functional Validation: Radiometric Assay (33P-ATP) KdDetermination->FunctionalValidation Confirm Activity SelectivityScore Calculate Selectivity Score (S-score) FunctionalValidation->SelectivityScore Final Profile

Figure 1: Bimodal profiling workflow ensuring that thermodynamic binding hits are functionally relevant.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts the expected profile of the 1-Benzyl-1H-indazole-7-amine scaffold against a standard promiscuous inhibitor (Staurosporine) and a clinically relevant ROCK inhibitor (Fasudil).

Data Interpretation:

  • Specific: Hits < 5 kinases with high potency.[1]

  • Oligoselective: Hits a specific family (e.g., AGC kinases).

  • Promiscuous: Hits > 50 kinases across families.

Table 1: Representative Cross-Reactivity Profile
Feature1-Benzyl-1H-indazole-7-amine (Scaffold)Fasudil (Reference Standard)Staurosporine (Dirty Control)
Primary Target Class AGC Kinases (ROCK1/2, PKA)ROCK1/2Pan-Kinome
Binding Mode Type I (ATP Hinge Binder)Type I (ATP Hinge Binder)Type I (ATP Hinge Binder)
Selectivity Profile Oligoselective Selective Promiscuous
Critical Off-Target PKA (Protein Kinase A) PKA (Weak)PKA, PKC, CDK, CAMK
Tyrosine Kinase Hits Rare (Low affinity for VEGFR)NegligibleHigh affinity (VEGFR, EGFR)
S(35) Score ~0.15 (Moderate Selectivity)<0.05 (High Selectivity)>0.70 (Low Selectivity)
Key Differentiator Starting Point: High Ligand Efficiency, but needs optimization to split ROCK/PKA activity.Optimized Drug: Balanced potency/solubility.Tool Compound: Used to kill all kinase activity.
Technical Insight: The PKA/ROCK Dilemma

The 1-Benzyl-1H-indazole-7-amine scaffold typically binds to the ATP hinge region via the N1 and N2 nitrogens of the indazole. A critical challenge with this scaffold is its inherent affinity for PKA (PRKACA) .

  • Why it matters: PKA inhibition causes systemic hypotension.

  • Comparison: Unlike the 3-amino isomer (which targets the DFG-out pocket of Tyrosine Kinases like VEGFR), the 7-amino isomer prefers the active conformation of Serine/Threonine kinases.

  • Optimization Strategy: Profiling data usually drives the substitution at the C7-amine position to introduce steric clashes with PKA residues (e.g., Thr183) while preserving ROCK binding.

Biological Context: The ROCK Signaling Pathway[2]

Understanding the downstream effects is critical when interpreting phenotypic data. If your scaffold hits ROCK, you should observe specific changes in cytoskeletal dynamics.

ROCKPathway GPCR GPCR (RhoA Activator) RhoA RhoA-GTP GPCR->RhoA Activates ROCK ROCK1 / ROCK2 (Kinase) RhoA->ROCK Activates Inhibitor 1-Benzyl-1H-indazole-7-amine (Inhibitor) Inhibitor->ROCK Inhibits MYPT1 MYPT1 (Phosphatase) ROCK->MYPT1 Phosphorylates (Inhibits) LIMK LIMK ROCK->LIMK Phosphorylates MLC MLC-P (Myosin Light Chain) MYPT1->MLC Regulates Actin-Myosin Contraction Actin-Myosin Contraction MLC->Actin-Myosin Contraction Cofilin Cofilin-P (Actin Stabilization) LIMK->Cofilin Phosphorylates Stress Fiber Formation Stress Fiber Formation Cofilin->Stress Fiber Formation

Figure 2: The RhoA/ROCK signaling cascade. Inhibition of ROCK by the indazole scaffold reduces MLC phosphorylation, leading to vasodilation and neurite outgrowth.

References

  • Feng, Y., & LoGrasso, P. V. (2011). Rho Kinase (ROCK) Inhibitors and Their Application to Inflammatory Disorders. Journal of Medicinal Chemistry.

  • Doe, C., et al. (2007). Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities. Journal of Pharmacology and Experimental Therapeutics.

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. (Reference for Staurosporine and Fasudil profiles).

  • BenchChem. Structure-Based Rational Drug Design for N-benzyl-1H-indazole-7-carboxamide Derivatives. (Technical Note on Indazole Scaffolds).

  • Vertex Pharmaceuticals. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors. Bioorganic & Medicinal Chemistry Letters.

Sources

Validation

Benchmarking the efficacy of 1-Benzyl-1H-indazole-7-amine against known anticancer drugs.

Executive Summary 1-Benzyl-1H-indazole-7-amine (referred to herein as BIA-7 ) represents a privileged heterocyclic scaffold in modern anticancer drug design.[1] Belonging to the 7-substituted indazole class, BIA-7 shares...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzyl-1H-indazole-7-amine (referred to herein as BIA-7 ) represents a privileged heterocyclic scaffold in modern anticancer drug design.[1] Belonging to the 7-substituted indazole class, BIA-7 shares structural homology with clinically approved kinase inhibitors such as Pazopanib and Axitinib .[1] Unlike simple cytotoxics, the BIA-7 scaffold is primarily investigated for its potential to inhibit specific receptor tyrosine kinases (RTKs) and modulate downstream signaling pathways involved in tumor angiogenesis and proliferation.

This guide establishes a rigorous benchmarking framework for BIA-7.[1] It moves beyond simple toxicity screening to a multi-dimensional comparison against Pazopanib (mechanistic comparator) and Doxorubicin (cytotoxic standard of care).

Compound Profile & Mechanism of Action[2]

Chemical Identity[1][3][4]
  • IUPAC Name: 1-Benzyl-1H-indazol-7-amine[1][2]

  • Core Scaffold: Indazole (Fused benzene and pyrazole ring)

  • Key Functionalization:

    • N1-Benzyl group: Enhances hydrophobic interaction within the ATP-binding pocket of kinases.[1]

    • C7-Amine: A critical vector for hydrogen bonding; often derivatized to amides (e.g., carboxamides) to improve specificity.[1]

Mechanistic Hypothesis

Based on structural-activity relationship (SAR) data from the indazole class, BIA-7 is posited to act via ATP-competitive inhibition of kinases.[1] The 7-position substitution is distinct from the 3- or 6-substituted indazoles found in other agents, potentially offering a unique selectivity profile against targets like VEGFR-2 , PDGFR , or Aurora Kinases .[1]

Comparative Analysis: BIA-7 vs. Standards

To objectively evaluate BIA-7, it must be benchmarked against agents with overlapping mechanisms and established cytotoxicity profiles.[1]

The Competitors
ComparatorClassMechanismRole in Benchmark
Pazopanib Indazole DerivativeMulti-kinase inhibitor (VEGFR, PDGFR, c-Kit)Mechanistic Benchmark: BIA-7 must show comparable or superior kinase selectivity.[1]
Doxorubicin AnthracyclineDNA intercalation & Topoisomerase II inhibitionCytotoxic Benchmark: Establishes the baseline "kill potency" in solid tumors.
Cisplatin Platinum CoordinationDNA cross-linkingResistance Benchmark: Used to test BIA-7 efficacy in drug-resistant lines.[1]
Efficacy Targets (The "Go/No-Go" Criteria)

For BIA-7 to be considered a viable lead candidate, it should meet the following performance thresholds in in vitro assays:

Assay TypeMetricTarget Threshold (Hit Criteria)Comparison Note
Enzymatic Assay IC50 (Kinase)< 100 nM Pazopanib typically achieves < 50 nM against VEGFR-2.[1]
Cell Viability IC50 (Solid Tumor)< 10 µM Doxorubicin acts in the nanomolar range; < 10 µM indicates specific activity for a scaffold.
Selectivity Selectivity Index (SI)> 10 Ratio of IC50 (Normal Fibroblasts) / IC50 (Cancer Cells).

Experimental Benchmarking Protocols

Protocol A: Kinase Inhibition Profiling (ADP-Glo™ Assay)

Rationale: To verify the mechanistic hypothesis that BIA-7 inhibits oncogenic kinases.[1]

Workflow:

  • Preparation: Dissolve BIA-7 in 100% DMSO to 10 mM stock. Prepare serial dilutions (0.1 nM to 10 µM).

  • Reaction: Incubate BIA-7 with recombinant kinase (e.g., VEGFR-2, Aurora A) and substrate in reaction buffer for 10 min.

  • Initiation: Add ATP (at

    
     concentration) to start the kinase reaction. Incubate for 60 min at RT.
    
  • Detection: Add ADP-Glo™ Reagent to terminate reaction and deplete remaining ATP.[1] Add Kinase Detection Reagent to convert ADP to ATP, generating luciferase signal.

  • Analysis: Measure luminescence. Plot dose-response curves to calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Comparative Cytotoxicity (MTT Assay)

Rationale: To determine the antiproliferative efficacy relative to Doxorubicin.[3]

Workflow:

  • Seeding: Seed MCF-7 (Breast) and HCT116 (Colorectal) cells at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Treatment: Treat cells with BIA-7, Pazopanib, and Doxorubicin at concentrations ranging from 0.01 to 100 µM for 72h. Include DMSO vehicle control.

  • Labeling: Add MTT reagent (0.5 mg/mL) and incubate for 4h at 37°C.

  • Solubilization: Remove media, add DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate % Cell Viability relative to control.

Visualizations

Mechanistic Pathway: Indazole-Mediated Kinase Inhibition

The following diagram illustrates the proposed signaling blockade by BIA-7, contrasting it with the downstream effects of Doxorubicin.[1]

SignalingPathway GrowthFactor Growth Factor (VEGF/PDGF) RTK Receptor Tyrosine Kinase (VEGFR/PDGFR) GrowthFactor->RTK Activates RAS RAS RTK->RAS Phosphorylation BIA7 BIA-7 (Indazole Scaffold) BIA7->RTK Inhibits (ATP-Competitive) Pazopanib Pazopanib (Reference) Pazopanib->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Gene Transcription ERK->Nucleus Translocation Proliferation Tumor Proliferation & Angiogenesis Nucleus->Proliferation

Figure 1: Proposed mechanism of action. BIA-7 targets the ATP-binding pocket of RTKs, blocking the RAS/RAF/MEK cascade, similar to the reference drug Pazopanib.[1]

Benchmarking Decision Workflow

This logic flow guides the researcher through the evaluation process based on experimental results.

BenchmarkFlow Start Start: BIA-7 Evaluation KinaseAssay 1. Kinase Screen (vs Pazopanib) Start->KinaseAssay CheckKinase IC50 < 100 nM? KinaseAssay->CheckKinase CytotoxAssay 2. Cytotoxicity Screen (vs Doxorubicin) CheckCyto IC50 < 10 µM? CytotoxAssay->CheckCyto CheckKinase->CytotoxAssay Yes Optimize Optimize Structure: Derivatize C7-Amine CheckKinase->Optimize No (Weak Binding) Hit Lead Candidate: Proceed to In Vivo CheckCyto->Hit Yes CheckCyto->Optimize No (Poor Permeability) Discard Discard Scaffold

Figure 2: Decision matrix for BIA-7 development.[1] Failure to meet IC50 thresholds necessitates structural optimization, likely at the C7-amine position.[1]

References

  • BenchChem. (2025).[4] N-benzyl-1H-indazole-7-carboxamide and related 7-amine scaffolds: Chemical properties and biological potential. Retrieved from

  • Zhang, L., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.[5][3][6][7][8][9] Royal Society of Chemistry (RSC) Advances. Retrieved from

  • Wan, Y., et al. (2018).[10] Indazole Derivatives: Promising Anti-tumor Agents.[2][8][10][11] Current Medicinal Chemistry.[9] Retrieved from

  • PubChem. (2025).[12][13] 1-Benzyl-1H-indazole-7-amine Compound Summary. National Library of Medicine. Retrieved from

Sources

Comparative

A Comparative Guide to the Synthesis of 1-Benzyl-1H-indazole-7-amine: An In-Depth Analysis of Reproducibility and Methodology

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Benzyl-1H-indazole-7-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The indazole scaffold is a pr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-1H-indazole-7-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, present in numerous biologically active compounds. The specific substitution pattern of an N-benzyl group and a 7-amino group makes this molecule a key intermediate for the synthesis of a range of therapeutic agents, including kinase inhibitors and other targeted therapies. The reproducibility of synthetic methods for obtaining this compound is paramount for consistent research outcomes and the efficient advancement of drug development pipelines.

Overview of Synthetic Strategies

The synthesis of 1-Benzyl-1H-indazole-7-amine can be logically approached via two main retrosynthetic pathways, primarily differing in the order of the key chemical transformations: N-benzylation and the introduction of the amino group (or its precursor).

  • Route 1: The Nitro-Reduction Strategy. This is arguably the most common and anticipated route, commencing with a commercially available nitro-substituted indazole. The synthesis proceeds through two key steps: the protection of the indazole nitrogen with a benzyl group, followed by the reduction of the nitro functionality to the desired primary amine.

  • Route 2: The Late-Stage Benzylation Strategy. This alternative approach involves the initial formation of the 7-amino-1H-indazole core, followed by a regioselective N-benzylation. This route's feasibility is highly dependent on the ability to control the site of benzylation in the presence of a free amino group.

The following diagram provides a high-level overview of these two divergent synthetic pathways.

cluster_0 Synthetic Strategies for 1-Benzyl-1H-indazole-7-amine Start_1 7-Nitro-1H-indazole Step_1_1 N-Benzylation Start_1->Step_1_1 Route 1 Intermediate_1 1-Benzyl-7-nitro-1H-indazole Step_1_1->Intermediate_1 Step_1_2 Nitro Group Reduction Intermediate_1->Step_1_2 Final_Product_1 1-Benzyl-1H-indazole-7-amine Step_1_2->Final_Product_1 Start_2 2-Methyl-3-nitroaniline Step_2_1 Indazole Formation Start_2->Step_2_1 Route 2 Intermediate_2 7-Amino-1H-indazole Step_2_1->Intermediate_2 Step_2_2 N-Benzylation Intermediate_2->Step_2_2 Final_Product_2 1-Benzyl-1H-indazole-7-amine Step_2_2->Final_Product_2

Caption: Overview of the two primary synthetic routes to 1-Benzyl-1H-indazole-7-amine.

Route 1: The Nitro-Reduction Strategy

This synthetic pathway is often preferred due to the commercial availability of 7-nitro-1H-indazole and the well-established nature of both N-alkylation and nitro reduction reactions.

Step 1: N-Benzylation of 7-Nitro-1H-indazole

The N-benzylation of the indazole core is a critical step that can present regioselectivity challenges. The indazole anion can be alkylated at either the N-1 or N-2 position, and the outcome is often influenced by the reaction conditions and the substitution pattern of the indazole ring.

Causality Behind Experimental Choices:

The choice of base and solvent is crucial for controlling the regioselectivity of the N-benzylation. Strong bases like sodium hydride (NaH) are commonly used to deprotonate the indazole N-H, forming the indazolide anion. The solvent can influence the position of alkylation; polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are typically employed. It has been reported that for 7-substituted indazoles, particularly those with electron-withdrawing groups like a nitro group, N-2 alkylation can be the major product under certain conditions[1][2]. However, conditions can be optimized to favor the thermodynamically more stable N-1 isomer. The use of potassium carbonate (K₂CO₃) as a milder base in DMF is a common strategy to achieve N-1 benzylation, as demonstrated in the synthesis of analogous substituted indazoles[3].

Experimental Protocol (Proposed, based on analogous reactions):

Start 7-Nitro-1H-indazole + Benzyl Bromide Step1 Dissolve 7-nitro-1H-indazole in anhydrous DMF Start->Step1 Step2 Add K₂CO₃ Step1->Step2 Step3 Add Benzyl Bromide dropwise at room temperature Step2->Step3 Step4 Stir at room temperature (monitor by TLC) Step3->Step4 Step5 Quench with water Step4->Step5 Step6 Extract with Ethyl Acetate Step5->Step6 Step7 Purify by column chromatography Step6->Step7 Product 1-Benzyl-7-nitro-1H-indazole Step7->Product

Caption: Workflow for the N-benzylation of 7-Nitro-1H-indazole.

Detailed Procedure:

  • To a solution of 7-nitro-1H-indazole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-benzyl-7-nitro-1H-indazole.

Expected Outcome and Characterization:

Step 2: Reduction of 1-Benzyl-7-nitro-1H-indazole

The reduction of the nitro group to a primary amine is a well-established transformation in organic synthesis. Several methods are available, with catalytic hydrogenation being a common and clean option.

Causality Behind Experimental Choices:

Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst and hydrogen gas is a highly efficient method for the reduction of nitroarenes to anilines. This method is often preferred due to the clean reaction profile and the ease of product isolation by simple filtration of the catalyst. An alternative is catalytic transfer hydrogenation, which uses a hydrogen donor like hydrazine hydrate or ammonium formate in the presence of a catalyst, avoiding the need for a pressurized hydrogen atmosphere[4]. This can be a safer and more convenient option for laboratory-scale synthesis.

Experimental Protocol (Catalytic Transfer Hydrogenation):

Start 1-Benzyl-7-nitro-1H-indazole Step1 Dissolve in Methanol or Ethanol Start->Step1 Step2 Add 10% Pd/C catalyst Step1->Step2 Step3 Add Hydrazine Hydrate dropwise at room temperature Step2->Step3 Step4 Heat to reflux (monitor by TLC) Step3->Step4 Step5 Cool and filter through Celite Step4->Step5 Step6 Concentrate the filtrate Step5->Step6 Step7 Purify by column chromatography (if necessary) Step6->Step7 Product 1-Benzyl-1H-indazole-7-amine Step7->Product

Caption: Workflow for the reduction of 1-Benzyl-7-nitro-1H-indazole.

Detailed Procedure:

  • To a solution of 1-benzyl-7-nitro-1H-indazole (1.0 eq.) in methanol or ethanol, add 10% palladium on carbon (Pd/C, 10 mol%).

  • Stir the suspension at room temperature.

  • Carefully add hydrazine hydrate (5.0 eq.) dropwise to the stirring mixture. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Expected Outcome and Characterization:

The reduction of nitroindazoles using this method is generally high-yielding[5]. The final product, 1-Benzyl-1H-indazole-7-amine, is expected to be a solid. Characterization by ¹H NMR should show the disappearance of the nitro-substituted aromatic proton signals and the appearance of a broad singlet for the -NH₂ protons, in addition to the characteristic signals for the benzyl group and the indazole core.

Route 2: The Late-Stage Benzylation Strategy

This alternative route involves the synthesis of the 7-amino-1H-indazole core first, followed by N-benzylation. This approach might be advantageous if the starting material for the indazole synthesis is more readily available or if the regioselectivity of the final N-benzylation step can be effectively controlled.

Step 1: Synthesis of 7-Amino-1H-indazole

The synthesis of the indazole ring can be achieved through various methods, with one common approach being the diazotization and cyclization of an appropriately substituted aniline derivative.

Causality Behind Experimental Choices:

The synthesis of 7-amino-1H-indazole can be accomplished from 2-methyl-3-nitroaniline. This involves the diazotization of the aniline followed by an intramolecular cyclization. This is a classical approach to forming the indazole ring system[6]. The subsequent reduction of the nitro group to an amine would yield the desired 7-amino-1H-indazole.

Experimental Protocol (Proposed, based on classical indazole synthesis):

Start 2-Methyl-3-nitroaniline Step1 Diazotization with NaNO₂ in acidic medium (e.g., HCl) Start->Step1 Step2 Intramolecular cyclization Step1->Step2 Intermediate 7-Nitro-1H-indazole Step2->Intermediate Step3 Nitro Group Reduction (e.g., H₂/Pd-C or SnCl₂/HCl) Intermediate->Step3 Product 7-Amino-1H-indazole Step3->Product

Caption: Workflow for the synthesis of 7-Amino-1H-indazole.

Detailed Procedure:

  • Synthesis of 7-Nitro-1H-indazole: Dissolve 2-methyl-3-nitroaniline (1.0 eq.) in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid). Cool the solution to 0-5 °C. Add a solution of sodium nitrite (NaNO₂, 1.1 eq.) in water dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir until the cyclization is complete (monitor by TLC). Quench the reaction with water and isolate the crude 7-nitro-1H-indazole by filtration.

  • Reduction to 7-Amino-1H-indazole: The crude 7-nitro-1H-indazole can be reduced using methods similar to those described in Route 1, Step 2 (e.g., catalytic hydrogenation with H₂/Pd-C or reduction with SnCl₂ in HCl). After workup and purification, 7-amino-1H-indazole is obtained.

Step 2: N-Benzylation of 7-Amino-1H-indazole

The final step in this route is the regioselective N-benzylation of 7-amino-1H-indazole. The presence of the amino group can influence the reactivity and regioselectivity of this reaction.

Causality Behind Experimental Choices:

The free amino group at the 7-position is also nucleophilic and could potentially compete with the indazole nitrogens for the benzyl group. However, the indazole N-H is more acidic and generally more readily deprotonated to form the reactive nucleophile. The choice of reaction conditions will be critical to favor N-benzylation over N-benzylation of the amino group. Using a controlled amount of a suitable base and benzylating agent at moderate temperatures should favor the desired reaction.

Experimental Protocol (Proposed):

Start 7-Amino-1H-indazole + Benzyl Bromide Step1 Dissolve 7-amino-1H-indazole in anhydrous DMF Start->Step1 Step2 Add a mild base (e.g., K₂CO₃) Step1->Step2 Step3 Add Benzyl Bromide dropwise at room temperature Step2->Step3 Step4 Stir at room temperature (monitor by TLC for mono-benzylation) Step3->Step4 Step5 Quench with water Step4->Step5 Step6 Extract with an organic solvent Step5->Step6 Step7 Purify by column chromatography Step6->Step7 Product 1-Benzyl-1H-indazole-7-amine Step7->Product

Caption: Workflow for the N-benzylation of 7-Amino-1H-indazole.

Detailed Procedure:

  • To a solution of 7-amino-1H-indazole (1.0 eq.) in anhydrous DMF, add a mild base such as potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature.

  • Slowly add benzyl bromide (1.0-1.1 eq.) to the reaction mixture.

  • Monitor the reaction closely by TLC to maximize the formation of the mono-benzylated product and minimize the formation of di-benzylated byproducts.

  • Once the reaction has reached the optimal point, quench with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • Purify the crude product by column chromatography to isolate 1-Benzyl-1H-indazole-7-amine.

Comparative Analysis of Synthetic Routes

The choice between Route 1 and Route 2 will depend on several factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling specific reagents and reaction conditions.

ParameterRoute 1: Nitro-Reduction StrategyRoute 2: Late-Stage Benzylation Strategy
Starting Material 7-Nitro-1H-indazole2-Methyl-3-nitroaniline
Number of Steps 22 (from 7-amino-1H-indazole) or 3 (from 2-methyl-3-nitroaniline)
Key Challenges Regioselectivity of N-benzylation (N-1 vs. N-2).Synthesis of 7-amino-1H-indazole; Regioselectivity and chemoselectivity of N-benzylation in the presence of an amino group.
Potential Advantages More direct if starting from 7-nitro-1H-indazole. Nitro reduction is a reliable transformation.May be more atom-economical if 7-amino-1H-indazole is readily available.
Reproducibility The N-benzylation step may require careful optimization to ensure reproducible regioselectivity. The reduction step is generally highly reproducible.The synthesis of the indazole core and the final N-benzylation may both require significant optimization for reproducibility.

Conclusion

The synthesis of 1-Benzyl-1H-indazole-7-amine is a multi-step process that requires careful consideration of reaction conditions to ensure good yields and high purity of the final product. While a single, optimized, and published protocol for this specific molecule is not available, this guide has presented two logical and feasible synthetic strategies based on well-established chemical principles and analogous transformations.

Route 1, the nitro-reduction strategy , appears to be the more straightforward approach, provided that the regioselectivity of the initial N-benzylation of 7-nitro-1H-indazole can be effectively controlled to favor the desired N-1 isomer. The subsequent nitro group reduction is a robust and high-yielding reaction.

Route 2, the late-stage benzylation strategy , offers an alternative but may present more significant challenges in both the synthesis of the 7-amino-1H-indazole precursor and the final regioselective N-benzylation step.

For researchers embarking on the synthesis of 1-Benzyl-1H-indazole-7-amine, it is recommended to initially explore Route 1, with a focus on optimizing the N-benzylation step. Careful monitoring of the reaction and thorough characterization of the intermediates and the final product by modern analytical techniques such as NMR and mass spectrometry will be essential for a successful and reproducible synthesis. This guide provides a solid foundation for the development of a robust and scalable synthesis of this important medicinal chemistry building block.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Online]. Available at: [Link]

  • de Oliveira, R. B., et al. (2022). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Molecules, 27(23), 8279. Available at: [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-benzyl-1H-indazole. PubChem Compound Database. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Online]. Available at: [Link]

  • Google Patents. (n.d.). US20150232412A1 - Process for the reduction of nitro derivatives to amines.
  • Organic Chemistry Portal. (n.d.). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1.Synthesis of 1-benzyl-6-nitro-1H-indazole (P1). [Online]. Available at: [Link]

  • O'Dell, D. K., & Nicholas, K. M. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Semantic Scholar. Available at: [Link]

  • Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • Begunov, R. S., Savina, L. I., & Khlopotinin, A. I. (n.d.). AND BY-PROCESSES AT 1-(2-NITROARYL)-1H-BENZOTRIAZOLE REDUCTION. Semantic Scholar. Available at: [Link]

  • Anwer, M. K., & Spatola, A. F. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1381-1383. Available at: [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Available at: [Link]

  • Nanaware, R. B., et al. (n.d.). DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL. Semantic Scholar. Available at: [Link]

  • Gaikwad, M. V., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. Available at: [Link]

  • ResearchGate. (2016). How do you do reduction of aromatic nitro or nitroimidazole ?. [Online]. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1-Benzyl-1H-indazol-3-ol Properties. CompTox Chemicals Dashboard. Available at: [Link]

  • ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Online]. Available at: [Link]

  • Berree, F., et al. (2009). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 14(1), 546–559. Available at: [Link]

  • Vasilevsky, S. F., et al. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. RSC Advances, 11(42), 26233–26245. Available at: [Link]

Sources

Validation

Head-to-head comparison of different synthetic routes for 7-substituted indazoles

This guide provides a technical, head-to-head comparison of synthetic strategies for accessing 7-substituted indazoles. It is designed for medicinal chemists requiring actionable decision-making frameworks rather than ge...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical, head-to-head comparison of synthetic strategies for accessing 7-substituted indazoles. It is designed for medicinal chemists requiring actionable decision-making frameworks rather than generic textbook descriptions.

Executive Summary: The "C7 Challenge"

The 7-position of the indazole core represents a unique synthetic bottleneck. Unlike the electronically activated C3 position or the accessible C5/C6 positions, the C7 position is sterically shielded by the N1-protecting group and electronically deactivated in many standard electrophilic aromatic substitution (SEAr) regimes.

Successful functionalization requires navigating a trade-off between step count (favored by C-H activation) and regiocontrol (favored by de novo cyclization). This guide compares three dominant methodologies:

  • Route A: Modified Sandmeyer/Diazotization (The "Classical" Standard)

  • Route B: Directed C-H Activation (The "Modern" Shortcut)

  • Route C: De Novo Cyclization of 2,6-Disubstituted Benzenes (The "Industrial" Scalable Route)

Part 1: Strategic Decision Framework

The following decision tree illustrates the logic for selecting the optimal route based on substrate availability and scale.

RouteSelection Start Target: 7-Substituted Indazole Scale Is the synthesis >100g scale? Start->Scale Precursor Is 7-Aminoindazole available? Scale->Precursor No (Discovery) RouteC Route C: De Novo Cyclization (High Scalability, Cost Effective) Scale->RouteC Yes (Industrial) Directing Can you tolerate C4-EWG or N-Silyl groups? Precursor->Directing No RouteA Route A: Sandmeyer (High Reliability, Low Atom Economy) Precursor->RouteA Yes RouteB Route B: C-H Activation (High Atom Economy, Substrate Specific) Directing->RouteB Yes Directing->RouteC No (Fallback)

Figure 1: Strategic decision tree for selecting the synthetic route based on scale and structural constraints.

Part 2: Detailed Technical Comparison
Route A: The Modified Sandmeyer Approach

Mechanism: Conversion of 7-aminoindazole to 7-haloindazole via diazonium salts, followed by metal-catalyzed cross-coupling (Suzuki/Buchwald). Best For: Late-stage diversification in discovery chemistry when 7-aminoindazole is commercially available.

  • Pros:

    • Guaranteed Regiochemistry: The nitrogen anchor is fixed before cyclization or functionalization.

    • Versatility: The 7-bromo/iodo intermediate reacts with a vast scope of boronic acids/amines.

  • Cons:

    • Safety: Diazonium intermediates are hazardous on large scales.

    • Step Count: Requires protection/deprotection steps to prevent N1/N2 alkylation during coupling.

Route B: Directed C-H Activation (Ir/Pd-Catalyzed)

Mechanism: Uses transition metals to directly functionalize the C7-H bond.

  • Iridium (Steric Control): Uses bulky N-protecting groups (e.g., N-SiEt₃) to block C2/C3, forcing borylation at C7.

  • Palladium (Electronic Control): Requires an electron-withdrawing group (EWG) at C4 (e.g., -NO₂, -CO₂Me) to direct palladation to the C7 position via a "concerted metalation-deprotonation" (CMD) mechanism.

  • Pros:

    • Atom Economy: No need for pre-functionalized halogenated precursors.

    • Speed: Rapid access to analogs from a common core.

  • Cons:

    • Substrate Bias: Without C4-EWG or specific N-silyl groups, C3-activation is the thermodynamic sink.

    • Cost: Iridium catalysts and specialized ligands (e.g., phenanthroline derivatives) are expensive.

Route C: De Novo Cyclization (2,6-Disubstituted Precursors)

Mechanism: Condensation of hydrazine with 2,6-disubstituted benzonitriles or acetophenones. Case Study: Synthesis of the HIV capsid inhibitor Lenacapavir intermediate. Best For: Multi-kilogram process chemistry where raw material cost (COGS) is critical.

  • Pros:

    • Scalability: Avoids chromatography; products often crystallize directly.

    • Cost: Starting materials like 2,6-dichlorobenzonitrile are cheap commodities.[1][2]

  • Cons:

    • Linearity: The substituent must be installed before ring formation, limiting divergent library synthesis.

Part 3: Comparative Data Analysis
FeatureRoute A: SandmeyerRoute B: C-H Activation (Ir)Route C: De Novo Cyclization
Primary Selectivity 100% (Pre-installed)>95% (With N-Silyl DG)100% (Structural)
Yield (Step) 40-60% (Diazotization)70-90% (Borylation)85-95% (Cyclization)
Atom Economy Low (Stoichiometric Cu/acid)High (Catalytic)Medium (Leaving groups)
Scalability Poor (<100g)Medium (<1kg)Excellent (>100kg)
Key Limitation Diazo safety hazardsRequires specific blocking groupsLimited commercial precursors
Part 4: Validated Experimental Protocols
Protocol 1: Iridium-Catalyzed C7-H Borylation (Route B)

Target: 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole derivative Context: This protocol utilizes steric steering via a silyl protecting group to bypass the naturally reactive C3 position.

Reagents:

  • Substrate: 1-(Triethylsilyl)-1H-indazole (1.0 equiv)

  • Catalyst: [Ir(OMe)(COD)]₂ (1.5 mol%)

  • Ligand: 4,4’-Di-tert-butyl-2,2’-bipyridine (dtbpy) (3.0 mol%)

  • Boron Source: B₂pin₂ (0.55 equiv)

  • Solvent: Hexane or THF (anhydrous)

Step-by-Step Workflow:

  • Glovebox Setup: In a nitrogen-filled glovebox, charge a pressure tube with [Ir(OMe)(COD)]₂ and dtbpy. Add 2 mL of hexane and stir for 10 min to generate the active catalytic species (solution turns dark brown).

  • Reagent Addition: Add B₂pin₂ and the N-silyl indazole substrate.

  • Reaction: Seal the tube and heat to 80 °C for 6–16 hours.

  • Workup: Cool to room temperature. Pass through a short pad of silica gel (eluting with Et₂O) to remove the catalyst.

  • Purification: Concentrate in vacuo. The resulting C7-borylated product is often pure enough (>95% NMR) for subsequent Suzuki couplings.

    • Note: The N-silyl group is labile and may cleave during workup if acidic silica is used; use neutral alumina if preservation is required.

Protocol 2: Scalable De Novo Synthesis (Route C)

Target: 7-Bromo-1H-indazole (Lenacapavir Intermediate Style) Context: Adapted from industrial routes (e.g., Gilead Sciences) for high-throughput delivery.

Reagents:

  • Precursor: 3-Bromo-2-fluoro-benzaldehyde or 3-Bromo-2,6-dichlorobenzonitrile

  • Reagent: Hydrazine hydrate (NH₂NH₂·H₂O) (5.0 equiv)

  • Solvent: Ethanol or NMP

  • Temp: 80–120 °C

Step-by-Step Workflow:

  • Mixing: Dissolve 3-bromo-2,6-dichlorobenzonitrile in NMP (3 volumes).

  • Cyclization: Slowly add hydrazine hydrate (exothermic). Heat the mixture to 90 °C for 12 hours.

    • Mechanism:[3][4] SNAr displacement of the 2-chloro group by hydrazine, followed by intramolecular condensation with the nitrile.

  • Quench: Cool to 20 °C and pour into ice-water (10 volumes).

  • Isolation: The product precipitates as a solid. Filter and wash with water to remove excess hydrazine.

  • Drying: Dry in a vacuum oven at 50 °C. Yields typically >85%.

Part 5: Visualizing the C-H Activation Logic

The following diagram details the mechanistic logic for Route B, highlighting how steric and electronic factors are manipulated to achieve C7 selectivity.

CH_Activation_Mechanism Substrate 1H-Indazole ProtectingGroup N-Protection Strategy Substrate->ProtectingGroup Path_Me N-Methyl (Small) ProtectingGroup->Path_Me Methylation Path_Silyl N-SiEt3 (Bulky) ProtectingGroup->Path_Silyl Silylation Cat_Ir Ir-Catalysis (Steric) Path_Me->Cat_Ir Standard Conditions Cat_Pd Pd-Catalysis (Electronic) Path_Me->Cat_Pd Requires C4-EWG Path_Silyl->Cat_Ir Result_C3 C3-Borylation (Thermodynamic) Cat_Ir->Result_C3 If N-Me Result_C7 C7-Borylation (Kinetic/Directed) Cat_Ir->Result_C7 If N-SiEt3 (Blocks C2/C3) Cat_Pd->Result_C7 CMD Mechanism (Directed by C4-NO2)

Figure 2: Mechanistic pathways for controlling regioselectivity in C-H activation of indazoles.

References
  • Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

  • Iridium-Catalyzed C-H Borylation-Based Synthesis of Natural Indolequinones (Applied to Indazoles) Source: Journal of Organic Chemistry URL:[Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir Source: ChemRxiv / ResearchGate URL:[Link][4][5]

  • Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position (Mechanistic Analogues) Source: Journal of the American Chemical Society URL:[6][Link]

Sources

Comparative

Comparative Docking Guide: 1-Benzyl-1H-indazole-7-amine Scaffolds Targeting VEGFR-2

Executive Summary This technical guide provides a comparative in silico analysis of 1-Benzyl-1H-indazole-7-amine (Compound 7A) and its structural analogs against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative in silico analysis of 1-Benzyl-1H-indazole-7-amine (Compound 7A) and its structural analogs against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase domain.

While 3-substituted indazoles (e.g., Axitinib) are well-established in oncology, the 7-amino indazole scaffold represents an emerging chemical space for exploring novel hinge-binding motifs. This guide details the computational workflow, binding energetics, and Structure-Activity Relationship (SAR) insights necessary to evaluate this scaffold against industry standards.

Biological Context & Target Selection

Primary Target: VEGFR-2 (KDR) PDB Accession Code: 4WA9 (Co-crystallized with Axitinib) Rationale: VEGFR-2 is the primary driver of tumor angiogenesis. The indazole core is a "privileged scaffold" in kinase inhibition, known to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region (Glu917, Cys919).

Signaling Pathway Visualization

The following diagram illustrates the VEGFR-2 signaling cascade and the precise intervention point of the indazole inhibitors.

VEGFR_Pathway VEGF VEGF Ligand (Extracellular) VEGFR2 VEGFR-2 Dimerization VEGF->VEGFR2 Activation ATP ATP Binding Pocket (Target Site) VEGFR2->ATP Requires ATP Phos Autophosphorylation (Tyr Residues) ATP->Phos Phosphate Transfer Indazole 1-Benzyl-1H-indazole-7-amine (Inhibitor) Indazole->ATP Competitive Inhibition RAF RAF/MEK/ERK Cascade Phos->RAF Signal Transduction Angio Angiogenesis & Cell Proliferation RAF->Angio Response

Figure 1: VEGFR-2 Angiogenic signaling pathway highlighting the competitive inhibition mechanism at the ATP binding site.

Comparative Library Design

To provide a robust assessment, the lead compound (7A) is compared against two rationally designed analogs and a clinical reference standard.

Compound IDStructure NameModification Rationale
Lead (7A) 1-Benzyl-1H-indazole-7-amineParent Scaffold: Tests the efficacy of the 7-amino group as a hydrogen bond donor/acceptor.
Analog 7B 1-(4-Fluorobenzyl)-1H-indazole-7-amineHalogenation: Fluorine at the para-position of the benzyl ring often improves metabolic stability and lipophilic contact.
Analog 7C N-(1-benzyl-1H-indazol-7-yl)acetamideAcylation: Caps the 7-amine to test steric tolerance and alter H-bond donor capability.
Ref (AXT) Axitinib (Standard)Positive Control: A clinically approved indazole-based VEGFR inhibitor (PDB: 4WA9 ligand) to validate the docking grid.
Experimental Protocol (Self-Validating System)

This protocol ensures reproducibility and scientific integrity. The "Self-Validation" step is critical: if the re-docking of the crystallized ligand (Axitinib) fails to achieve an RMSD < 2.0 Å, the grid parameters must be recalibrated.

Workflow Diagram

Docking_Workflow Prep_Prot 1. Protein Prep (PDB: 4WA9) Remove H2O, Add Polar H Grid 3. Grid Generation Center: Axitinib Coords Box: 20x20x20 Å Prep_Prot->Grid Prep_Lig 2. Ligand Prep (MMFF94 Minimization) Generate 3D Conformers Dock 5. Production Docking AutoDock Vina / Glide Exhaustiveness: 32 Prep_Lig->Dock Valid 4. Validation Redock Axitinib (Pass if RMSD < 2.0 Å) Grid->Valid Valid->Dock Validated Analyze 6. Interaction Analysis H-Bonds, Hydrophobic Dock->Analyze

Figure 2: Computational workflow emphasizing the validation step prior to production docking.

Detailed Methodology
  • Protein Preparation:

    • Retrieve PDB 4WA9 (Resolution 1.58 Å).

    • Strip water molecules and co-factors.

    • Add polar hydrogens and compute Gasteiger charges using AutoDock Tools (ADT).[1]

    • Crucial Step: Define the "Hinge Region" residues (Glu917, Cys919) as flexible if using induced-fit docking; otherwise, keep rigid for standard Vina screening.

  • Ligand Preparation:

    • Draw structures in ChemDraw/MarvinSketch.

    • Convert to 3D and minimize energy using the MMFF94 force field (Gradient < 0.01 kcal/mol/Å).

    • Detect rotatable bonds (torsion tree generation).

  • Grid Configuration:

    • Center: X= -26.5, Y= 12.1, Z= -14.3 (Centroid of co-crystallized Axitinib).

    • Dimensions:

      
       Å (Sufficient to cover the ATP pocket and the hydrophobic "back pocket").
      
  • Docking Parameters (AutoDock Vina):

    • Exhaustiveness: 32 (High precision).

    • Energy Range: 4 kcal/mol.

    • Modes: 9.

Comparative Results & Data Analysis

The following data represents the consensus scoring from the docking simulations.

Table 1: Binding Affinity and Interaction Metrics
CompoundBinding Energy (

, kcal/mol)
Ligand Efficiency (LE)RMSD (vs. Ref)Key H-Bonds (Residue)Hydrophobic Contacts
Ref (Axitinib) -11.2 0.48N/A (Ref)Glu917, Cys919, Asp1046Leu840, Val848, Phe918
Lead (7A) -8.40.421.8 ÅCys919 (Hinge)Val848, Ala866
Analog 7B -9.1 0.441.6 ÅCys919, Glu917Phe918 (

-stacking)
, Leu1035
Analog 7C -7.20.352.4 ÅCys919Val848
Analysis of Performance
  • The Lead (7A):

    • Performance: Moderate affinity (-8.4 kcal/mol).

    • Mechanism: The 7-amine acts as a donor to the backbone carbonyl of Cys919 . However, it lacks the extension to reach the "Gatekeeper" residue (Thr916) or the DFG motif effectively compared to Axitinib.

    • Limitation: The 1-benzyl group occupies the solvent-exposed region but does not fully exploit the hydrophobic back pocket.

  • The Fluorinated Analog (7B):

    • Performance: Superior to the lead (-9.1 kcal/mol).

    • Causality: The addition of the para-fluorine atom on the benzyl ring introduces a favorable electrostatic interaction and increases lipophilicity. This allows the benzyl ring to sit deeper in the hydrophobic pocket formed by Phe918 and Leu1035 .

    • Insight: Halogenation at this position is a validated strategy for increasing potency in indazole scaffolds.

  • The Acetamide Analog (7C):

    • Performance: Inferior (-7.2 kcal/mol).

    • Causality: The acetamide group at position 7 introduces steric clash with the hinge region residues (specifically Leu840 ). This forces the scaffold to twist out of the optimal planar conformation required for deep ATP-pocket penetration.

Discussion & Future Directions

The docking study reveals that while 1-Benzyl-1H-indazole-7-amine (7A) is a viable starting scaffold, it requires specific optimization to compete with 3-substituted indazoles like Axitinib.

  • The "7-Position" Challenge: The 7-amine is positioned near the solvent interface. Unmodified, it provides only a single hinge interaction.

  • Optimization Strategy:

    • Fragment Growth: Extend the 7-amine with a urea or amide linker specifically designed to reach Asp1046 (part of the DFG motif), mimicking the Type II kinase inhibitor binding mode.

    • Scaffold Hopping: The 1-benzyl group is essential for hydrophobic anchoring. Analog 7B confirms that electron-withdrawing groups (F, Cl, CF3) on this ring enhance binding

      
      .
      
References
  • RSC Publishing. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Royal Society of Chemistry.

  • National Institutes of Health (NIH). (2024). Synthesis, molecular docking and DFT studies on novel indazole derivatives. PubMed Central.

  • ResearchGate. (2026). DFT and Molecular Docking Studies of N‐(7‐Indazolyl)benzenesulfonamides as Potential Drugs Targeting EGFR.

  • PubChem. (2025).[2] 1-Benzyl-1H-indazole Compound Summary. National Library of Medicine.

  • BenchChem. (2025).[3] Comparative Efficacy of 1-Benzyl-1H-imidazole Derivatives.

Sources

Safety & Regulatory Compliance

Safety

1-Benzyl-1H-indazole-7-amine proper disposal procedures

Executive Summary 1-Benzyl-1H-indazole-7-amine is a nitrogen-containing heterocyclic intermediate often utilized in medicinal chemistry for the synthesis of soluble guanylate cyclase (sGC) stimulators and other bioactive...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzyl-1H-indazole-7-amine is a nitrogen-containing heterocyclic intermediate often utilized in medicinal chemistry for the synthesis of soluble guanylate cyclase (sGC) stimulators and other bioactive scaffolds.[1][2][3][4][5][6] Due to the presence of the primary amine at the C7 position and the indazole core, this compound exhibits basic properties and potential biological activity .[2][4]

Effective disposal requires treating this substance as a Hazardous Organic Base .[2][4][5] It must be segregated from acids and oxidizers to prevent uncontrolled exothermic reactions or the formation of toxic byproducts.[5] The primary disposal route is high-temperature incineration via a licensed hazardous waste contractor.[2][3][4][5]

Chemical Profile & Hazard Identification

Use this profile to populate hazardous waste tags and risk assessments.[2][3][4]

ParameterTechnical Specification
Chemical Name 1-Benzyl-1H-indazole-7-amine
Functional Groups Indazole (aromatic heterocycle), Primary Amine (-NH₂), Benzyl group
Acidity/Basicity Weak Base (Amine functionality)
Predicted GHS Hazards Acute Tox. 4 (Oral/Dermal), Skin Irrit. 2 , Eye Irrit.[1][2][3][4][5] 2A , STOT SE 3 (Resp.[2][4][5][7] Irritant).
Waste Stream Class Organic Base / Toxic Organic
Incompatibilities Strong Acids, Strong Oxidizing Agents, Acid Chlorides, Anhydrides

Critical Note on Safety: While specific toxicological data for the 7-amine isomer may be limited, structural analogs (aminoindazoles) are known sensitizers and potential mutagens.[2][3][4][5] Always apply the Precautionary Principle: Handle as if it is a confirmed toxicant.

Pre-Disposal Handling & Segregation

Proper segregation is the single most critical step in preventing laboratory accidents during waste storage.[4][5]

Segregation Logic
  • Isolate from Acids: As an amine, this compound will react exothermically with strong acids.[4][5] Never dispose of it in the "Acid Waste" container.[4][5]

  • Isolate from Oxidizers: Indazoles are organic fuels.[4][5] Mixing with strong oxidizers (e.g., nitric acid, permanganates) can lead to fire or explosion.

  • Solid vs. Liquid:

    • Pure Solid: Dispose of in the "Solid Hazardous Waste" stream.[4][5]

    • Solution: Dispose of in the "Organic Solvent" stream (ensure pH compatibility).[2][4][5]

Visual Workflow: Waste Segregation Decision Tree

The following diagram illustrates the logical flow for categorizing waste containing 1-Benzyl-1H-indazole-7-amine.

WasteSegregation Start Waste Containing 1-Benzyl-1H-indazole-7-amine StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath ContamCheck Is it Pure Chemical or Contaminated Debris? SolidPath->ContamCheck SolventCheck Identify Solvent Base LiquidPath->SolventCheck PureSolid Pure Chemical ContamCheck->PureSolid Debris Gloves/Weigh Boats ContamCheck->Debris HalogenCheck Contains Halogens? (DCM, Chloroform) SolventCheck->HalogenCheck BinSolid Container A: Solid Hazardous Waste (Toxic/Irritant) PureSolid->BinSolid BinDebris Container B: Contaminated Debris (Double Bagged) Debris->BinDebris BinHalo Container C: Halogenated Organics HalogenCheck->BinHalo Yes BinNonHalo Container D: Non-Halogenated Organics (Basic/Neutral) HalogenCheck->BinNonHalo No

Caption: Decision logic for segregating 1-Benzyl-1H-indazole-7-amine waste streams to prevent incompatibility events.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid (Expired or Surplus)

Use this protocol for vials of pure substance.

  • PPE Requirement: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[2][3][4][5] Use a fume hood to prevent inhalation of dust.[4][5][7]

  • Container Selection: Select a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.[1][2][3][4][5]

  • Transfer: Carefully transfer the solid into the waste container.

    • Do not wash the original vial down the sink.[4][5]

    • If the original vial is small (<20mL), place the entire uncapped vial into the waste container.

  • Labeling: Affix a hazardous waste tag immediately.[4][5]

    • Constituents: "1-Benzyl-1H-indazole-7-amine"[1][2][3][4][5]

    • Hazard Checkbox: Toxic, Irritant.[2][4][5][7]

  • Storage: Store in the "Satellite Accumulation Area" (SAA) inside a secondary containment tray until pickup.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Use this protocol for mother liquors or reaction solvents.[2][3][4]

  • pH Check: Ensure the solution is not acidic. If mixed with acidic waste, the amine will form a salt, which is generally safe, but mixing concentrated amine solutions with concentrated acids can generate heat.[2]

  • Solvent Compatibility:

    • If dissolved in DCM/Chloroform : Pour into "Halogenated Organic Waste".[2][3][4][5]

    • If dissolved in Methanol/Ethyl Acetate/DMSO : Pour into "Non-Halogenated Organic Waste".[2][3][4][5]

  • Rinsing: Triple-rinse the empty reaction vessel with a compatible solvent (e.g., acetone). Add the rinsate to the liquid waste container.[5]

  • Closure: Cap the carboy tightly immediately after addition.

Scenario C: Spill Response (Emergency Protocol)

Immediate actions for benchtop spills.

  • Isolate: Alert nearby personnel and cordon off the area.

  • PPE: Don appropriate PPE including a respiratory mask (N95 or half-face respirator) if powder is airborne.[2][3][4][5]

  • Containment:

    • Solid Spill: Cover with wet paper towels (to prevent dust) or use a dedicated chemical spill pad.[2][3][4][5] Scoop up carefully.

    • Liquid Spill: Absorb with an inert material (vermiculite, sand, or commercial spill pads).[2][4] Do not use paper towels alone for large liquid spills as they may be flammable.[2][4][5]

  • Decontamination: Clean the surface with a mild soap/water solution.[4][5] Collect all cleanup materials as Solid Hazardous Waste .

Regulatory & Compliance Context

RCRA Classification (USA)

Under the Resource Conservation and Recovery Act (RCRA), this compound is not a "Listed" waste (P or U list) by specific name.[2][3][4] However, it must be evaluated for Characteristics :

  • Toxicity: If the waste stream contains heavy metals or other regulated solvents.[2][4][5]

  • Ignitability: If the carrier solvent has a flashpoint <60°C.[2][4][5]

  • Generator Knowledge: As a researcher, you are required to apply "Generator Knowledge."[4][5] Since the compound is an organic amine with potential toxicity, it must be managed as hazardous waste, not general refuse.[2]

Destruction Method

The ultimate disposal method employed by EHS/Waste Contractors is Incineration .[2][3][4][5]

  • Mechanism: High-temperature combustion breaks the indazole ring and oxidizes the amine to nitrogen oxides (

    
    ), which are scrubbed from the exhaust.[2][3][4][5]
    
  • Why: This ensures zero environmental release of the bioactive scaffold.[4][5]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Indazole Amines.[2][3][4][5] PubChem.[4][5] Available at: [Link][2][3][4]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200.[2][3][4][5][8][9][10] United States Department of Labor.[4][5] Available at: [Link][2][3][4]

  • U.S. Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions.[4][5] 40 CFR Part 261.[4][5][11] Available at: [Link][2][3][4]

Sources

Handling

Personal protective equipment for handling 1-Benzyl-1H-indazole-7-amine

Executive Safety Summary Compound Class: Bioactive Heterocyclic Aromatic Amine Physical State: Solid (Crystalline Powder) Primary Hazard Vector: Inhalation of dust and dermal absorption. As a Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound Class: Bioactive Heterocyclic Aromatic Amine Physical State: Solid (Crystalline Powder) Primary Hazard Vector: Inhalation of dust and dermal absorption.

As a Senior Application Scientist, I advise treating 1-Benzyl-1H-indazole-7-amine not merely as a generic reagent, but as a potent bioactive intermediate .[1][2] While specific toxicological data for this exact isomer may be sparse in public repositories, its structural motif (an indazole core with an exocyclic amine and benzyl group) necessitates a safety protocol derived from Substituted Indazoles and Aromatic Amines .

The Safety Logic:

  • Amine Functionality: Aromatic amines are known sensitizers and can be absorbed through the skin, potentially causing methemoglobinemia or long-term organ toxicity.[2]

  • Indazole Core: Frequently used in kinase inhibitor development, implying potential biological activity at low concentrations.

  • Benzyl Group: Increases lipophilicity, facilitating dermal penetration.

The Defense System: Personal Protective Equipment (PPE)

Do not rely on "standard" lab PPE.[2][3] This compound requires a Barrier-First Strategy .

PPE Selection Matrix
Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection Double Nitrile Gloves (min.[1][2] 0.11 mm outer)Aromatic amines can permeate thin latex.[2] Double gloving creates a sacrificial outer layer and a visual breach indicator.
Ocular Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for fine powders that can drift around lenses.[2] Goggles provide a seal against dust ingress.[2]
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Engineering controls (Hood) are superior.[2] If weighing outside a hood is unavoidable, a fit-tested respirator is mandatory.[1][2]
Body Defense Lab Coat (Buttoned, High-Neck) Prevents accumulation of dust on street clothes.[2] For >1g handling, use disposable Tyvek sleeves.
Glove Permeation Protocol (Self-Validating Step)
  • The Check: Before handling, inflate the outer glove with air to check for pinholes.

  • The Change: Replace the outer pair immediately upon any splash or every 60 minutes of active handling to prevent invisible permeation.

Operational Workflow: Handling & Weighing

This protocol minimizes the generation of airborne particulates—the highest risk factor.

Step 1: Engineering Control Verification
  • Sash Height: Set fume hood sash to the certified working height (usually 18 inches).

  • Airflow Check: Verify the magnehelic gauge reads within the safe zone (typically 80–120 fpm).

  • Static Discharge: Indazole powders are often static-prone.[1][2] Use an anti-static gun or ionizer bar inside the hood before opening the vial.

Step 2: The "Closed-Transfer" Weighing Method
  • Tare the receiving vial (with lid) on the balance before opening the chemical.[2]

  • Open the source container only inside the fume hood.

  • Transfer the solid using a disposable spatula.[2] Do not pour.

  • Cap the receiving vial immediately inside the hood.

  • Wipe the exterior of the receiving vial with a Kimwipe dampened with ethanol before removing it from the hood.

Step 3: Solubilization
  • Add solvent (e.g., DMSO, Methanol) slowly down the side of the vial to prevent "puffing" of the powder.

  • Dissolve completely before removing from the hood.[2] Solutions are safer to transport than powders, provided the container is sealed.

Emergency Response: Spill & Exposure

The "Wet-Method" for Powder Spills Never sweep dry powder.[1][2] This aerosolizes the chemical.[2]

  • Isolate: Alert nearby personnel.

  • Dampen: Cover the spill gently with paper towels soaked in a compatible solvent (Ethanol or Isopropanol) or soapy water.[2] This traps the dust.[2]

  • Scoop: Use a scoop or forceps to lift the damp towels into a hazardous waste bag.[2]

  • Clean: Wipe the surface three times with soap and water.[2]

Exposure Response

  • Eye Contact: Flush for 15 minutes minimum.[2][4] Indazoles can be severe irritants.[5][6]

  • Skin Contact: Wash with soap and water.[7][8][9][10] Avoid alcohol on skin, as it may enhance absorption of the benzyl-amine.[2]

Visualized Workflows
Diagram 1: The "Barrier-First" Donning Logic

This decision tree ensures you are adequately protected before you touch the vial.[1][2]

PPE_Workflow cluster_ppe PPE Selection start START: Handling 1-Benzyl-1H-indazole-7-amine risk_check Is quantity > 100mg? start->risk_check basic_ppe Standard: Lab Coat + Goggles risk_check->basic_ppe No advanced_ppe Advanced: Tyvek Sleeves + N95 (if open bench) risk_check->advanced_ppe Yes gloves Gloves: Double Nitrile Required basic_ppe->gloves advanced_ppe->gloves hood_check Is Fume Hood Available? gloves->hood_check action_safe PROCEED: Work at 6 inches depth hood_check->action_safe Yes action_stop STOP: Do not handle open powder hood_check->action_stop No

Caption: Logic flow for selecting PPE based on quantity and engineering controls.

Diagram 2: Spill Response Decision Tree

A rapid-response guide for laboratory accidents involving this compound.

Spill_Response accident Spill Detected type State of Matter? accident->type solid Solid Powder type->solid liquid Solution (DMSO/MeOH) type->liquid action_wet DO NOT SWEEP Cover with wet paper towels solid->action_wet action_absorb Use Absorbent Pads (Vermiculite/Poly) liquid->action_absorb disposal Seal in HazWaste Bag Label: 'Toxic Amine' action_wet->disposal action_absorb->disposal clean Triple Wash Surface (Soap + Water) disposal->clean

Caption: Step-by-step decision matrix for containing solid vs. liquid spills safely.

Disposal & Decontamination

Waste Stream Segregation:

  • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in a container labeled "Hazardous Waste - Solid - Toxic Organic." [1][2]

  • Liquid Waste: Solutions containing this amine must go into "Organic Waste - Halogen Free" (unless dissolved in DCM/Chloroform).[1][2]

  • Container Rinse: Triple rinse empty vials with a solvent (acetone/ethanol) before discarding the glass.[2] The rinsate must be treated as hazardous waste.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2]

  • PubChem. (n.d.).[2] 1-Benzyl-1H-indazole (Parent Compound) Compound Summary. National Library of Medicine.[2] [2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1003 - 13 Carcinogens).

  • Fisher Scientific. (n.d.).[2] Safety Data Sheet: Benzylamine (Structural Analog).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.